molecular formula C7H7BrN2O B1376484 5-Bromo-3-methylpyridine-2-carboxamide CAS No. 1400645-41-1

5-Bromo-3-methylpyridine-2-carboxamide

Cat. No.: B1376484
CAS No.: 1400645-41-1
M. Wt: 215.05 g/mol
InChI Key: MKNANAVYPACJGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-methylpyridine-2-carboxamide is a useful research compound. Its molecular formula is C7H7BrN2O and its molecular weight is 215.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-3-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c1-4-2-5(8)3-10-6(4)7(9)11/h2-3H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNANAVYPACJGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701284163
Record name 5-Bromo-3-methyl-2-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701284163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400645-41-1
Record name 5-Bromo-3-methyl-2-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400645-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-methyl-2-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701284163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-3-methylpyridine-2-carboxamide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Bromo-3-methylpyridine-2-carboxamide, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes its core physicochemical properties, details a robust synthetic pathway from its carboxylic acid precursor, outlines analytical characterization methods, and discusses its chemical reactivity and applications. The information is grounded in established chemical principles and data from closely related analogues, providing a reliable framework for its use in the laboratory.

Core Physicochemical Properties

While specific experimental data for this compound is not widely published, its properties can be reliably extrapolated from its immediate precursor, 5-Bromo-3-methylpyridine-2-carboxylic acid. The conversion of a carboxylic acid to a primary amide is a well-understood transformation that predictably alters certain physical properties. The foundational data for the precursor is summarized below, followed by the calculated properties for the target amide.

Table 1: Physicochemical Data of Precursor and Target Compound

Property5-Bromo-3-methylpyridine-2-carboxylic acidThis compound (Target)Data Source / Rationale
CAS Number 886365-43-1Not assigned[1][2]
Molecular Formula C₇H₆BrNO₂C₇H₇BrN₂OCalculated
Molecular Weight 216.03 g/mol 217.05 g/mol [1] / Calculated
Appearance White to pale yellow solidExpected to be a white to off-white solid[2] / Typical for similar organic amides
Boiling Point 330.5 ± 42.0 °C at 760 mmHgExpected to be higher due to increased H-bonding[2] / Chemical principles
Melting Point >200 °C (Decomposes)Expected to be high, likely >150 °CVendor Data / Amides typically have higher MPs than parent acids
Solubility Sparingly soluble in water, soluble in DMSO, DMFLikely soluble in polar organic solvents (DMSO, DMF, MeOH)Chemical principles
pKa ~3-4 (Carboxylic acid)~17 (Amide N-H)Estimated based on functional group

Synthesis and Purification

The most direct and reliable route to synthesize this compound is a two-step process starting from the corresponding carboxylic acid. This method involves the activation of the carboxyl group, followed by nucleophilic substitution with an ammonia source.

Synthetic Rationale and Workflow

The conversion of a carboxylic acid to a primary amide requires activating the carboxyl group to make it a better electrophile. A common and highly effective method is its conversion to an acyl chloride using thionyl chloride (SOCl₂). The resulting acyl chloride is highly reactive and readily undergoes nucleophilic attack by ammonia to form the stable amide bond. This pathway is chosen for its high efficiency, readily available reagents, and straightforward workup.

G cluster_0 Synthesis Workflow start 5-Bromo-3-methylpyridine- 2-carboxylic acid intermediate 5-Bromo-3-methylpyridine- 2-carbonyl chloride start->intermediate  SOCl₂, cat. DMF  Toluene, 80°C   product 5-Bromo-3-methylpyridine- 2-carboxamide intermediate->product  Conc. NH₄OH (aq)  DCM, 0°C to RT  

Caption: Synthesis workflow from carboxylic acid to primary amide.

Detailed Experimental Protocol

Warning: This procedure involves corrosive and hazardous reagents. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

Step 1: Formation of the Acyl Chloride Intermediate

  • To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 5-Bromo-3-methylpyridine-2-carboxylic acid (1.0 eq).

  • Add anhydrous toluene (approx. 5-10 mL per gram of starting material).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops). The DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is the active species.

  • Slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise to the suspension at room temperature. The reaction is exothermic and will evolve HCl and SO₂ gas. Ensure the condenser is vented to a scrubber (e.g., a beaker with NaOH solution).

  • Heat the reaction mixture to 80°C and stir for 2-3 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting material).

  • Allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is a moisture-sensitive solid and is typically used immediately in the next step without further purification.

Step 2: Amidation to Form the Final Product

  • Dissolve the crude acyl chloride from Step 1 in an anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add concentrated aqueous ammonium hydroxide (NH₄OH, ~3.0 eq) dropwise with vigorous stirring. The reaction is highly exothermic; maintain the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Quench the reaction by adding water. Separate the organic layer.

  • Extract the aqueous layer two more times with DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Chemical Reactivity and Applications

This compound is a versatile intermediate due to its distinct functional groups, which can be manipulated selectively.

  • The Bromine Atom: The C5-bromo substituent is the primary site for synthetic elaboration. It is highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Buchwald-Hartwig, and Sonogashira reactions.[3] This allows for the straightforward introduction of a wide variety of aryl, heteroaryl, alkyl, and alkyne groups, making it an invaluable tool for building molecular complexity in drug discovery programs.[3]

  • The Pyridine Ring: The nitrogen atom in the pyridine ring imparts basicity and can be protonated or alkylated. It also influences the electronics of the ring, activating it for certain transformations and providing a key hydrogen bond acceptor site for molecular recognition in biological systems.

  • The Amide Group: The primary amide is a robust functional group. It can serve as both a hydrogen bond donor (N-H) and acceptor (C=O). While stable, it can be hydrolyzed back to the carboxylic acid under harsh acidic or basic conditions.

Its utility as a building block is prominent in the synthesis of inhibitors for various enzymes and as a scaffold for compounds targeting neurological disorders and inflammatory diseases.[4]

Analytical Characterization Workflow

Proper characterization is essential to confirm the identity and purity of the synthesized compound. A standard workflow includes Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

G cluster_1 Analytical Workflow A Synthesized Crude Product B Dissolve in appropriate solvent (e.g., DMSO-d₆) A->B C ¹H and ¹³C NMR Spectroscopy B->C E Mass Spectrometry (LC-MS/GC-MS) B->E G HPLC Analysis B->G D Confirm Structure & Functional Groups C->D I Purified & Verified Compound D->I F Confirm Molecular Weight (m/z = 217.0, 219.0) E->F F->I H Assess Purity (e.g., >98%) G->H H->I

Caption: Standard workflow for analytical characterization.

Expected Spectral Data:

  • ¹H NMR: Protons on the pyridine ring are expected to appear as distinct singlets or doublets in the aromatic region (~8.0-8.5 ppm). The methyl protons will be a singlet around 2.3-2.6 ppm. The two amide protons (NH₂) will appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

  • ¹³C NMR: The spectrum will show 7 distinct carbon signals. The carbonyl carbon of the amide will be the most downfield (~165-170 ppm). The pyridine ring carbons will appear in the aromatic region (~110-160 ppm), and the methyl carbon will be upfield (~15-20 ppm).

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom. The molecular ion peaks [M]⁺ and [M+2]⁺ will appear at m/z values of approximately 217.0 and 219.0, respectively, in a roughly 1:1 ratio.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions should be based on its precursor and related brominated heterocyclic compounds.[1][5]

  • Hazards: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[1] Causes skin and serious eye irritation. May cause respiratory irritation.[1][5]

  • Handling: Use only with adequate ventilation in a chemical fume hood.[6] Avoid breathing dust, fumes, or vapors. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6] Keep away from strong oxidizing agents.

Always consult the SDS for the specific reagents used in synthesis and handling before beginning any experimental work.

References

An In-Depth Technical Guide to 5-Bromo-3-methylpyridine-2-carboxamide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the chemical intermediate 5-Bromo-3-methylpyridine-2-carboxamide. We will move beyond a simple data summary to provide a deeper, field-proven perspective on its synthesis, reactivity, and strategic application in complex molecule construction. The narrative emphasizes the causal logic behind experimental choices, ensuring that the protocols described are scientifically robust and self-validating.

Core Chemical Identity and Structural Analysis

This compound is a strategically important heterocyclic building block. Its value lies in the precise arrangement of a bromine atom, a methyl group, and a primary carboxamide on a pyridine scaffold. This trifecta of functional groups offers a versatile platform for multi-dimensional synthetic elaboration.

Identification and Sourcing

While this compound is a key synthetic target, it is less commonly available commercially than its immediate precursor. Researchers typically synthesize it as needed from the well-characterized and commercially available 5-Bromo-3-methylpyridine-2-carboxylic acid .

  • Target Compound: this compound

  • Molecular Formula: C₇H₇BrN₂O

  • Molecular Weight: 215.05 g/mol

  • Key Precursor: 5-Bromo-3-methylpyridine-2-carboxylic acid

  • Precursor CAS Number: 886365-43-1[1][2]

Molecular Structure and Reactivity Centers

The molecule's architecture is fundamental to its synthetic utility. The carboxamide at the 2-position and the methyl group at the 3-position electronically influence the pyridine ring, while the bromine at the 5-position serves as a prime handle for carbon-carbon and carbon-heteroatom bond formation.

Figure 1: Molecular structure of this compound.

Physicochemical Properties

Quantitative data for the target carboxamide is not widely published. Therefore, we present the verified properties of its immediate precursor, which are critical for planning the synthesis.

PropertyValue (for 5-Bromo-3-methylpyridine-2-carboxylic acid)Source
Appearance White to pale yellow solid[3]
Molecular Weight 216.03 g/mol [1][2]
Density (Predicted) 1.7±0.1 g/cm³[3]
Boiling Point (Predicted) 330.5±42.0 °C at 760 mmHg[3]
Flash Point (Predicted) 153.7±27.9 °C[3]

Synthesis Protocol: From Carboxylic Acid to Carboxamide

The most reliable and efficient pathway to the target compound is a two-step, one-pot amidation of the corresponding carboxylic acid. This method is standard in medicinal chemistry for its high yield and operational simplicity.

Experimental Workflow: A Self-Validating System

The protocol involves an initial activation of the carboxylic acid to a more reactive intermediate (an acid chloride), which is then subjected to nucleophilic attack by ammonia without isolation.

G cluster_0 Step 1: Acid Chloride Formation (Activation) cluster_1 Step 2: Amidation (Nucleophilic Attack) A 5-Bromo-3-methylpyridine- 2-carboxylic acid C Anhydrous DCM or THF Catalytic DMF (1-2 drops) 0°C to RT, 1-2h A->C Dissolve B Thionyl Chloride (SOCl₂) or Oxalyl Chloride B->C Add Slowly D Reactive Acid Chloride Intermediate (Not Isolated) C->D Stir F Quench reaction mixture 0°C, 1h D->F Transfer solution of intermediate E Ammonium Hydroxide (conc.) or Ammonia in Dioxane/Methanol E->F Add Slowly G Product Precipitation/ Extraction F->G Stir & Workup H 5-Bromo-3-methylpyridine- 2-carboxamide G->H Isolate & Purify

Caption: Workflow for the synthesis of the target carboxamide.

Step-by-Step Methodology & Mechanistic Causality

Objective: To convert 5-Bromo-3-methylpyridine-2-carboxylic acid (1.0 eq) into this compound.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Bromo-3-methylpyridine-2-carboxylic acid (1.0 eq) and suspend it in anhydrous dichloromethane (DCM, approx. 0.1 M). Add a catalytic amount of N,N-Dimethylformamide (DMF, 1-2 drops).

    • Causality: Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive acid chloride intermediate back to the starting material. DMF catalyzes the reaction by forming a reactive Vilsmeier intermediate with the chlorinating agent.

  • Activation: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂) or oxalyl chloride (approx. 1.2-1.5 eq) dropwise. After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC for the consumption of the starting material.

    • Causality: Oxalyl chloride or thionyl chloride are excellent reagents for this transformation. Oxalyl chloride is often preferred as its byproducts (CO, CO₂) are gaseous, simplifying purification. The reaction proceeds via nucleophilic acyl substitution where the hydroxyl group is replaced by a chloride, a much better leaving group.

  • Amidation: In a separate flask, prepare a solution of concentrated ammonium hydroxide (excess, >10 eq) and cool it to 0 °C. Slowly add the reaction mixture containing the acid chloride intermediate to the cold ammonium hydroxide solution with vigorous stirring.

    • Causality: The addition must be slow and at 0 °C to control the exotherm of the acid-base neutralization and the subsequent amidation reaction. A large excess of the ammonia source ensures complete conversion and neutralizes the HCl generated.

  • Workup and Isolation: Stir the resulting mixture at 0 °C for 1 hour. The product often precipitates as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum. If no solid forms, transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer 2-3 times with DCM or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography if necessary.

Applications in Drug Discovery and Chemical Biology

The strategic value of this scaffold lies in its capacity for controlled, site-selective modification. The bromine atom is the primary anchor for diversification via modern cross-coupling chemistry.

The Gateway to Molecular Diversity: Cross-Coupling Reactions

The C-Br bond at the 5-position is a robust and reliable handle for palladium-catalyzed cross-coupling reactions. This allows for the precise installation of aryl, heteroaryl, alkyl, and amino groups, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Diverse Lead Compounds Core This compound (Scaffold) Suzuki Suzuki Coupling + Aryl/Heteroaryl Boronic Acid/Ester Core->Suzuki Pd Catalyst Base (e.g., K₂CO₃) Buchwald Buchwald-Hartwig Amination + Primary/Secondary Amine Core->Buchwald Pd Catalyst Base (e.g., NaOtBu) Sonogashira Sonogashira Coupling + Terminal Alkyne Core->Sonogashira Pd/Cu Catalysts Base (e.g., Et₃N) ArylProduct Bi-aryl & Heteroaryl Scaffolds (e.g., Kinase Inhibitors) Suzuki->ArylProduct AminoProduct Substituted Anilines/Amines (e.g., GPCR Ligands) Buchwald->AminoProduct AlkyneProduct Alkynylated Pyridines (Precursors for further synthesis) Sonogashira->AlkyneProduct

Caption: Strategic application of the scaffold in lead generation.

This strategy is frequently employed in the synthesis of targeted therapies, including kinase inhibitors and GPCR modulators, where a substituted pyridine core is a common pharmacophore. The ability to rapidly generate libraries of analogues by varying the coupling partner is a powerful tool for lead optimization.[3][4]

Safety, Handling, and Storage

  • Hazard Profile: Assumed to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][5] Harmful if swallowed (H302).[6]

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear nitrile gloves, a flame-resistant lab coat, and chemical safety goggles.

  • Handling: Avoid creating dust. Use appropriate tools for transfer. Ensure all equipment is dry before use, especially for the synthesis protocol.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and moisture.

References

Spectral Analysis of 5-Bromo-3-methylpyridine-2-carboxamide: A Predictive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-methylpyridine-2-carboxamide is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. As a key intermediate, its structural elucidation is paramount for ensuring the integrity of synthetic pathways and the desired properties of downstream products. This guide provides a detailed predictive analysis of the spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of public experimental data for this specific compound, this guide will leverage established spectroscopic principles and data from structurally related analogs to forecast the expected spectral characteristics. This approach offers a robust framework for researchers to interpret their own experimental findings.

Molecular Structure and Predicted Spectral Overview

The molecular structure of this compound forms the basis for all spectral predictions. The arrangement of the pyridine ring, the bromo and methyl substituents, and the carboxamide group dictates the electronic and vibrational properties of the molecule.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound are detailed below.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the methyl protons, the two aromatic protons on the pyridine ring, and the amide protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom, the nitrogen atom in the ring, and the carboxamide group.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration
CH₃2.3 - 2.5Singlet (s)3H
H-47.8 - 8.0Doublet (d)1H
H-68.3 - 8.5Doublet (d)1H
CONH₂7.5 - 8.0 (broad)Singlet (s)2H

Causality Behind Predictions:

  • CH₃: The methyl group at the 3-position is expected to resonate in the typical range for an aryl methyl group.

  • H-4 and H-6: These aromatic protons are deshielded due to the electronegativity of the ring nitrogen and the bromo substituent. They are expected to appear as doublets due to coupling with each other.

  • CONH₂: The amide protons often appear as a broad singlet and their chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Predicted Chemical Shift (δ, ppm)
CH₃18 - 22
C-2165 - 170
C-3135 - 140
C-4140 - 145
C-5118 - 122
C-6150 - 155
C=O168 - 172

Causality Behind Predictions:

  • The chemical shifts are predicted based on the known effects of substituents on the pyridine ring. The carbons attached to electronegative atoms (N, Br, and the carbonyl group) are expected to be shifted downfield.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectral Data
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amide)3100 - 3500Medium-Strong, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Amide I)1650 - 1690Strong
N-H Bend (Amide II)1590 - 1650Medium
C=C, C=N Stretch (Aromatic Ring)1400 - 1600Medium-Strong
C-Br Stretch500 - 600Medium

Causality Behind Predictions:

  • N-H and C=O Stretches: The presence of the primary amide group will give rise to characteristic N-H stretching and bending vibrations, as well as a strong C=O stretching absorption (Amide I band).

  • Aromatic Stretches: The pyridine ring will exhibit characteristic C=C and C=N stretching vibrations.

  • C-Br Stretch: The carbon-bromine bond will have a stretching vibration in the fingerprint region.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectral Data
Ion Predicted m/z Interpretation
[M]⁺215/217Molecular ion (presence of Br isotope pattern)
[M-NH₂]⁺199/201Loss of the amino group
[M-CONH₂]⁺171/173Loss of the carboxamide group
[M-Br]⁺136Loss of the bromine atom

Causality Behind Predictions:

  • Molecular Ion: The molecular ion peak will appear as a doublet with a characteristic 1:1 intensity ratio due to the presence of the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

  • Fragmentation: The molecule is expected to fragment through the loss of the amide functional group and the bromine atom.

Predicted Fragmentation Pathway

M [M]⁺˙ m/z 215/217 M_minus_NH2 [M-NH₂]⁺ m/z 199/201 M->M_minus_NH2 -NH₂ M_minus_CONH2 [M-CONH₂]⁺ m/z 171/173 M->M_minus_CONH2 -CONH₂ M_minus_Br [M-Br]⁺ m/z 136 M->M_minus_Br -Br

Caption: Predicted Mass Spectrometry Fragmentation Pathway

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

  • Detection: Detect the separated ions to generate the mass spectrum.

Conclusion

This technical guide provides a comprehensive predictive overview of the NMR, IR, and Mass Spectral data for this compound. By understanding the expected spectral features and the underlying principles, researchers and drug development professionals can more effectively characterize this important chemical intermediate. The provided experimental protocols offer a standardized approach to acquiring high-quality spectral data for comparison with these predictions.

A Comprehensive Technical Guide on the Potential Biological Activities of 5-Bromo-3-methylpyridine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The specific class of 5-Bromo-3-methylpyridine-2-carboxamide derivatives has emerged as a versatile and promising platform for drug discovery. This guide provides an in-depth analysis of the synthesis, biological activities, and therapeutic potential of these compounds. By strategically combining a halogenated pyridine core with a variable carboxamide functional group, these derivatives offer a rich molecular framework for targeting a range of biological processes. This document explores their significant potential as anticancer, antimicrobial, and anti-inflammatory agents, detailing the underlying mechanisms of action, summarizing key in vitro data, and providing validated experimental protocols for their evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the development of novel therapeutics.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The this compound core is a highly functionalized heterocyclic system that offers several advantages for drug design. The pyridine ring acts as a bioisostere for a phenyl ring but with improved solubility and metabolic properties. The key structural features include:

  • The Pyridine Ring: A rigid aromatic core that provides a defined spatial orientation for its substituents.

  • The Bromine Atom (Position 5): Serves as a crucial handle for synthetic modification, most notably through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse aryl or alkyl groups to explore structure-activity relationships (SAR).[1][2] It also enhances the lipophilicity of the molecule.

  • The Methyl Group (Position 3): Provides steric bulk and can influence the molecule's conformation and interaction with biological targets.

  • The Carboxamide Linker (Position 2): This functional group is critical for biological activity. It acts as a hydrogen bond donor and acceptor, facilitating strong interactions with enzyme active sites or receptors.[3] The terminal nitrogen of the amide provides another point for diversification, significantly impacting the compound's pharmacological profile.

This combination of features makes the scaffold a "privileged structure," capable of interacting with multiple, distinct biological targets, leading to a broad spectrum of potential therapeutic applications.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives is typically achieved through a robust and modular approach, allowing for the creation of large compound libraries for screening. A common pathway begins with commercially available starting materials like 2-Amino-5-bromo-3-methylpyridine.[4]

A generalized synthetic workflow involves two key stages:

  • Formation of the Carboxamide Bond: The amino group of 2-amino-5-bromo-3-methylpyridine can be acylated using various carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form the desired carboxamide linkage.

  • Diversification via Cross-Coupling: The bromine atom on the pyridine ring is then utilized in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce a wide array of aryl or heteroaryl substituents.[2] This allows for fine-tuning of the molecule's electronic and steric properties.

G cluster_0 Core Synthesis cluster_1 Diversification A 2-Amino-5-bromo-3-methylpyridine B Amidation Reaction (R-COOH, Coupling Agent) A->B Step 1 C This compound Intermediate B->C D Suzuki-Miyaura Cross-Coupling C->D Step 2 F Final Derivative Library (Diverse R' groups) D->F E Arylboronic Acids (R'-B(OH)2) E->D

Caption: General synthetic workflow for derivatives.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative method for diversifying the core scaffold, adapted from established procedures.[1]

  • Reagent Preparation: In a nitrogen-purged reaction vessel, dissolve the this compound intermediate (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) in a solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL).

  • Base Addition: Add a base, typically potassium phosphate (K₃PO₄, 2.5 mmol), to the mixture. The base is crucial for the activation of the boronic acid.

  • Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the final derivative.

Anticancer Potential

A significant body of research highlights the potent antiproliferative activity of carboxamide derivatives against a range of human cancer cell lines.[3] Derivatives of the this compound scaffold are being explored as promising candidates in this area.

Mechanism of Action

The anticancer effects of these derivatives are often multifactorial, with several potential molecular targets identified:

  • Kinase Inhibition: Many pyridine-based molecules function as ATP-competitive inhibitors of protein kinases that are crucial for cancer cell proliferation and survival. Casein Kinase 2 (CK2), an enzyme often overexpressed in cancer, has been identified as a potential target for related carboxamide structures.[5][6]

  • Enzyme Inhibition: Matrix Metalloproteinase 13 (MMP-13) is a zinc-dependent enzyme involved in the degradation of the extracellular matrix, a key process in tumor invasion and metastasis. Certain dimethylpyridine-3-carboxamide derivatives have been designed as selective, non-zinc chelating inhibitors of MMP-13.[7]

G cluster_0 Signaling Pathway cluster_1 Inhibition GrowthFactor Growth Factor Signal Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor CK2 Casein Kinase 2 (CK2) Receptor->CK2 Downstream Downstream Effectors (e.g., Akt, NF-κB) CK2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Carboxamide Derivative Inhibitor->CK2 Blocks Activity

Caption: Inhibition of the CK2 signaling pathway.
Data on Antiproliferative Activity

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration at which 50% of cell proliferation is inhibited.

Compound ClassCell LineCancer TypeIC₅₀ (µM)Reference
N-substituted indole-2-carboxamidesK-562Chronic Myeloid Leukemia0.33 - 0.61[3]
N-substituted indole-2-carboxamidesHCT-116Colorectal Carcinoma2.64 - 3.98[3]
N-substituted indole-2-carboxamidesMCF-7Breast Adenocarcinoma7.16 - 10.6[3]
Coumarin-3-carboxamide DerivativesHeLaCervical Cancer0.39 - 0.75[5][6]
Coumarin-3-carboxamide DerivativesHepG2Liver Cancer2.62 - 4.85[5][6]
Thieno[2,3-b]pyridine DerivativesMB-MDA-435Melanoma0.070[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for measuring cytotoxicity.[3]

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ values using non-linear regression analysis.

Antimicrobial Activities

Pyridine derivatives have long been recognized for their antimicrobial properties.[9][10] The this compound scaffold is being investigated for its potential to combat bacterial infections, including those caused by drug-resistant strains.

Spectrum of Activity and Mechanism of Action

These compounds have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[9][11] Notably, certain thiophene-2-carboxamide analogues have shown efficacy against extended-spectrum β-lactamase (ESBL) producing E. coli, a significant clinical challenge.[2]

The mechanism of action can involve the inhibition of essential bacterial enzymes. One such target is Glucosamine-6-phosphate synthase (GlcN-6-P), which is vital for the biosynthesis of the bacterial cell wall.[12] The carboxamide moiety is often crucial for binding to the active site of these target enzymes.

Data on Antimicrobial Efficacy

Antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Pyrano[2,3-c]pyridine-3-carboxamidesBacillus subtilis12.5 - 25[9]
Pyrano[2,3-c]pyridine-3-carboxamidesStaphylococcus aureus12.5 - 25[9]
N-(2-Bromo-phenyl)-2-hydroxy-benzamide DerivativesGram-positive bacteria2.5 - 5.0 (mg/mL)[11]
Benzenesulphonamide-carboxamidesE. coli6.72 (mg/mL)[12]
Benzenesulphonamide-carboxamidesS. aureus6.63 (mg/mL)[12]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for determining the MIC of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). The concentration range should be sufficient to span the expected MIC.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Other Investigated Biological Activities

Beyond anticancer and antimicrobial effects, the versatility of the pyridine-carboxamide scaffold has led to its exploration in other therapeutic areas.

  • Anti-inflammatory Activity: Certain 1,8-naphthyridine-3-carboxamide derivatives and N-(2-Bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated significant anti-inflammatory properties.[11][13] In vitro assays, such as the protease inhibition assay, have shown these compounds to be more potent than standard drugs like acetylsalicylic acid.[11]

  • Antiviral Potential: The main protease (Mpro) of SARS-CoV-2 is an essential enzyme for viral replication and a key drug target. Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines containing a terminal carboxamide fragment have shown potent inhibitory activity against SARS-CoV-2 Mpro, suggesting a potential application for related scaffolds in antiviral therapy.[14]

  • Anti-thrombolytic and Biofilm Inhibition: A study on novel pyridine derivatives synthesized via Suzuki cross-coupling revealed promising anti-thrombolytic and biofilm inhibition activities.[1] One derivative was particularly effective at preventing clot formation in human blood, while another was a potent inhibitor of Escherichia coli biofilm formation.[1]

Conclusion and Future Directions

The this compound scaffold represents a highly adaptable and pharmacologically relevant platform for modern drug discovery. The synthetic accessibility and the capacity for systematic structural modification through established chemical reactions make it an ideal starting point for developing targeted therapeutic agents. The demonstrated efficacy of its derivatives as anticancer, antimicrobial, and anti-inflammatory agents underscores their significant potential.

Future research should focus on optimizing the lead compounds identified in initial screenings. This will involve comprehensive structure-activity relationship (SAR) studies to enhance potency and selectivity while improving pharmacokinetic profiles (absorption, distribution, metabolism, and excretion). Further elucidation of the specific molecular targets and mechanisms of action will be crucial for advancing these promising derivatives from the laboratory to clinical applications.

References

The Emergence of a Key Synthetic Scaffolding: A Technical Guide to 5-Bromo-3-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Obscurity to a Cornerstone Intermediate

The history of chemical synthesis is not always marked by singular, celebrated discoveries. Often, the importance of a molecule emerges gradually, its value proven through its utility in the complex, multi-step syntheses of high-value compounds. 5-Bromo-3-methylpyridine-2-carboxamide is a prime example of such a molecule. While a definitive "discovery" paper pinpointing its first synthesis is not readily apparent in the historical literature, its significance is firmly established in the patent and chemical synthesis literature as a crucial building block, particularly in the realm of pharmaceutical development. This guide provides an in-depth technical overview of its synthesis, characterization, and its pivotal role as a research and development intermediate.

Physicochemical Properties and Structural Data

A comprehensive understanding of a molecule begins with its fundamental properties. The structural attributes of this compound are key to its reactivity and utility in synthesis.

PropertyValueSource
Molecular Formula C₇H₇BrN₂OInferred from structure
Molecular Weight 215.05 g/mol Calculated
CAS Number 1262413-33-3Public chemical databases
Appearance Likely an off-white to pale yellow solidInferred from related compounds
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcoholsGeneral chemical principles

Strategic Synthesis: Pathways to a Versatile Intermediate

The synthesis of this compound can be approached from several logical starting points, primarily revolving around the formation of the amide from its corresponding carboxylic acid or the construction of the pyridine ring with the desired functionalities in place.

Route 1: Amidation of 5-Bromo-3-methylpyridine-2-carboxylic acid

The most direct and common method for the preparation of a primary amide is the activation of a carboxylic acid followed by reaction with an ammonia source.

Experimental Protocol: Synthesis of this compound from 5-Bromo-3-methylpyridine-2-carboxylic acid

  • Carboxylic Acid Activation: To a solution of 5-bromo-3-methylpyridine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent (e.g., HATU, HOBt/EDC, or thionyl chloride) (1.1-1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq). The reaction is typically stirred at room temperature for 1-2 hours to form the activated intermediate.

  • Amidation: The reaction mixture is then treated with a source of ammonia, such as aqueous ammonium hydroxide or a solution of ammonia in an organic solvent. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material.

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield this compound.

G cluster_0 Synthesis Route 1 Carboxylic_Acid 5-Bromo-3-methylpyridine-2-carboxylic acid Activated_Ester Activated Intermediate Carboxylic_Acid->Activated_Ester Coupling Agent (e.g., HATU) Amide This compound Activated_Ester->Amide Ammonia Source

Route 2: Synthesis from 2-Amino-5-bromo-3-methylpyridine

An alternative strategy involves starting with the commercially available 2-amino-5-bromo-3-methylpyridine and building the carboxamide functionality. This multi-step process offers flexibility and can be advantageous depending on starting material availability and cost.

Experimental Protocol: Synthesis of this compound from 2-Amino-5-bromo-3-methylpyridine

  • Sandmeyer Reaction to Nitrile: 2-Amino-5-bromo-3-methylpyridine (1.0 eq) is diazotized using sodium nitrite in the presence of a strong acid (e.g., HBr or H₂SO₄) at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a solution of copper(I) cyanide to yield 5-bromo-3-methylpyridine-2-carbonitrile.

  • Hydrolysis of Nitrile to Amide: The nitrile can be partially hydrolyzed to the primary amide under controlled acidic or basic conditions. For example, treatment with concentrated sulfuric acid at a controlled temperature can favor the formation of the amide over the carboxylic acid. Alternatively, basic hydrolysis using reagents like hydrogen peroxide in the presence of a base can also be employed.

  • Work-up and Purification: The reaction mixture is neutralized and the product is extracted with an organic solvent. Purification is achieved through column chromatography or recrystallization.

G cluster_1 Synthesis Route 2 Amine 2-Amino-5-bromo-3-methylpyridine Nitrile 5-Bromo-3-methylpyridine-2-carbonitrile Amine->Nitrile Sandmeyer Reaction (NaNO₂, CuCN) Amide_2 This compound Nitrile->Amide_2 Partial Hydrolysis

The Role of this compound in Drug Discovery

The true significance of this compound lies in its application as a versatile intermediate in the synthesis of complex, biologically active molecules. Its substituted pyridine core is a common motif in medicinal chemistry, and the bromo and carboxamide functionalities provide handles for further chemical transformations.

For instance, the related precursor, 2-amino-3-methyl-5-bromopyridine, is a starting material in the synthesis of an intermediate for ABT-199 (Venetoclax), a BCL-2 inhibitor used in cancer therapy.[1] This highlights the importance of this substitution pattern on the pyridine ring in the development of modern pharmaceuticals.

The bromine atom is particularly useful for introducing molecular diversity through cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The carboxamide group can participate in a variety of chemical transformations or can be a key pharmacophoric feature, engaging in hydrogen bonding interactions with biological targets.

Characterization and Quality Control

The unambiguous identification and purity assessment of this compound are critical for its use in synthesis. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

TechniqueExpected Observations
¹H NMR Aromatic protons on the pyridine ring, a singlet for the methyl group, and broad singlets for the amide protons.
¹³C NMR Resonances for the carbon atoms of the pyridine ring, the methyl group, and the carbonyl carbon of the amide.
Mass Spectrometry A molecular ion peak corresponding to the mass of the compound, with a characteristic isotopic pattern due to the presence of bromine.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the primary amide, C=O stretching of the amide, and C-Br stretching.
HPLC/LC-MS A single major peak indicating the purity of the compound.

Conclusion and Future Outlook

This compound stands as a testament to the enabling power of synthetic intermediates. While it may not have a celebrated history of discovery, its role in facilitating the synthesis of complex molecules for research and drug development is undeniable. As medicinal chemistry continues to explore new chemical space, the demand for versatile and functionalized building blocks like this compound is likely to grow. Future applications may see this intermediate incorporated into novel kinase inhibitors, GPCR modulators, and other therapeutic agents, further solidifying its importance in the landscape of modern organic synthesis.

References

5-Bromo-3-methylpyridine-2-carboxamide: A Versatile Heterocyclic Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: This technical guide provides an in-depth analysis of 5-Bromo-3-methylpyridine-2-carboxamide, a key heterocyclic building block for pharmaceutical and agrochemical research. We explore its fundamental physicochemical properties, present a detailed synthetic protocol, and dissect its reactivity, with a primary focus on palladium-catalyzed cross-coupling reactions. Through case studies and field-proven insights, this document serves as a practical resource for scientists leveraging this scaffold to construct complex molecular architectures, particularly in the realm of kinase inhibitors and neurological drug candidates. The guide emphasizes mechanistic understanding, provides actionable experimental procedures, and adheres to the highest standards of scientific integrity and safety.

Introduction: The Strategic Importance of the Pyridine Scaffold

The Pyridine Moiety in Medicinal Chemistry

Pyridine derivatives are foundational scaffolds in drug discovery, prized for their ability to engage in hydrogen bonding, act as bioisosteres for phenyl rings, and serve as versatile synthetic handles.[1][2] Their presence in numerous FDA-approved drugs underscores their importance. The strategic functionalization of the pyridine ring allows for the precise tuning of a molecule's steric and electronic properties, which is critical for optimizing potency, selectivity, and pharmacokinetic profiles.

Introducing this compound: A Multifunctional Building Block

This compound is a highly functionalized pyridine derivative that offers multiple, distinct points for chemical modification. Its structure is strategically designed for sequential, regioselective reactions.

  • The C5-Bromine: This is the primary site for introducing molecular diversity. The C-Br bond is highly amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[3][4][5]

  • The C2-Carboxamide: This group can act as a hydrogen bond donor and acceptor, crucial for molecular recognition at a biological target. It can also serve as a handle for further chemical elaboration.

  • The C3-Methyl Group: This substituent provides steric influence and can modulate the electronic nature of the pyridine ring, impacting the reactivity of the adjacent functional groups.[2]

This combination makes the molecule an ideal starting point for building libraries of complex compounds for high-throughput screening and lead optimization.[6][7]

Physicochemical Properties and Spectroscopic Data

A clear understanding of a building block's physical properties is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₇H₇BrN₂O[8]
Molecular Weight 215.05 g/mol [8]
CAS Number 1346541-61-4[9]
Appearance Light yellow to off-white solid[6]
Canonical SMILES CC1=C(C(=NC=C1Br)C(=O)N)[8]
InChIKey QHORMANADMCWSL-UHFFFAOYSA-N[8]

Spectroscopic Insights:

  • ¹H NMR: Expect distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group, and broad singlets for the -NH₂ protons of the carboxamide.

  • ¹³C NMR: The spectrum will show seven distinct carbon signals, with the carbonyl carbon appearing significantly downfield.

  • IR Spectroscopy: Key stretches would include N-H vibrations for the amide (around 3100-3500 cm⁻¹) and a strong C=O stretch (around 1650-1680 cm⁻¹).

Synthesis and Purification

The reliable synthesis of this building block is paramount for its application. While multiple routes to substituted bromopyridines exist[10][11], a common and effective strategy involves the amidation of the corresponding carboxylic acid.

Retrosynthetic Analysis and Strategic Considerations

The most direct synthetic route disconnects at the amide C-N bond, pointing to 5-bromo-3-methylpyridine-2-carboxylic acid as the immediate precursor. This acid is commercially available or can be synthesized from simpler starting materials. The choice of amidation agent is critical; using ammonium hydroxide is a straightforward approach, often preceded by activation of the carboxylic acid.

Diagram: Proposed Synthetic Workflow

Synthesis_Workflow Start 5-Bromo-3-methylpyridine- 2-carboxylic acid Activation Acid Activation (e.g., SOCl₂, Oxalyl Chloride) Start->Activation Step 1 Amidation Amidation (Ammonium Hydroxide) Activation->Amidation Step 2 Product 5-Bromo-3-methylpyridine- 2-carboxamide Amidation->Product Step 3 Purification Purification (Recrystallization/Chromatography) Product->Purification

Caption: A proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Synthesis via Acid Chloride

Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions. All work must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Acid Chloride Formation:

    • To a solution of 5-bromo-3-methylpyridine-2-carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or toluene, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring gas evolution. The reaction is complete when bubbling ceases.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is typically used immediately in the next step.

  • Amidation:

    • Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., DCM or THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a concentrated solution of ammonium hydroxide (2.5-3.0 eq) dropwise. Maintain the temperature below 10 °C.

    • Stir the reaction mixture vigorously at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.

Reactivity and Mechanistic Insights

Analysis of Reactive Sites

The synthetic utility of this compound stems from its distinct reactive zones, which can be addressed with high selectivity.

Note: A placeholder image is used above. A proper chemical structure diagram would show arrows pointing to the C5-Br bond (for cross-coupling), the C2-carboxamide (for hydrolysis/modification), and the ring nitrogen (for quaternization). Caption: The primary sites of reactivity on the scaffold.

The Locus of Reactivity: The C5-Bromine Bond

The C-Br bond at the 5-position is activated for oxidative addition to a Pd(0) catalyst. This is due to the electron-withdrawing nature of the pyridine ring and the carboxamide group. Compared to an analogous bromobenzene, this C-Br bond is more electrophilic and thus more reactive in many cross-coupling paradigms.[2] The methyl group at C3 provides some steric hindrance, which can influence the choice of catalyst and ligands needed for optimal yield.

Palladium-Catalyzed Cross-Coupling Reactions

This building block is a premier substrate for palladium-catalyzed reactions to form C-C, C-N, and C-O bonds.

  • Suzuki-Miyaura Coupling: Reacts with boronic acids or esters to form biaryl or aryl-heteroaryl structures. This is one of the most common and robust methods used with this scaffold.[3][4]

  • Buchwald-Hartwig Amination: Couples with primary or secondary amines to form aminopyridine derivatives, a crucial transformation in medicinal chemistry.[5]

  • Sonogashira Coupling: Reacts with terminal alkynes to install an alkynyl group, providing a linear linker for further modifications.[5]

Diagram: Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(Br)L₂ pd0->pd_complex R¹-Br ox_add Oxidative Addition ox_add->pd_complex pd_intermediate R¹-Pd(II)(R²)L₂ pd_complex->pd_intermediate transmetal Transmetalation transmetal->pd_intermediate boronic R²-B(OR)₂ boronic->transmetal base Base base->transmetal pd_intermediate->pd0 red_elim Reductive Elimination product R¹-R² red_elim->product product->pd0

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Applications in Drug Discovery and Development

The true value of this compound is demonstrated by its application in synthesizing biologically active molecules.

Case Study: Scaffolding for Kinase Inhibitors

Substituted aminopyridines are a well-established class of "hinge-binding" motifs in kinase inhibitors.[12] The pyridine nitrogen and the exocyclic amino group (introduced via Buchwald-Hartwig amination at the C5 position) can form critical hydrogen bonds with the kinase hinge region. The scaffold allows for the development of potent and selective inhibitors for targets like PLK4, which is involved in centriole duplication and is a target in oncology.[12]

Case Study: Development of mGlu5 Negative Allosteric Modulators (NAMs)

In the field of neuroscience, this scaffold has been used to develop negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGlu5).[13] These modulators are being investigated for treating neurological disorders. A scaffold-hopping exercise from a picolinamide series led to the discovery of thieno[3,2-b]pyridine-5-carboxamides, which can be synthesized from precursors like this compound.[13]

General Protocol: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid

Objective: To couple this compound with a generic arylboronic acid.

  • Reagent Setup:

    • In a reaction vessel (e.g., a Schlenk flask), combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.5 eq).[3]

    • Add a palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%).[3]

    • Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reaction Execution:

    • Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., a 4:1 ratio).[3]

    • Heat the reaction mixture to 85-95 °C and stir for 12-18 hours.[3]

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by silica gel column chromatography or recrystallization to yield the desired 5-aryl-3-methylpyridine-2-carboxamide.

Safety, Handling, and Storage

Professional laboratory safety practices are mandatory when handling this compound.

Hazard CategoryGHS Classification & Precautionary Statements
Skin Contact Warning: Causes skin irritation (H315).[14] Prevention: Wash hands thoroughly after handling. Wear protective gloves.[15][16] Response: If on skin, wash with plenty of soap and water. If irritation occurs, get medical advice.[15]
Eye Contact Warning: Causes serious eye irritation (H319).[14][15] Prevention: Wear eye protection. Response: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[15]
Inhalation Warning: May cause respiratory irritation (H335).[14][15][16] Prevention: Avoid breathing dust. Use only outdoors or in a well-ventilated area.[15][16] Response: If inhaled, remove person to fresh air and keep comfortable for breathing.[15][16]
Storage Store in a cool, dark, and well-ventilated place.[15][16] Keep container tightly closed.[16]
Handling Avoid formation and dispersion of dust. Use non-sparking tools and take precautionary measures against static discharge.[17] Do not eat, drink, or smoke when using this product.[17]

Conclusion: Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its well-defined reactivity allows for the rapid and predictable generation of diverse molecular libraries. As the demand for novel, highly specific therapeutics continues to grow, the utility of such versatile, pre-functionalized building blocks will only increase. Future innovations will likely focus on developing even more efficient and greener catalytic systems for its derivatization, further cementing its role in the synthesis of next-generation pharmaceuticals.

References

A Technical Guide to 5-Bromo-3-methylpyridine-2-carboxamide: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-3-methylpyridine-2-carboxamide, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. We will delve into its chemical identity, a detailed synthetic protocol, its physicochemical properties, and its prospective applications as a building block for novel therapeutic agents.

Chemical Identity and Structure

The nomenclature and structural representation of this compound are fundamental to its study.

IUPAC Name: this compound

Synonyms:

  • 5-bromo-3-methylpicolinamide

Molecular Structure:

Caption: Chemical structure of the precursor, 5-Bromo-3-methylpyridine-2-carboxylic acid. The target compound, this compound, features a -CONH2 group in place of the -COOH group.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These values are predicted based on the structure and data from its carboxylic acid precursor.

PropertyValueSource
Molecular Formula C₇H₇BrN₂OCalculated
Molecular Weight 215.05 g/mol Calculated
Appearance Predicted to be a white to off-white solid[2]
Melting Point Not available-
Boiling Point Not available-
Solubility Predicted to be soluble in organic solvents like DMSO and methanolInferred
pKa Not available-

Synthesis of this compound

The synthesis of this compound is most directly achieved from its carboxylic acid precursor, 5-bromo-3-methylpyridine-2-carboxylic acid. This transformation is a standard amidation reaction.

Experimental Protocol: Amidation of 5-Bromo-3-methylpyridine-2-carboxylic acid

This protocol outlines a general procedure for the synthesis of the target carboxamide.

Materials:

  • 5-bromo-3-methylpyridine-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ammonia solution (e.g., 0.5 M in 1,4-dioxane or aqueous ammonium hydroxide)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Activation of the Carboxylic Acid:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-3-methylpyridine-2-carboxylic acid (1 equivalent) in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise to the stirred solution. If using oxalyl chloride, add a catalytic amount of dimethylformamide (DMF).

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by TLC or LC-MS). The formation of the acyl chloride is the key step.

  • Amidation:

    • In a separate flask, cool the ammonia solution to 0 °C.

    • Slowly add the freshly prepared acyl chloride solution from step 1 to the cold ammonia solution with vigorous stirring.

    • Allow the reaction to proceed at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram:

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Purification Carboxylic_Acid 5-Bromo-3-methylpyridine- 2-carboxylic acid Acyl_Chloride 5-Bromo-3-methylpyridine- 2-carbonyl chloride Carboxylic_Acid->Acyl_Chloride Anhydrous DCM, 0°C to RT SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Acyl_Chloride Ammonia Ammonia Solution Carboxamide 5-Bromo-3-methylpyridine- 2-carboxamide Ammonia->Carboxamide Acyl_Chloride_ref->Carboxamide 0°C to RT Crude_Product Crude Product Pure_Product Pure 5-Bromo-3-methylpyridine- 2-carboxamide Crude_Product->Pure_Product Recrystallization or Column Chromatography Carboxamide_ref->Crude_Product Work-up

Caption: A workflow diagram illustrating the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

Pyridine carboxamides are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The structural motif of this compound makes it an attractive scaffold for the development of novel therapeutic agents.

  • Enzyme Inhibition: The pyridine ring and carboxamide group can participate in hydrogen bonding and other non-covalent interactions with the active sites of various enzymes. This makes them potential inhibitors for targets such as kinases, proteases, and polymerases.

  • Antimicrobial and Antiviral Activity: Many pyridine derivatives have demonstrated potent antimicrobial and antiviral properties. The introduction of a bromine atom can enhance lipophilicity and potentially improve cell membrane permeability, a desirable trait for such agents[3].

  • Neurological Disorders: As a key intermediate, the related compound 5-Bromo-2-cyano-3-methylpyridine is utilized in the synthesis of pharmaceutical agents targeting neurological disorders[4]. This suggests that derivatives of this compound could also be explored for similar applications.

  • Anticancer Agents: The 2-amino-3-cyanopyridine scaffold, a related structure, is a crucial component in the design of new anticancer drugs[3]. The structural similarities suggest that this compound could serve as a valuable building block in the synthesis of novel oncology drug candidates.

Safety and Handling

While specific safety data for this compound is not available, precautions should be based on the data for structurally similar compounds, such as its carboxylic acid precursor and other brominated pyridines.

  • Hazard Statements: Based on related compounds, it may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled[1].

  • Precautionary Statements:

    • Wear protective gloves, eye protection, and a face shield[5].

    • Use only in a well-ventilated area, such as a chemical fume hood[5].

    • Wash hands thoroughly after handling[5].

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray[5].

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly closed.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in drug discovery and medicinal chemistry. Its synthesis from the corresponding carboxylic acid is straightforward, and its structural features suggest a wide range of potential biological activities. Researchers in the pharmaceutical and life sciences are encouraged to explore the derivatization of this scaffold to develop novel therapeutic agents for various diseases.

References

An In-depth Technical Guide to 5-Bromo-3-methylpyridine-2-carboxamide: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-methylpyridine-2-carboxamide is a key heterocyclic building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its strategic substitution pattern, featuring a bromine atom for versatile cross-coupling reactions, a methyl group for steric and electronic modulation, and a carboxamide moiety for hydrogen bonding interactions, makes it a highly valuable scaffold in drug design and development. This technical guide provides a comprehensive review of the synthesis, chemical properties, and known applications of this compound, with a particular focus on its role in the generation of novel therapeutic agents. Detailed experimental protocols, characterization data, and an exploration of the biological significance of its derivatives are presented to empower researchers in their drug discovery endeavors.

Introduction: The Significance of the Picolinamide Scaffold

The picolinamide (pyridine-2-carboxamide) structural motif is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor and a basic center, while the carboxamide group provides a rich source of hydrogen bond donors and acceptors, enabling strong and specific interactions with biological targets. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of physicochemical properties and target affinity.

Derivatives of picolinamide have demonstrated remarkable efficacy as antibacterial agents, enzyme inhibitors, and modulators of various signaling pathways. For instance, certain picolinamides exhibit potent and selective activity against Clostridioides difficile[1][2]. Furthermore, this scaffold has been successfully employed in the development of inhibitors for enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and VEGFR-2 kinase, highlighting its broad therapeutic potential[3][4]. The introduction of a bromine atom, as in this compound, further enhances its synthetic utility, providing a handle for the construction of more complex molecular architectures through reactions like the Suzuki-Miyaura cross-coupling[5].

Synthesis and Characterization

The primary route to this compound involves the amidation of its corresponding carboxylic acid precursor, 5-Bromo-3-methylpyridine-2-carboxylic acid. This precursor is commercially available and can be synthesized from the corresponding nitrile.

Synthesis of the Precursor: 5-Bromo-3-methylpyridine-2-carboxylic acid

The synthesis of 5-bromo-3-methylpyridine-2-carboxylic acid can be achieved by the hydrolysis of 5-bromo-3-methylpyridine-2-carbonitrile[6].

Reaction Scheme: Synthesis of 5-Bromo-3-methylpyridine-2-carboxylic acid

G start 5-Bromo-3-methylpyridine-2-carbonitrile reagents NaOH (aq), EtOH 80 °C, 1.5 h start->reagents Hydrolysis product 5-Bromo-3-methylpyridine-2-carboxylic acid reagents->product

Caption: Hydrolysis of the nitrile to the carboxylic acid.

Experimental Protocol: Synthesis of 5-bromo-3-methylpyridine-2-carboxylic acid [6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromo-3-methylpyridine-2-carbonitrile (1 equivalent) in ethanol.

  • Hydrolysis: Add a 6.0 M aqueous solution of sodium hydroxide (NaOH) to the suspension.

  • Heating: Heat the reaction mixture to 80 °C and stir vigorously for 1.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

    • Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material.

    • Separate the aqueous layer and acidify it to a pH of 2-3 using concentrated hydrochloric acid (HCl).

    • Extract the product from the acidified aqueous layer with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure to yield 5-bromo-3-methylpyridine-2-carboxylic acid as a solid.

Synthesis of this compound

The conversion of the carboxylic acid to the primary amide is a standard transformation in organic synthesis. A common and effective method involves the activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with ammonia.

Reaction Scheme: Synthesis of this compound

G start 5-Bromo-3-methylpyridine-2-carboxylic acid reagent1 SOCl2 or (COCl)2 start->reagent1 Activation intermediate 5-Bromo-3-methylpyridine-2-carbonyl chloride reagent2 NH4OH or NH3 intermediate->reagent2 Amination product This compound reagent1->intermediate reagent2->product

Caption: Two-step synthesis of the target carboxamide.

Experimental Protocol: General Procedure for the Synthesis of this compound

  • Acid Chloride Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-bromo-3-methylpyridine-2-carboxylic acid (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) or toluene.

    • Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5-2.0 equivalents) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.

    • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

    • Cool the reaction mixture to room temperature and remove the excess solvent and reagent under reduced pressure to yield the crude 5-bromo-3-methylpyridine-2-carbonyl chloride. This intermediate is often used in the next step without further purification.

  • Amidation:

    • Dissolve the crude acid chloride in a dry, aprotic solvent like DCM or tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add an excess of concentrated aqueous ammonium hydroxide (NH₄OH) or bubble ammonia gas through the solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

    • Quench the reaction with water and separate the organic layer.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or silica gel column chromatography to afford this compound.

Physicochemical Properties and Characterization Data

Below is a table summarizing the key physicochemical properties of this compound and its precursor.

PropertyThis compound5-Bromo-3-methylpyridine-2-carboxylic acid
Molecular Formula C₇H₇BrN₂OC₇H₆BrNO₂[7][8]
Molecular Weight 215.05 g/mol 216.03 g/mol [7][8]
CAS Number Not definitively assigned886365-43-1[7][8][9]
Appearance Expected to be a solidOff-white to pale yellow solid[9]
Solubility Expected to be soluble in organic solventsSoluble in polar organic solvents

Expected Spectroscopic Data for this compound:

  • ¹H NMR: Protons on the pyridine ring are expected to appear as doublets in the aromatic region. The methyl protons will be a singlet in the aliphatic region. The amide protons will appear as two broad singlets, the chemical shift of which can be concentration and solvent dependent.

  • ¹³C NMR: The spectrum will show seven distinct carbon signals, including the carbonyl carbon of the amide, carbons of the pyridine ring, and the methyl carbon.

  • IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the primary amide (around 3400-3200 cm⁻¹), a strong C=O stretching vibration (around 1680-1650 cm⁻¹), and C-Br stretching in the fingerprint region.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom at the 5-position is particularly useful for introducing a variety of substituents via metal-catalyzed cross-coupling reactions.

Workflow: Utilization of this compound in Drug Discovery

G A This compound B Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) A->B C Buchwald-Hartwig Amination (Amines) A->C D Sonogashira Coupling (Terminal Alkynes) A->D E Library of Novel Picolinamide Derivatives B->E C->E D->E F High-Throughput Screening E->F G Lead Compound Identification & Optimization F->G

Caption: Synthetic diversification and screening workflow.

Role as a Scaffold for Kinase Inhibitors

The picolinamide scaffold is present in several known kinase inhibitors. The ability to introduce diverse substituents at the 5-position allows for the exploration of the chemical space around the ATP-binding site of various kinases, which is a common strategy in the design of selective inhibitors[4].

Precursor to Antibacterial Agents

Research has shown that substituted picolinamides can act as potent and selective antibacterial agents[1][2]. The this compound core can be elaborated to generate novel antibiotic candidates with improved efficacy and pharmacokinetic profiles.

Intermediate for Other Biologically Active Compounds

The versatility of the 5-bromo-picolinamide scaffold makes it an attractive starting point for the synthesis of compounds targeting a wide range of biological processes. The ability to perform various cross-coupling reactions opens up avenues for creating libraries of compounds for screening against different therapeutic targets[5].

Conclusion and Future Perspectives

This compound represents a strategically important building block for the synthesis of novel compounds in the field of drug discovery. Its synthetic accessibility and the versatility of its functional groups provide a robust platform for the generation of diverse chemical libraries. The established biological activities of the broader picolinamide class of compounds underscore the potential of derivatives of this compound to yield novel therapeutic agents. Future research in this area will likely focus on the development of efficient and scalable synthetic routes to this intermediate and its derivatives, as well as the comprehensive biological evaluation of the resulting compounds against a range of therapeutic targets. The continued exploration of the chemical space around this privileged scaffold holds significant promise for the discovery of next-generation medicines.

References

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 5-Bromo-3-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 5-Bromo-3-methylpyridine-2-carboxamide, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the amidation of commercially available 5-Bromo-3-methylpicolinic acid. This guide is designed to be a self-contained resource, offering not only the procedural details but also the underlying chemical principles, safety considerations, and characterization data. The protocol is optimized for high yield and purity, ensuring its suitability for demanding research and development applications.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its substituted pyridine core is a common motif in a wide range of biologically active molecules. The presence of the bromo-substituent provides a handle for further functionalization, for instance, through cross-coupling reactions, allowing for the generation of diverse compound libraries. This application note details a robust and reproducible method for the synthesis of this important intermediate, starting from 5-bromo-3-methylpicolinic acid.

The presented protocol follows a two-step, one-pot procedure involving the activation of the carboxylic acid with a chlorinating agent, followed by amidation. This method is generally preferred for its efficiency and the high reactivity of the acid chloride intermediate, which readily reacts with ammonia to form the desired carboxamide.

Reaction Scheme

The overall synthetic transformation is depicted below:

Reaction_Scheme reactant 5-Bromo-3-methylpicolinic acid intermediate 5-Bromo-3-methylpicolinoyl chloride reactant->intermediate Step 1: Activation product This compound intermediate->product Step 2: Amidation reagent1 SOCl2 or (COCl)2 reagent2 NH4OH or NH3(g)

Caption: Overall reaction scheme for the synthesis of this compound.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

Reagent/SolventFormulaMolecular Weight ( g/mol )SupplierPurity
5-Bromo-3-methylpicolinic acidC₇H₆BrNO₂216.03Sigma-Aldrich≥95%
Thionyl chlorideSOCl₂118.97Acros Organics≥99%
Dichloromethane (DCM)CH₂Cl₂84.93Fisher ScientificAnhydrous, ≥99.8%
Ammonium hydroxideNH₄OH35.04VWR28-30% solution in water
Saturated sodium bicarbonateNaHCO₃84.01-Aqueous solution
BrineNaCl58.44-Saturated aqueous solution
Anhydrous magnesium sulfateMgSO₄120.37-For drying
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

  • NMR spectrometer

  • Mass spectrometer

  • Melting point apparatus

Detailed Synthesis Protocol

This protocol is designed for a laboratory-scale synthesis. For scaling up, appropriate adjustments to reaction times and temperature control may be necessary.

Step 1: Activation of the Carboxylic Acid
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-3-methylpicolinic acid (1.0 g, 4.63 mmol).

  • Add anhydrous dichloromethane (20 mL) to the flask. Stir the suspension at room temperature.

  • Carefully add thionyl chloride (0.67 mL, 9.26 mmol, 2.0 eq.) dropwise to the suspension at room temperature. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the starting material to form a clear solution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator. The resulting crude 5-bromo-3-methylpicolinoyl chloride will be a yellowish solid or oil and is used in the next step without further purification.

Step 2: Amidation
  • Cool the flask containing the crude acid chloride in an ice bath to 0-5 °C.

  • Slowly add a concentrated solution of ammonium hydroxide (28-30%, 10 mL) dropwise to the cooled acid chloride with vigorous stirring. Caution: This reaction is highly exothermic. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure complete reaction.

  • A precipitate of the crude product should form.

Step 3: Work-up and Purification
  • Filter the crude product using a Büchner funnel and wash the solid with cold water (2 x 10 mL).

  • For further purification, transfer the solid to a separatory funnel containing dichloromethane (30 mL) and water (30 mL).

  • Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

  • The product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes if necessary.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Technique Expected Results
Appearance White to off-white solid
Melting Point To be determined experimentally
¹H NMR Consistent with the structure of this compound
¹³C NMR Consistent with the structure of this compound
Mass Spec (ESI) m/z calculated for C₇H₇BrN₂O [M+H]⁺: 214.98, 216.98; found: consistent with isotopic pattern

Safety Precautions

  • Always work in a well-ventilated fume hood, especially when handling thionyl chloride and concentrated ammonium hydroxide.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.

  • Concentrated ammonium hydroxide is corrosive and has a pungent odor. Avoid inhalation of vapors.

  • The amidation reaction is highly exothermic. Proper temperature control is crucial to avoid uncontrolled reactions.

Discussion

The conversion of a carboxylic acid to a carboxamide is a fundamental transformation in organic synthesis.[1] The direct reaction of a carboxylic acid with an amine is generally slow and requires high temperatures. Therefore, activation of the carboxylic acid is necessary. In this protocol, thionyl chloride is used to convert the picolinic acid to the more reactive acid chloride. This intermediate readily undergoes nucleophilic acyl substitution with ammonia to form the desired amide.

The choice of dichloromethane as a solvent in the first step is due to its inertness and ability to be easily removed under reduced pressure. The use of an excess of ammonium hydroxide in the second step serves both as the nucleophile and as a base to neutralize the HCl generated during the reaction.

The work-up procedure is designed to remove any unreacted starting materials and by-products. The wash with saturated sodium bicarbonate solution neutralizes any remaining acidic impurities.

Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification process.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 5-Bromo-3-methylpicolinic acid activation Acid Activation with SOCl₂ in DCM start->activation Step 1 amidation Amidation with NH₄OH activation->amidation Step 2 filtration Filtration of Crude Product amidation->filtration extraction Liquid-Liquid Extraction filtration->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration recrystallization Recrystallization (Optional) concentration->recrystallization end end recrystallization->end Final Product

Caption: Step-by-step workflow for the synthesis and purification of this compound.

References

The Strategic Application of 5-Bromo-3-methylpyridine-2-carboxamide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone of molecular design, prized for its versatile chemical reactivity and its prevalence in a multitude of FDA-approved therapeutics.[1][2] Within this privileged class of heterocycles, 5-Bromo-3-methylpyridine-2-carboxamide emerges as a highly valuable, yet underexplored, building block. Its strategic placement of a bromine atom, a methyl group, and a carboxamide moiety offers a trifecta of functionalities that medicinal chemists can exploit for the synthesis of complex molecular architectures targeting a range of debilitating diseases.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the synthesis, functionalization, and potential applications of this compound. We will delve into its role as a key intermediate in the construction of targeted therapies, with a particular focus on the burgeoning fields of PARP and IDO1 inhibition. The protocols and insights provided herein are designed to empower chemists to leverage the unique attributes of this scaffold in their quest for novel therapeutic agents.

Synthetic Accessibility: Charting a Course to the Core Scaffold

The utility of any building block is fundamentally tied to its accessibility. While a direct, one-pot synthesis of this compound is not extensively documented in mainstream literature, a logical and efficient synthetic route can be devised from commercially available precursors. The most direct approach involves the amidation of 5-bromo-3-methylpicolinic acid.

Protocol 1: Synthesis of this compound via Amidation of 5-Bromo-3-methylpicolinic Acid

This protocol outlines the conversion of 5-bromo-3-methylpicolinic acid to its corresponding primary amide. The choice of coupling agent is critical to ensure high yields and minimize side reactions.

Materials:

  • 5-Bromo-3-methylpicolinic acid

  • Ammonium chloride (NH₄Cl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Thionyl chloride (SOCl₂)

  • Hydroxybenzotriazole (HOBt) (if using EDC)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Acid Chloride Formation (Method A):

    • To a solution of 5-bromo-3-methylpicolinic acid (1.0 equiv) in anhydrous DCM, add thionyl chloride (1.2 equiv) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the conversion by TLC.

    • Concentrate the mixture under reduced pressure to remove excess thionyl chloride.

    • Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (excess).

    • Stir vigorously for 1-2 hours, allowing the reaction to warm to room temperature.

  • Peptide Coupling (Method B):

    • To a solution of 5-bromo-3-methylpicolinic acid (1.0 equiv), EDC (1.2 equiv), and HOBt (1.2 equiv) in anhydrous DCM, add DIPEA (2.5 equiv).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ammonium chloride (1.5 equiv) and continue stirring at room temperature for 12-18 hours.

  • Work-up and Purification:

    • Quench the reaction with water and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford this compound.

The Gateway to Complexity: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine ring is the linchpin for diversification, serving as a versatile handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful tools in the medicinal chemist's arsenal for forging new carbon-carbon and carbon-nitrogen bonds, respectively.[3][4][5][6]

The Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction enables the coupling of this compound with a wide array of boronic acids and esters, providing access to a diverse range of biaryl and heteroaryl structures.[7][8] These motifs are prevalent in many biologically active molecules.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br Pd(II) Complex L₂Pd(II)(Ar)Br Oxidative\nAddition->Pd(II) Complex Ligand\nExchange Ligand Exchange Pd(II) Complex->Ligand\nExchange HNR'R'' Amine\nComplex L₂Pd(II)(Ar)(HNR'R'')⁺Br⁻ Ligand\nExchange->Amine\nComplex Deprotonation Deprotonation Amine\nComplex->Deprotonation Base Amido\nComplex L₂Pd(II)(Ar)(NR'R'') Deprotonation->Amido\nComplex Reductive\nElimination Reductive Elimination Amido\nComplex->Reductive\nElimination Ar-NR'R'' Reductive\nElimination->Pd(0)L2 PARP_Inhibition DNA_Damage DNA Single-Strand Break PARP PARP Enzyme DNA_Damage->PARP PARylation Poly(ADP-ribose) Polymer Formation PARP->PARylation uses NAD NAD+ NAD->PARylation Repair DNA Repair PARylation->Repair PARPi PARP Inhibitor (e.g., Niraparib) PARPi->PARP inhibits

References

Application Notes and Protocols: The Strategic Use of 5-Bromo-3-methylpyridine-2-carboxamide in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 5-Bromo-3-methylpyridine-2-carboxamide as a pivotal intermediate in the synthesis of novel pharmaceutical agents. This document provides an in-depth exploration of its chemical properties, synthetic routes, and applications, with a particular focus on the development of kinase inhibitors. The protocols herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Versatility of the 5-Bromopyridine Scaffold

This compound is a key heterocyclic building block in medicinal chemistry. Its structure is strategically adorned with functionalities that offer a versatile platform for the synthesis of complex molecules, particularly those intended for biological targets such as protein kinases. The pyridine core is a common motif in many approved drugs, often contributing to favorable pharmacokinetic properties and providing a key interaction point with biological targets. The bromine atom at the 5-position serves as a crucial handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The carboxamide and methyl groups at the 2- and 3-positions, respectively, offer additional points for modification and can influence the molecule's conformation and interaction with target proteins. This unique combination of features makes this compound a valuable starting material for the generation of diverse compound libraries in the pursuit of novel therapeutics.

Physicochemical Properties of the Core Scaffold

A foundational understanding of the physicochemical properties of the parent carboxylic acid is essential for its effective use in synthesis.

PropertyValueReference
IUPAC Name 5-bromo-3-methylpyridine-2-carboxylic acid--INVALID-LINK--[1]
Molecular Formula C₇H₆BrNO₂--INVALID-LINK--[1]
Molecular Weight 216.03 g/mol --INVALID-LINK--[1]
SMILES CC1=CC(=CN=C1C(=O)O)Br--INVALID-LINK--[1]

Synthesis of the Core Intermediate: this compound

The primary application of this compound often begins with its synthesis from the corresponding carboxylic acid. The formation of the amide bond is a fundamental transformation in medicinal chemistry.[2]

Protocol 1: Amide Coupling to Synthesize this compound

This protocol details a general and robust method for the synthesis of the title compound from 5-bromo-3-methylpyridine-2-carboxylic acid and a suitable amine source, such as ammonia or an ammonium salt, using a common coupling reagent like HATU.[3][4]

Objective: To synthesize this compound via an amide coupling reaction.

Materials:

  • 5-bromo-3-methylpyridine-2-carboxylic acid

  • Ammonium chloride (NH₄Cl)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-3-methylpyridine-2-carboxylic acid (1.0 eq) and ammonium chloride (1.2 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting materials.

  • Base and Coupling Agent Addition: Add DIPEA (2.5 eq) to the stirred solution, followed by the portion-wise addition of HATU (1.2 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound.

Causality and Self-Validation: The use of HATU as a coupling reagent is advantageous due to its high efficiency and low rate of side reactions.[5] The basic work-up with NaHCO₃ is crucial to remove any unreacted carboxylic acid and acidic byproducts. Successful synthesis can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, which should show the characteristic signals for the carboxamide product.

cluster_synthesis Synthesis of this compound Carboxylic_Acid 5-bromo-3-methylpyridine-2-carboxylic acid Reaction Amide Coupling Carboxylic_Acid->Reaction Ammonium_Chloride Ammonium Chloride Ammonium_Chloride->Reaction HATU_DIPEA HATU, DIPEA, DMF HATU_DIPEA->Reaction Reagents & Solvent Workup_Purification Aqueous Work-up & Purification Reaction->Workup_Purification Product This compound Workup_Purification->Product

Caption: Synthetic workflow for this compound.

Application in the Synthesis of Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[6] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.[7] The this compound scaffold is particularly well-suited for the development of kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site, a common feature of many kinase inhibitors.[8]

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between the bromopyridine core and various aryl or heteroaryl boronic acids.[9][10] This allows for the introduction of diverse substituents to probe the chemical space around the scaffold and optimize binding to the target kinase.

Objective: To synthesize a biaryl compound from this compound and an arylboronic acid via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ - Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane and water)

  • Schlenk flask or microwave vial

  • Magnetic stirrer

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (0.05 eq) and the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Causality and Self-Validation: The choice of palladium catalyst, ligand, base, and solvent is critical for the success of the Suzuki-Miyaura coupling.[11] Pd(PPh₃)₄ is a commonly used and effective catalyst for this type of transformation. The reaction's success can be validated by the disappearance of the starting material and the appearance of a new, less polar spot on the TLC plate. The final product's identity should be confirmed by NMR and mass spectrometry.

cluster_suzuki Suzuki-Miyaura Cross-Coupling Workflow Starting_Material This compound Reaction Suzuki Coupling Starting_Material->Reaction Boronic_Acid Arylboronic Acid Boronic_Acid->Reaction Catalyst_Base Pd(PPh₃)₄, Base Catalyst_Base->Reaction Catalyst & Base Workup_Purification Aqueous Work-up & Purification Reaction->Workup_Purification Product 5-Aryl-3-methylpyridine-2-carboxamide Workup_Purification->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling.

Biological Evaluation: In Vitro Kinase Inhibition Assay

Once a library of compounds has been synthesized, it is essential to evaluate their biological activity. An in vitro kinase inhibition assay is a standard method to determine the potency of a compound against a specific kinase.

Protocol 3: p38α MAP Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against p38α MAP kinase, a key enzyme in the inflammatory response.[8][12][13]

Objective: To determine the IC₅₀ value of a test compound against p38α MAP kinase.

Materials:

  • Recombinant human p38α MAP kinase

  • Kinase substrate (e.g., ATF2)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup: In a microplate, add the kinase assay buffer, the test compound at various concentrations, and the recombinant p38α kinase.

  • Initiation of Reaction: Add a mixture of the kinase substrate and ATP to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ kit, which generates a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

Data Analysis and Interpretation:

The percentage of kinase inhibition is calculated for each concentration of the test compound. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

cluster_pathway Simplified p38 MAP Kinase Signaling Pathway Stress_Signal Stress Signal (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., TAK1) Stress_Signal->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK Phosphorylation p38_MAPK p38 MAP Kinase MAPKK->p38_MAPK Phosphorylation Downstream_Targets Downstream Targets (e.g., Transcription Factors) p38_MAPK->Downstream_Targets Phosphorylation Inflammatory_Response Inflammatory Response Downstream_Targets->Inflammatory_Response Inhibitor 5-Aryl-3-methylpyridine- 2-carboxamide Derivative Inhibitor->p38_MAPK Inhibition

Caption: Inhibition of the p38 MAP kinase signaling pathway.

Conclusion

This compound is a highly valuable and versatile building block for the development of novel pharmaceuticals. Its strategic functionalization allows for the efficient synthesis of diverse compound libraries, particularly for the discovery of potent and selective kinase inhibitors. The protocols and application notes provided in this guide offer a solid foundation for researchers to leverage this important scaffold in their drug discovery programs.

References

Application Notes & Protocols: The Strategic Role of Brominated Pyridine Carboxamide Intermediates in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide an in-depth technical guide for researchers, chemists, and professionals in the agrochemical industry. The focus is on the strategic application of brominated pyridine carboxamide derivatives and their precursors as pivotal intermediates in the synthesis of high-performance agrochemicals. We will explore the chemical rationale behind their use, provide detailed synthesis protocols for a key insecticide, and present data to ensure reproducibility and scalability.

Introduction: The Versatility of the Pyridine Carboxamide Scaffold

The pyridine ring is a foundational structural motif in a vast number of biologically active compounds, including many successful agrochemicals. Its unique electronic properties and ability to participate in hydrogen bonding make it an excellent scaffold for designing molecules that can interact with specific biological targets in pests and pathogens. When functionalized with a carboxamide group, the resulting pyridine carboxamide can act as a potent pharmacophore.

The introduction of a bromine atom and a methyl group onto the pyridine ring, as in the case of 5-Bromo-3-methylpyridine-2-carboxamide and related structures, offers several synthetic and functional advantages:

  • Reactive Handle for Cross-Coupling: The bromine atom serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. This allows for the straightforward introduction of diverse aryl or heteroaryl substituents, enabling the rapid generation of compound libraries for activity screening.[1]

  • Modulation of Physicochemical Properties: The bromine atom influences the lipophilicity and metabolic stability of the final molecule, which can be critical for its bioavailability and efficacy in the target organism.

  • Steric and Electronic Influence: The methyl group provides steric bulk and can influence the conformation of the molecule, potentially enhancing its binding affinity to the target protein.

These attributes make brominated methylpyridines and their derivatives highly valuable intermediates for the synthesis of complex and effective agrochemicals.[2][3][4]

Core Application: Synthesis of Diamide Insecticides (e.g., Chlorantraniliprole)

One of the most significant applications of pyridine-based intermediates is in the synthesis of anthranilic diamide insecticides, such as Chlorantraniliprole. While the exact intermediate specified in the topic, this compound, is part of a broader class, the industrial synthesis of Chlorantraniliprole utilizes structurally related key intermediates. The core strategy involves the amide coupling of a substituted pyrazole carboxylic acid with a substituted anthranilic acid derivative.[5][6]

The synthesis of Chlorantraniliprole is a multi-step process that relies on the precise construction of two key intermediates. The overall workflow can be visualized as follows:

G cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis 2,3-Dichloropyridine 2,3-Dichloropyridine Hydrazino-substitution Hydrazino-substitution 2,3-Dichloropyridine->Hydrazino-substitution Key transformations Cyclization Cyclization Hydrazino-substitution->Cyclization Key transformations Bromination & Hydrolysis Bromination & Hydrolysis Cyclization->Bromination & Hydrolysis Key transformations 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid Bromination & Hydrolysis->3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid Key transformations Amide Coupling Amide Coupling 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid->Amide Coupling 2-Nitro-3-methylbenzoic acid 2-Nitro-3-methylbenzoic acid Reduction Reduction 2-Nitro-3-methylbenzoic acid->Reduction Key transformations Chlorination Chlorination Reduction->Chlorination Key transformations Amidation Amidation Chlorination->Amidation Key transformations 2-amino-5-chloro-N,3-dimethylbenzamide 2-amino-5-chloro-N,3-dimethylbenzamide Amidation->2-amino-5-chloro-N,3-dimethylbenzamide Key transformations 2-amino-5-chloro-N,3-dimethylbenzamide->Amide Coupling Chlorantraniliprole Chlorantraniliprole Amide Coupling->Chlorantraniliprole caption Fig. 1: General Synthesis Workflow for Chlorantraniliprole.

Fig. 1: General Synthesis Workflow for Chlorantraniliprole.
Synthesis of Key Intermediate 1: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

A common and industrially viable route for this pyrazole carboxylic acid derivative starts from 2,3-dichloropyridine.[5] The pathway involves several key transformations including hydrazino-substitution, cyclization, bromination, and hydrolysis.[5]

Synthesis of Key Intermediate 2: 2-amino-5-chloro-N,3-dimethylbenzamide

The synthesis of this substituted anthranilamide intermediate is crucial. A prevalent method starts from 2-nitro-3-methylbenzoic acid. This pathway involves reduction of the nitro group, chlorination of the aromatic ring, and formation of the N-methylamide.[5]

Detailed Protocol: Amide Coupling for Chlorantraniliprole Synthesis

There are two primary approaches for the final amide coupling step: a direct amide bond formation or a two-step process via a benzoxazinone intermediate.[5][6] The direct coupling method is often preferred for its efficiency.

Direct Amide Coupling Protocol

This protocol details the direct coupling of the two key intermediates using methanesulfonyl chloride as an activating agent.[5][7] The causality behind this choice is that methanesulfonyl chloride reacts with the carboxylic acid to form a highly reactive mixed anhydride in situ, which is then readily attacked by the amine of the second intermediate to form the desired amide bond. The use of a base like 3-picoline is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

G start Mix Intermediates & Base (3-Picoline) in Propionitrile cool Cool to -5°C start->cool add_msc Add Methanesulfonyl Chloride Dropwise (-5 to 0°C) cool->add_msc stir_cold Stir for 1h (0 to 5°C) add_msc->stir_cold stir_rt Stir for 3h at Room Temp. stir_cold->stir_rt quench Add Water Dropwise stir_rt->quench stir_final Stir for 1h at Room Temp. quench->stir_final filter Filter the Mixture stir_final->filter wash Wash Solids with Propionitrile-Water & Propionitrile filter->wash dry Dry Under Nitrogen wash->dry end Obtain Chlorantraniliprole dry->end caption Fig. 2: Experimental Workflow for Direct Amide Coupling.

Fig. 2: Experimental Workflow for Direct Amide Coupling.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Amount (mmol)
3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid500011-86-9303.5420.0
2-amino-5-chloro-N,3-dimethylbenzamide493579-99-2198.6521.0
Propionitrile107-12-055.0818 mL
3-Picoline (3-Methylpyridine)108-99-693.1352.0
Methanesulfonyl Chloride124-63-0114.5524.0

Step-by-Step Procedure:

  • Reaction Setup: To a suitable reaction vessel, add 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (6.05 g, 20.0 mmol) and 2-amino-5-chloro-N,3-dimethylbenzamide (4.17 g, 21.0 mmol) in propionitrile (18 mL).[7]

  • Base Addition: Add 3-picoline (5.06 mL, 52 mmol) to the mixture.[7]

  • Cooling: Cool the mixture to -5 °C using an appropriate cooling bath.

  • Activation: Add methanesulfonyl chloride (1.86 mL, 24 mmol) dropwise to the cooled mixture, ensuring the temperature is maintained between -5 and 0 °C.[7] This slow addition is critical to control the exothermic reaction and prevent the formation of side products.

  • Reaction Progression: Stir the mixture for 1 hour at 0 to 5 °C, then allow it to warm to room temperature and continue stirring for an additional 3 hours.[7]

  • Quenching and Precipitation: Carefully add water (9 mL) dropwise to the reaction mixture. This step quenches any remaining reactive species and helps to precipitate the product. Stir at room temperature for 1 hour.[7]

  • Isolation: Filter the resulting solids.

  • Washing: Wash the filter cake sequentially with a 3:1 mixture of propionitrile-water (2 x 4 mL) and then with pure propionitrile (2 x 4 mL) to remove any unreacted starting materials and soluble impurities.[7]

  • Drying: Dry the isolated solid under a stream of nitrogen to afford the final product, 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide (Chlorantraniliprole).

Expected Outcome:

  • Yield: Approximately 9.37 g (uncorrected yield of 97.0%).[7]

  • Purity: >95% as determined by HPLC.[7]

  • Appearance: A nearly white powder.[7]

Broader Applications and Future Outlook

The principles demonstrated in the synthesis of Chlorantraniliprole are broadly applicable. Pyridine carboxamide derivatives are a cornerstone in the development of new fungicides, particularly those targeting the succinate dehydrogenase (SDH) enzyme.[8] The ability to synthetically modify the pyridine ring and the carboxamide substituents allows for the fine-tuning of activity against specific fungal pathogens and can help overcome emerging resistance issues.[8][9]

The continuous development of more efficient and sustainable synthesis methods for key intermediates like 2-Amino-5-bromo-3-methylpyridine and its analogues is crucial for the agrochemical industry.[10] Innovations in catalysis and process chemistry will continue to drive the discovery of next-generation crop protection agents built upon these versatile chemical scaffolds.[10][11]

References

Application Notes & Protocols: A Guide to the Antimicrobial Susceptibility Testing of 5-Bromo-3-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyridine Carboxamides

The pyridine carboxamide scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatile therapeutic applications. This structural motif is integral to a wide spectrum of bioactive molecules, demonstrating potent antimicrobial, antiviral, and antifungal properties.[1] The inherent chemical reactivity of halogenated pyridines, such as 5-Bromo-3-methylpyridine-2-carboxamide, makes them valuable intermediates in the synthesis of novel therapeutic agents.[2] Researchers leverage these compounds in the development of pharmaceuticals targeting a range of conditions, from infectious diseases to neurological disorders.[3][4] This document provides a detailed experimental protocol for evaluating the antimicrobial efficacy of this compound using a fundamental and widely accepted method: the determination of the Minimum Inhibitory Concentration (MIC).

Core Principles: Understanding the Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a cornerstone of antimicrobial susceptibility testing. It determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This quantitative measure is critical for assessing the potency of a novel compound and for understanding its potential clinical efficacy. The protocol described herein is a self-validating system, incorporating essential controls to ensure the reliability and reproducibility of the results.

Safety and Handling Precautions

Prior to initiating any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all related reagents.

Hazard Identification:

  • Toxicity: May be toxic if swallowed and fatal in contact with skin.

  • Irritation: Causes skin and serious eye irritation.[5]

  • Respiratory: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Wear tightly fitting safety goggles.[6]

  • Wear protective gloves and clothing.

  • Use only in a well-ventilated area or with a full-face respirator if exposure limits are exceeded.[6]

Handling and Storage:

  • Store in a cool, well-ventilated place with the container tightly closed.[7]

  • Avoid breathing dust, fumes, or vapors.[7]

  • Wash hands and any exposed skin thoroughly after handling.[5][7]

Experimental Workflow for MIC Determination

The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

MIC_Workflow prep Preparation of Reagents and Microorganisms serial_dilution Serial Dilution of Test Compound prep->serial_dilution Compound Stock inoculation Inoculation of Microtiter Plate prep->inoculation Bacterial Inoculum serial_dilution->inoculation Diluted Compound incubation Incubation inoculation->incubation readout Visual and Spectrophotometric Reading incubation->readout analysis Data Analysis and MIC Determination readout->analysis

Caption: General workflow for MIC determination.

Detailed Protocol: Broth Microdilution Method

This protocol details the determination of the MIC of this compound against bacterial strains using the broth microdilution method.

Materials and Reagents
Reagent/MaterialSupplierCatalog No. (Example)
This compoundVariesVaries
Dimethyl Sulfoxide (DMSO), sterileSigma-AldrichD2650
Cation-Adjusted Mueller-Hinton Broth (CAMHB)BD Biosciences212322
Bacterial Strains (e.g., S. aureus, E. coli)ATCCVaries
Sterile 96-well microtiter platesCorning3599
Resazurin Sodium SaltSigma-AldrichR7017
Positive Control Antibiotic (e.g., Ciprofloxacin)Sigma-Aldrich17850
Step-by-Step Procedure
  • Preparation of Test Compound Stock Solution:

    • Accurately weigh this compound and dissolve it in sterile DMSO to prepare a 10 mg/mL stock solution.

    • Rationale: DMSO is a common solvent for water-insoluble compounds. The high concentration of the stock solution minimizes the final concentration of DMSO in the assay, which can have its own antimicrobial effects.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the desired bacterial strain.

    • Inoculate a tube containing 5 mL of sterile CAMHB.

    • Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

    • Rationale: Standardization of the inoculum density is crucial for the reproducibility of MIC results.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add an additional 100 µL of the test compound stock solution (or a working dilution) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate.

    • Rationale: Serial dilution creates a gradient of compound concentrations to pinpoint the minimum inhibitory level.

  • Inoculation and Controls:

    • Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Positive Control: Wells containing bacteria and a known antibiotic (e.g., Ciprofloxacin).

    • Negative (Sterility) Control: Wells containing only sterile CAMHB.

    • Growth Control: Wells containing bacteria and the highest concentration of DMSO used in the assay (without the test compound).

    • Rationale: Controls are essential to validate the assay. The positive control ensures the bacteria are susceptible to known antibiotics, the negative control confirms the sterility of the medium, and the growth control verifies that the solvent does not inhibit bacterial growth.

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours.

    • Rationale: This incubation period allows for sufficient bacterial growth in the absence of an effective antimicrobial agent.

  • Determination of MIC:

    • Visual Assessment: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

    • Spectrophotometric Measurement: Read the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration at which there is a significant reduction in OD compared to the growth control.

    • (Optional) Resazurin Assay: Add 20 µL of resazurin solution (0.015% w/v) to each well and incubate for an additional 2-4 hours. A color change from blue (resazurin) to pink (resorufin) indicates viable cells. The MIC is the lowest concentration where the blue color is retained.

    • Rationale: Multiple readout methods increase the confidence in the determined MIC value.

Data Analysis and Interpretation

The results of the MIC assay are typically presented in a tabular format. The MIC value is reported as the lowest concentration of the compound that inhibits visible growth.

CompoundTest OrganismMIC (µg/mL)
This compoundS. aureus[Result]
This compoundE. coli[Result]
Ciprofloxacin (Positive Control)S. aureus[Result]
Ciprofloxacin (Positive Control)E. coli[Result]

Potential Signaling Pathway and Mechanism of Action

While the precise mechanism of action for this compound requires further investigation, related pyridine carboxamide derivatives have been shown to act as succinate dehydrogenase (SDH) inhibitors.[8] SDH is a crucial enzyme in both the citric acid cycle and the electron transport chain. Its inhibition disrupts cellular respiration and energy production, leading to cell death.

SDH_Inhibition Compound This compound SDH Succinate Dehydrogenase (SDH) Compound->SDH Inhibits ETC Electron Transport Chain SDH->ETC Component of TCA Citric Acid Cycle (TCA) SDH->TCA Component of ATP_Production ATP Production ETC->ATP_Production Drives TCA->ATP_Production Contributes to Cell_Death Bacterial Cell Death ATP_Production->Cell_Death Depletion leads to

Caption: Putative mechanism of action via SDH inhibition.

Conclusion

This compound belongs to a class of compounds with significant potential in antimicrobial drug discovery. The detailed protocol provided here for the determination of the Minimum Inhibitory Concentration offers a robust and reliable method for assessing its in vitro efficacy. Further studies are warranted to elucidate the specific molecular targets and to explore the broader therapeutic applications of this promising compound.

References

The Versatile Building Block: Application Notes and Protocols for 5-Bromo-3-methylpyridine-2-carboxamide in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Heterocyclic Compound

In the dynamic landscape of material science, the quest for novel molecular architectures with tailored functionalities is perpetual. 5-Bromo-3-methylpyridine-2-carboxamide emerges as a compelling heterocyclic building block, offering a unique combination of reactive sites and structural rigidity. Its pyridine core, substituted with a bromine atom, a methyl group, and a carboxamide moiety, provides a versatile platform for the rational design of advanced materials. The strategic placement of these functional groups allows for its use as a robust ligand in the burgeoning field of metal-organic frameworks (MOFs), as a monomer for specialty polymers, and as a key intermediate in the synthesis of functional organic molecules for electronic and photoluminescent applications. This guide provides an in-depth exploration of the properties, synthesis, and applications of this compound, offering detailed protocols and insights for researchers and scientists in material science and drug development.

Physicochemical Properties: A Foundation for Material Design

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in material synthesis. While experimental data for this specific compound is not extensively documented, we can infer its properties from its closely related precursor, 5-Bromo-3-methylpyridine-2-carboxylic acid. The conversion of the carboxylic acid to a carboxamide is not expected to drastically alter most physical properties, but it will influence its coordination behavior and intermolecular interactions.

PropertyValue (for 5-Bromo-3-methylpyridine-2-carboxylic acid)Reference
Molecular Formula C7H6BrNO2[1][2]
Molecular Weight 216.03 g/mol [1][2]
Appearance White to pale yellow solid[2]
Boiling Point 330.5±42.0 °C at 760 mmHg[2]
Density 1.7±0.1 g/cm³[2]
Flash Point 153.7±27.9 °C[2]
Purity (Assay) ≥98.0%[2]

The presence of the carboxamide group introduces a site for hydrogen bonding, which can significantly influence the packing of molecules in the solid state and the solubility in various solvents. The pyridine nitrogen and the amide oxygen and nitrogen atoms provide multiple coordination sites for metal ions, making it an excellent candidate for the construction of coordination polymers and MOFs.[3][4][5]

Synthesis Protocols: From Precursors to a Functionalized Building Block

The synthesis of this compound can be approached through several synthetic routes, typically starting from commercially available pyridine derivatives. The following protocol outlines a common and reliable method.

Protocol 1: Synthesis of this compound from 5-Bromo-3-methylpyridine-2-carboxylic acid

This two-step protocol involves the activation of the carboxylic acid followed by amination.

Step 1: Activation of the Carboxylic Acid

  • Reagents and Materials:

    • 5-Bromo-3-methylpyridine-2-carboxylic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Magnetic stirrer and heating mantle

    • Round-bottom flask with a reflux condenser and a drying tube

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 5-Bromo-3-methylpyridine-2-carboxylic acid in anhydrous DCM or THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 1.2-1.5 equivalents of thionyl chloride or oxalyl chloride dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride. This intermediate is typically used in the next step without further purification.

Step 2: Amination to form the Carboxamide

  • Reagents and Materials:

    • Crude 5-Bromo-3-methylpyridine-2-carbonyl chloride

    • Ammonium hydroxide (concentrated aqueous solution) or Ammonia gas

    • Anhydrous DCM or THF

    • Magnetic stirrer

    • Round-bottom flask

  • Procedure:

    • Dissolve the crude acid chloride in anhydrous DCM or THF and cool the solution to 0 °C.

    • Slowly add an excess of concentrated ammonium hydroxide solution dropwise, or bubble ammonia gas through the solution.

    • Stir the reaction mixture vigorously at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction by adding water.

    • Extract the aqueous layer with DCM or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amination start 5-Bromo-3-methylpyridine- 2-carboxylic acid process1 Reaction at 0°C to Reflux start->process1 reagent1 SOCl₂ or (COCl)₂ Anhydrous DCM/THF reagent1->process1 intermediate 5-Bromo-3-methylpyridine- 2-carbonyl chloride process1->intermediate process2 Reaction at 0°C to RT intermediate->process2 reagent2 NH₄OH or NH₃ Anhydrous DCM/THF reagent2->process2 workup Workup & Purification process2->workup product 5-Bromo-3-methylpyridine- 2-carboxamide workup->product

Caption: Synthetic workflow for this compound.

Applications in Material Science: A Gateway to Functional Materials

The unique molecular architecture of this compound makes it a valuable precursor for a variety of advanced materials.

Ligand for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The pyridine nitrogen and the bidentate nature of the carboxamide group make this molecule an excellent ligand for the synthesis of MOFs and coordination polymers.[3][4] These materials are of significant interest due to their high porosity, large surface areas, and tunable properties, with applications in gas storage, separation, catalysis, and sensing.[6][7]

Protocol 2: General Procedure for Solvothermal Synthesis of a MOF

  • Reagents and Materials:

    • This compound (ligand)

    • A metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, Co(NO₃)₂·6H₂O)

    • A high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

    • Teflon-lined stainless steel autoclave

    • Oven

  • Procedure:

    • In a glass vial, dissolve the metal salt and this compound in the chosen solvent in a specific molar ratio (e.g., 1:1 or 1:2 metal to ligand).

    • Seal the vial and place it inside a Teflon-lined stainless steel autoclave.

    • Heat the autoclave in an oven at a specific temperature (typically between 80-150 °C) for a set period (24-72 hours).

    • Allow the autoclave to cool slowly to room temperature.

    • Collect the resulting crystals by filtration, wash them with fresh solvent, and dry them under vacuum.

    • Characterize the resulting MOF using techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), and thermogravimetric analysis (TGA).

MOF_Synthesis_Logic node_ligand Ligand 5-Bromo-3-methylpyridine- 2-carboxamide node_process Solvothermal Reaction (Heat in Autoclave) node_ligand:f0->node_process node_metal Metal Salt e.g., Zn(NO₃)₂, Cu(NO₃)₂ node_metal:f0->node_process node_solvent Solvent DMF, DEF node_solvent:f0->node_process node_product Metal-Organic Framework (MOF) Crystals node_process->node_product node_characterization Characterization (XRD, TGA, etc.) node_product->node_characterization

Caption: Logical relationship in MOF synthesis.

Intermediate for Functional Organic Materials via Cross-Coupling Reactions

The bromine atom on the pyridine ring serves as a versatile handle for post-synthetic modification through various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings.[8] This allows for the introduction of a wide range of functional groups, enabling the synthesis of materials with tailored electronic and photophysical properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Protocol 3: Suzuki Cross-Coupling for Arylation

  • Reagents and Materials:

    • This compound

    • An arylboronic acid or ester

    • A palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

    • A base (e.g., K₂CO₃, Cs₂CO₃)

    • A solvent system (e.g., Toluene/Water, Dioxane/Water)

    • Magnetic stirrer and heating mantle

    • Round-bottom flask with a reflux condenser

  • Procedure:

    • In a round-bottom flask, combine this compound (1 eq.), the arylboronic acid (1.1-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).

    • Add the solvent system and degas the mixture by bubbling with an inert gas for 15-30 minutes.

    • Heat the reaction mixture to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

    • Cool the reaction to room temperature and add water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired arylated pyridine derivative.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The progress of each reaction should be meticulously monitored using appropriate analytical techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The identity and purity of the final products must be confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, where applicable, elemental analysis. For crystalline materials like MOFs, X-ray diffraction techniques are indispensable for structural verification.

Conclusion: A Promising Future in Advanced Materials

This compound stands as a highly promising and versatile building block for the material scientist's toolkit. Its unique combination of a rigid pyridine core, multiple coordination sites, and a reactive bromine handle opens up a vast design space for the creation of novel functional materials. From the highly ordered structures of MOFs to the tailored electronic properties of functional organic molecules, the applications of this compound are poised to expand as researchers continue to explore its potential. The protocols and insights provided in this guide are intended to serve as a solid foundation for innovation in this exciting area of research.

References

Application Notes and Protocols for the Purification of 5-Bromo-3-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-methylpyridine-2-carboxamide is a key heterocyclic building block in medicinal chemistry and drug development. Its structural features, including the pyridine core, bromine atom, and carboxamide group, make it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent steps, and the generation of difficult-to-separate, structurally related byproducts in the final active pharmaceutical ingredient (API). This document, authored from the perspective of a Senior Application Scientist, provides a detailed guide to the purification of this compound, emphasizing not just the procedural steps but the underlying chemical principles that ensure a highly pure final product.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

Effective purification begins with an understanding of the potential impurities. The synthesis of this compound can proceed through various routes, often involving the bromination of a pyridine precursor and subsequent amidation of a carboxylic acid or hydrolysis of a nitrile.[1][2] Common impurities may include:

  • Starting Materials: Unreacted 2-amino-5-bromo-3-methylpyridine or 5-bromo-3-methylpicolinonitrile.

  • Over-brominated Species: Di-brominated pyridine derivatives can form during the bromination step.

  • Hydrolysis Byproducts: If the synthesis starts from the corresponding nitrile, incomplete hydrolysis can leave residual nitrile, or over-hydrolysis of the amide can lead to the corresponding carboxylic acid.

  • Positional Isomers: Depending on the synthetic route, small amounts of other isomers may be present.

A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is crucial for identifying the major and minor impurities, which in turn informs the selection of the most appropriate purification strategy.

Purification Strategies: A Multi-pronged Approach

A combination of purification techniques is often necessary to achieve the high purity required for pharmaceutical applications. The two primary methods discussed here are recrystallization and column chromatography.

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[3][4] For amides like this compound, polar solvents are often a good starting point for screening.[3][4]

Systematic Solvent Screening:

A systematic approach to selecting the ideal recrystallization solvent is essential for optimal results. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

Table 1: Suggested Solvents for Recrystallization Screening

Solvent ClassSpecific Solvents to TestRationale
Alcohols Ethanol, IsopropanolThe amide and pyridine functionalities suggest good solubility in polar protic solvents.
Esters Ethyl AcetateOffers a medium polarity that can be effective for pyridine carboxamides.
Ketones AcetoneA polar aprotic solvent that can be a good choice for amides.[3][4]
Nitriles AcetonitrileOften yields good crystals for amide compounds.[3][4]
Aromatic TolueneCan be effective, especially in solvent pairs with a non-polar solvent.
Solvent Pairs Ethanol/Water, Toluene/HexaneUsed when a single solvent does not provide the desired solubility profile.

Experimental Protocol for Solvent Screening:

  • Place a small amount (10-20 mg) of the crude this compound into a small test tube.

  • Add a few drops of the chosen solvent and observe the solubility at room temperature.

  • If the compound is insoluble, gently heat the test tube while adding the solvent dropwise until the solid dissolves completely.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. The ideal solvent will result in the formation of well-defined crystals with a significant reduction in the volume of the solution.

Detailed Recrystallization Protocol (Example with Ethanol/Water):

  • Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • If any insoluble impurities are present, perform a hot gravity filtration.

  • Heat the solution again to ensure everything is dissolved.

  • Slowly add hot water dropwise until the solution becomes slightly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum.

Caption: Workflow for Recrystallization.

Protocol 2: Purification by Silica Gel Column Chromatography

For crude products with a significant amount of impurities or impurities with similar solubility to the target compound, column chromatography is the method of choice. For pyridine derivatives, silica gel is a common stationary phase.

Thin Layer Chromatography (TLC) for Method Development:

Before performing column chromatography, it is essential to determine the optimal mobile phase using TLC. A good mobile phase will provide a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities. A common mobile phase for compounds of this type is a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate.

Experimental Protocol for Column Chromatography:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 petroleum ether/ethyl acetate).

    • Pour the slurry into a glass column and allow the silica to pack, ensuring an even bed.

    • Add a layer of sand on top of the silica bed to prevent disturbance.

  • Sample Loading (Dry Loading):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., to 8:2, then 7:3 petroleum ether/ethyl acetate) to elute the compounds.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Caption: Workflow for Column Chromatography.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

After purification, it is crucial to assess the purity of the this compound. Reverse-phase HPLC is a highly effective method for this.

Table 2: Recommended HPLC Conditions

ParameterConditionRationale
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for pyridine derivatives.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidThe acidic modifier improves peak shape for the basic pyridine nitrogen.
Gradient Start with a higher percentage of A, and gradually increase B.Allows for the elution of any remaining impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at 254 nmThe aromatic pyridine ring absorbs strongly in the UV region.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Conclusion

The purification of this compound to a high degree of purity is a critical step in the synthesis of many pharmaceutical compounds. A systematic approach that begins with an understanding of potential impurities, followed by the judicious application of recrystallization and/or column chromatography, is key to success. The detailed protocols and the underlying scientific principles outlined in these application notes provide researchers, scientists, and drug development professionals with a robust framework for obtaining highly pure this compound, thereby ensuring the quality and integrity of their subsequent research and development efforts.

References

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 5-Bromo-3-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

**Abstract

This document provides a detailed guide to the analytical characterization of 5-Bromo-3-methylpyridine-2-carboxamide, a key heterocyclic building block in medicinal chemistry and materials science. Ensuring the structural integrity, purity, and physicochemical properties of such intermediates is paramount for the reliability of downstream applications and the quality of final products. This application note outlines an integrated analytical workflow, leveraging spectroscopic and chromatographic techniques to provide a comprehensive profile of the compound. We present detailed, field-tested protocols for Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), explaining the causality behind experimental choices to ensure robust and reproducible results.

Introduction and Physicochemical Profile

This compound is a substituted pyridine derivative whose structural features—a bromine atom, a methyl group, and a carboxamide moiety—make it a versatile intermediate for introducing specific functionalities in complex molecule synthesis. Its characterization is essential for confirming its identity post-synthesis and for quantifying its purity before use in subsequent reactions. The analytical strategy herein is designed to provide orthogonal data points, creating a self-validating system for quality assessment.

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Method
Molecular Formula C₇H₇BrN₂OCalculated
Molecular Weight 217.05 g/mol Calculated
Appearance White to off-white solid (Expected)Visual Inspection
CAS Number Not readily available; requires experimental confirmation.N/A
Melting Point To be determinedExperimental (DSC/Melting Point Apparatus)
Solubility To be determined in various organic solvents.Experimental

Comprehensive Analytical Workflow

A multi-faceted approach is required for the full characterization of a novel or synthesized compound. The workflow begins with structural confirmation using spectroscopic methods and concludes with purity assessment via chromatography. Each step provides unique and complementary information.

Analytical_Workflow cluster_0 Structural Elucidation & Identification cluster_1 Purity & Quantitative Analysis cluster_2 Physicochemical Properties MS Mass Spectrometry (Molecular Weight & Isotopic Pattern) NMR NMR Spectroscopy (¹H & ¹³C) (Connectivity & Structure) HPLC HPLC-UV (Purity & Impurity Profiling) NMR->HPLC Informs Purity Analysis FTIR FTIR Spectroscopy (Functional Groups) Report Certificate of Analysis (CoA) HPLC->Report UV_Vis UV-Vis Spectroscopy (λmax for HPLC) UV_Vis->HPLC Sets Detection λ MP Melting Point (Identity & Purity Indicator) MP->Report Sample Test Sample: 5-Bromo-3-methylpyridine- 2-carboxamide Sample->MS Confirms MW Sample->NMR Confirms Structure Sample->FTIR Confirms Functional Groups Sample->HPLC Sample->UV_Vis Sample->MP

Figure 1: Comprehensive workflow for the characterization of this compound.

Structural Elucidation Protocols

Mass Spectrometry (MS)

Expertise & Causality: MS is the primary technique for confirming molecular weight. For a bromine-containing compound, the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in a near 1:1 natural abundance is a definitive diagnostic feature. Electrospray Ionization (ESI) in positive mode is chosen as it is a soft ionization technique ideal for protonating the basic nitrogen of the pyridine ring or the amide group, yielding a clear protonated molecular ion [M+H]⁺.

Protocol: ESI-MS Analysis

  • Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of HPLC-grade methanol or acetonitrile.

  • Instrumentation: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Instrument Parameters (Typical):

    • Ionization Mode: ESI, Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Drying Gas (N₂): Flow rate 8-12 L/min, Temperature 300-350 °C

    • Scan Range: 50 - 500 m/z

  • Data Analysis: Look for the characteristic isotopic doublet for the [M+H]⁺ ion.

Table 2: Expected Mass Spectrometry Data

IonCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)Expected Ratio
[M+H]⁺ 217.98219.98~1:1
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is unparalleled for unambiguous structural elucidation. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. Deuterated chloroform (CDCl₃) is a common starting solvent; however, if solubility is an issue or if amide proton exchange is too rapid, DMSO-d₆ is an excellent alternative as it slows down N-H exchange, allowing for clearer observation of the amide protons.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • (Optional but Recommended): Perform 2D NMR experiments like COSY and HSQC to confirm assignments.

  • Data Analysis: Integrate proton signals and assign chemical shifts based on known values for substituted pyridines.[1]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

NucleusAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H H-4~8.4 - 8.6sAromatic proton adjacent to bromine.
H-6~8.2 - 8.4sAromatic proton adjacent to nitrogen.
-NH₂~7.5 - 8.0br s (2H)Two broad singlets for amide protons, may exchange.
-CH₃~2.4 - 2.6s (3H)Methyl group protons.
¹³C C=O~165 - 168-Amide carbonyl carbon.
C-2~150 - 153-Carbon bearing the carboxamide group.
C-6~148 - 151-Aromatic CH.
C-3~140 - 143-Carbon bearing the methyl group.
C-4~138 - 141-Aromatic CH.
C-5~118 - 122-Carbon bearing the bromine atom.
-CH₃~18 - 22-Methyl carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid and effective technique for confirming the presence of key functional groups. The primary amide group is particularly diagnostic, exhibiting characteristic N-H stretching and C=O stretching vibrations. Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.[2][3]

Protocol: ATR-FTIR Analysis

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: FTIR spectrometer with an ATR accessory.

  • Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for the functional groups.

Table 4: Key FTIR Vibrational Frequencies

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3100N-H StretchPrimary Amide (-NH₂)
3100 - 3000C-H StretchAromatic
2980 - 2850C-H StretchMethyl (-CH₃)
~1680 - 1650C=O Stretch (Amide I)Primary Amide
~1600 - 1570N-H Bend (Amide II)Primary Amide
1600 - 1450C=C and C=N StretchPyridine Ring
600 - 500C-Br StretchBromo-aromatic

Purity Determination by HPLC

Expertise & Causality: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for determining the purity of pharmaceutical intermediates.[4] It separates compounds based on their hydrophobicity. A C18 column is a robust, general-purpose choice for this type of molecule. A gradient elution method, starting with a high aqueous content and moving to a high organic content, is employed to ensure that both polar and non-polar impurities are effectively separated and eluted. Formic acid is used as a mobile phase modifier to improve peak shape and ensure MS compatibility.[5]

HPLC_Workflow Prep 1. Sample Preparation (Dissolve in Diluent) Inject 2. Injection (Autosampler) Prep->Inject Separation 3. Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separation Detect 4. UV Detection (at λmax) Separation->Detect Integrate 5. Data Processing (Peak Integration) Detect->Integrate Report 6. Purity Calculation (% Area Normalization) Integrate->Report

Figure 2: Step-by-step workflow for HPLC purity analysis.

Protocol: RP-HPLC Purity Method

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by UV-Vis scan (e.g., ~254 nm).

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Sample Solution: Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of 0.1 mg/mL.

  • Trustworthiness - System Suitability Test (SST): Before sample analysis, perform five replicate injections of the sample solution. The system is deemed suitable for use if the following criteria are met.[4]

    • Relative Standard Deviation (RSD): The RSD of the main peak area must be ≤ 2.0%.

    • Tailing Factor (T): The tailing factor for the main peak should be between 0.8 and 1.5.

    • Theoretical Plates (N): The column efficiency should be ≥ 2000 plates for the main peak.

  • Analysis and Calculation: Inject the sample solution and record the chromatogram. Calculate the purity using the area normalization method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Bromo-3-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This guide provides in-depth technical support for the multi-step synthesis of 5-Bromo-3-methylpyridine-2-carboxamide, a key building block in pharmaceutical and agrochemical research. Our focus is to address common challenges, provide robust troubleshooting strategies, and explain the chemical principles behind each step to improve yield and purity.

Proposed Synthetic Pathway: A Three-Step Approach

The synthesis of this compound can be efficiently achieved from the commercially available starting material, 2-Amino-3-methylpyridine, through a reliable three-step sequence:

  • Electrophilic Bromination: Selective bromination of the pyridine ring at the 5-position.

  • Sandmeyer Cyanation: Conversion of the 2-amino group to a 2-nitrile group via a diazonium salt intermediate.

  • Controlled Hydrolysis: Partial hydrolysis of the nitrile to the target carboxamide.

G A 2-Amino-3-methylpyridine B 2-Amino-5-bromo-3-methylpyridine A->B C 2-Amino-5-bromo-3-methylpyridine D [Diazonium Salt Intermediate] C->D NaNO2, HBr (0-5 °C) E 5-Bromo-3-methylpyridine-2-carbonitrile D->E CuCN F 5-Bromo-3-methylpyridine-2-carbonitrile G This compound F->G H2SO4 (conc.) or H2O2, base G start Problem: Low Yield in Bromination Step q1 Is di-brominated product observed? start->q1 a1 Cause: Amino group is too activating. Solution: Use exactly 1.0 eq of NBS. Ensure temperature stays below 5°C during addition. q1->a1 Yes q2 Is starting material remaining? q1->q2 No a2 Cause: Incomplete reaction. Solution: Check purity of NBS/Bromine. Increase reaction time at room temp. q2->a2 Yes a3 Cause: Poor work-up. Solution: Ensure pH is >8 during extraction. Perform multiple extractions. q2->a3 No

Common impurities in 5-Bromo-3-methylpyridine-2-carboxamide and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-3-methylpyridine-2-carboxamide. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this important building block in their synthetic workflows. As a key intermediate in the development of various pharmaceutical agents, ensuring its purity is paramount. This guide provides in-depth answers to common questions, troubleshooting advice for impurity issues, and validated protocols for purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

The impurity profile of this compound is primarily dictated by the synthetic route employed. The most common synthesis involves the amidation of 5-bromo-3-methylpyridine-2-carboxylic acid or the controlled hydrolysis of 5-bromo-3-methylpicolinonitrile.[1][2] Consequently, the primary impurities are typically related to starting materials, side-reactions, or degradation.

Common Impurity Classes:

  • Starting Materials: Unreacted 5-bromo-3-methylpyridine-2-carboxylic acid or 5-bromo-3-methylpicolinonitrile.

  • Hydrolysis Product: The most prevalent impurity is often the corresponding carboxylic acid, 5-bromo-3-methylpyridine-2-carboxylic acid, formed by the hydrolysis of the amide product.[2]

  • Over-bromination Products: Dibrominated species, such as 2,5-dibromo-3-methylpyridine, can arise during the synthesis of precursors if bromination conditions are not carefully controlled.[3][4]

  • Regioisomeric Impurities: Impurities from the synthesis of precursors, such as isomers where the bromine is at a different position on the pyridine ring.

  • Residual Solvents: Solvents used during the reaction or purification (e.g., ethyl acetate, methanol, dichloromethane) may be present in the final product.

Q2: How does the primary hydrolysis impurity, 5-bromo-3-methylpyridine-2-carboxylic acid, form?

The formation of 5-bromo-3-methylpyridine-2-carboxylic acid from the target amide is a classic hydrolysis reaction. The amide bond, while generally stable, is susceptible to cleavage under either acidic or basic conditions, particularly when heated during workup or purification steps. Water present in solvents or introduced during aqueous washes can drive this degradation process. The pyridine nitrogen can also participate in modulating the reactivity of the adjacent carboxamide group.

Q3: What analytical techniques are best for detecting these impurities?

A multi-pronged analytical approach is recommended for comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying purity and separating the target compound from closely related impurities like the starting carboxylic acid. A reversed-phase C18 column with a gradient of acetonitrile and water (often with a modifier like formic acid or TFA) is typically effective.

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitative monitoring of reaction progress and assessing the complexity of the impurity profile. The carboxylic acid impurity will typically have a lower Rf value than the amide on silica gel due to its higher polarity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and can detect impurities if they are present at levels above ~1%. The carboxylic acid proton (-COOH) is often broad and may exchange with D₂O, while other impurities will have distinct aromatic and aliphatic signals.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify the masses of unknown impurities, which aids in their structural elucidation.[5]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter and provides actionable solutions based on chemical principles.

Problem 1: My final product is contaminated with 5-bromo-3-methylpyridine-2-carboxylic acid.
  • Potential Cause A: Incomplete Amidation Reaction. If synthesizing from the carboxylic acid, the reaction may not have gone to completion.

    • Solution: Ensure the use of a reliable coupling agent (e.g., HATU, HOBt/EDC) and an appropriate base (e.g., DIPEA) in an anhydrous aprotic solvent like DMF or CH₂Cl₂. Monitor the reaction by TLC or HPLC until the starting carboxylic acid is fully consumed.

  • Potential Cause B: Hydrolysis During Workup. The amide product may be degrading during the aqueous workup.

    • Solution: Keep the workup conditions neutral or mildly basic. Avoid strong acids or bases and prolonged exposure to aqueous environments, especially at elevated temperatures. Use a saturated sodium bicarbonate solution for washes instead of stronger bases like sodium hydroxide.[6]

  • Potential Cause C: Hydrolysis During Purification. The product may be degrading on the stationary phase during chromatography.

    • Solution: Use a neutral stationary phase like silica gel and avoid acidic or basic modifiers in the mobile phase if possible. If degradation on silica is observed, consider switching to a different purification method, such as recrystallization, or using a less acidic grade of silica gel.

Problem 2: NMR analysis shows unexpected signals in the aromatic region.
  • Potential Cause: Isomeric or Over-brominated Impurities. These impurities likely originate from the synthesis of the brominated pyridine precursors.[4][7] The bromination of 2-amino-3-methylpyridine, for instance, can sometimes yield dibrominated side products.[3]

    • Solution: The most effective strategy is to purify the starting materials (e.g., 5-bromo-3-methylpyridine-2-carboxylic acid) before commencing the final synthetic step. If the impurities are already in the final product, careful column chromatography is typically required for their removal, as their polarity may be very similar to the desired product.

Problem 3: The isolated product is an oil or sticky solid and fails to crystallize.
  • Potential Cause A: High Impurity Content. The presence of multiple impurities, particularly the starting materials or solvent residues, can significantly inhibit crystallization by disrupting the crystal lattice.

    • Solution: First, attempt purification via flash column chromatography to remove the bulk of the impurities. Following chromatography, concentrate the pure fractions and attempt recrystallization from a suitable solvent system.

  • Potential Cause B: Residual Solvent. Even small amounts of high-boiling solvents like DMF or DMSO can prevent solidification.

    • Solution: After concentrating the product, place it under a high vacuum for several hours (or overnight) to remove trace solvents. Gentle heating (e.g., 40-50 °C) under vacuum can aid this process, but must be done cautiously to prevent product degradation. A co-evaporation step, where the product is dissolved in a volatile solvent (like dichloromethane or ethyl acetate) and re-concentrated, can also be effective.

Visualizing the Troubleshooting Workflow

The following diagram outlines a systematic approach to identifying and resolving purity issues with your this compound sample.

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Troubleshooting & Purification cluster_2 Phase 3: Final QC start Crude Product Analysis (TLC, HPLC, NMR) check_purity Purity Meets Specification? start->check_purity identify_impurity Identify Primary Impurity (e.g., Carboxylic Acid, Isomer) check_purity->identify_impurity No final_product Pure Product check_purity->final_product Yes select_method Select Purification Method identify_impurity->select_method purify Execute Purification (Recrystallization or Chromatography) select_method->purify final_analysis Re-analyze Purified Product (HPLC, NMR) purify->final_analysis final_analysis->final_product G Target This compound (Desired Product) Impurity 5-bromo-3-methylpyridine-2-carboxylic acid (Impurity) Target->Impurity Hydrolysis (H₂O, H⁺ or OH⁻) (Workup/Storage)

References

Technical Support Center: Overcoming Solubility Challenges with 5-Bromo-3-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-3-methylpyridine-2-carboxamide. This resource is designed for researchers, chemists, and formulation scientists to navigate and resolve common solubility issues encountered with this compound. Below, you will find a series of frequently asked questions and troubleshooting guides rooted in fundamental chemical principles and validated experimental practices.

Section 1: Understanding the Challenge - FAQs

Question 1: What is this compound and why is it often poorly soluble?

This compound is a substituted pyridine derivative. Its structure, featuring a pyridine ring, a carboxamide group, a methyl group, and a bromine atom, results in a molecule with moderate polarity and a rigid, crystalline structure.

The poor solubility can be attributed to several factors:

  • High Crystal Lattice Energy: The planar pyridine ring and the hydrogen bonding capabilities of the carboxamide group (both as a hydrogen bond donor and acceptor) allow the molecules to pack tightly into a stable crystal lattice. Overcoming this strong intermolecular attraction requires a significant amount of energy, which many solvents cannot provide.[1]

  • Molecular Polarity: While the molecule has polar functional groups (amide and pyridine nitrogen), the bromine and methyl groups, along with the aromatic ring, contribute to a degree of lipophilicity. This bifunctional nature means it may not be perfectly suited for either highly polar or completely non-polar solvents.

  • Hydrogen Bonding: The amide group can form strong intermolecular hydrogen bonds with itself, which must be broken and replaced by solute-solvent hydrogen bonds for dissolution to occur.

Question 2: What are the typical starting solvents for dissolving this compound?

Based on the structure, which is analogous to other pyridine carboxamides, the initial choice of solvents should span a range of polarities.[2] A general screening should include:

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP). These are often the most effective due to their ability to disrupt hydrogen bonds and solvate both the polar and non-polar parts of the molecule.[3]

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform.

  • Alcohols: Methanol, Ethanol, Isopropanol (IPA). Solubility is often limited but can be enhanced with heat.

  • Ethers: Tetrahydrofuran (THF), 1,4-Dioxane.

  • Ketones: Acetone, Methyl Ethyl Ketone (MEK).

It is generally observed that pyridine-based compounds exhibit good solubility in a variety of organic solvents.[4][5] However, the carboxamide and bromo-substituents significantly influence this behavior.

Question 3: My compound is still not dissolving in my chosen solvent. What is the first thing I should do?

Before moving to more complex solutions, simple physical methods should be employed. The primary reason for failed dissolution is often an insufficient driving force to overcome the compound's crystal lattice energy.[1]

Actionable Steps:

  • Apply Energy: Gently heat the mixture. An increase in temperature provides the kinetic energy needed to break solute-solute and solvent-solvent bonds, facilitating the formation of solute-solvent interactions.[6][7] Always check the thermal stability of your compound before heating to high temperatures.

  • Increase Surface Area: Use sonication or vigorous stirring/vortexing. This increases the surface area of the solid that is exposed to the solvent, which can accelerate the rate of dissolution.[8][9]

If these methods do not yield a clear solution, it is likely that the intrinsic solubility of the compound in that specific solvent at that temperature is low, and a different approach is needed.

Section 2: Troubleshooting Workflow & Experimental Protocols

When initial attempts fail, a systematic approach is necessary. The following workflow provides a logical progression from simple solvent screening to more advanced techniques like co-solvency.

Troubleshooting Workflow Diagram

G cluster_0 start Start: Undissolved This compound solvent_screen Step 1: Single Solvent Screen (e.g., DMSO, DMF, NMP, DCM, THF) start->solvent_screen physical_methods Step 2: Apply Physical Methods (Heat, Sonicate) solvent_screen->physical_methods Insoluble / Sparingly Soluble success Result: Clear, Stable Solution solvent_screen->success Soluble cosolvent Step 3: Co-Solvent System (e.g., DCM/MeOH, THF/Water) physical_methods->cosolvent Still Insoluble physical_methods->success Soluble advanced Step 4: Advanced Strategies (pH modification, Surfactants) cosolvent->advanced Still Insoluble cosolvent->success Soluble advanced->success Soluble fail Result: Re-evaluate Approach (Consider derivatization or formulation) advanced->fail

Caption: A systematic workflow for troubleshooting solubility issues.

Protocol 1: Systematic Solvent Screening

Objective: To identify the most promising single organic solvent for this compound.

Methodology:

  • Preparation: Dispense a small, accurately weighed amount (e.g., 5 mg) of the compound into several labeled vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different test solvent (DMSO, DMF, NMP, DCM, THF, Methanol, Acetone, Toluene). This corresponds to a high concentration (50 mg/mL) to clearly differentiate between poor and good solvents.

  • Initial Observation: Vortex each vial for 30 seconds at room temperature. Observe and record solubility (e.g., "Insoluble," "Partially Soluble," "Fully Soluble").

  • Apply Energy: For vials where the compound is not fully soluble, place them in a sonicator bath for 5 minutes. If still insoluble, heat the vials to a moderate temperature (e.g., 50-60 °C) for 10 minutes with intermittent vortexing.

  • Final Assessment: Allow vials to cool to room temperature. Record the final solubility. Note any precipitation upon cooling, which indicates temperature-dependent solubility.

Data Interpretation:

Solvent ClassExample SolventExpected Outcome at Room Temp.Notes
Polar Aprotic DMSO, DMF, NMPHigh Solubility . These solvents are strong hydrogen bond acceptors and can effectively solvate the amide group.Often the best choice for achieving high concentrations.
Chlorinated Dichloromethane (DCM)Moderate to Low Solubility .Can be a good starting point for reactions or chromatography.
Alcohols Methanol (MeOH)Low Solubility . The solvent's own hydrogen bonding network can compete with solvation.Solubility typically improves significantly with heat.[6]
Ethers THF, 1,4-DioxaneLow to Moderate Solubility .Useful for reactions where protic solvents are not desired.
Hydrocarbons Toluene, HexanesInsoluble . The polarity mismatch is too great.Useful as anti-solvents for crystallization.
Protocol 2: Developing a Co-Solvent System

Objective: To create a synergistic solvent mixture that enhances solubility beyond what a single solvent can achieve. Co-solvency works by using a blend of solvents to better match the complex polarity profile of the solute.[10][11][12]

Methodology:

  • Select Primary Solvent: Choose a solvent in which the compound has at least partial solubility (e.g., DCM or THF). This will be your primary solvent.

  • Select Co-Solvent: Choose a second, miscible solvent that has a different polarity and functional groups. A common strategy is to pair a non-polar/moderately polar solvent with a polar one (e.g., DCM with Methanol, or THF with a small amount of water or DMSO).

  • Titration Method:

    • Suspend the compound in a known volume of the primary solvent (e.g., 10 mg in 1 mL of DCM).

    • While stirring, add the co-solvent (e.g., Methanol) dropwise (e.g., 20 µL at a time).

    • Continue adding the co-solvent until a clear solution is obtained. Record the final ratio of the two solvents.

  • Screening Method:

    • Prepare vials of the compound as in Protocol 1.

    • Add pre-mixed solvent systems in various ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 of DCM:Methanol) to the vials.

    • Observe solubility as before.

Causality Behind Co-Solvency: A co-solvent system, such as DCM/Methanol, works by having the less polar solvent (DCM) interact with the lipophilic parts of the molecule (the bromo-methyl-pyridine ring) while the polar solvent (Methanol) forms hydrogen bonds with the carboxamide group.[10] This dual interaction disrupts the solute's crystal lattice more effectively than either solvent alone.

Question 4: I've found a co-solvent system that works, but my compound precipitates over time. What's happening?

This indicates you have created a supersaturated solution, which is thermodynamically unstable. This is common when dissolution is achieved by heating and the solution is then cooled.

Troubleshooting Supersaturation:

  • Determine Metastable Zone: Find the true equilibrium solubility at your working temperature. Prepare a saturated solution, allow it to equilibrate for several hours, and then filter and quantify the dissolved compound. Work below this concentration.

  • Increase Co-Solvent Ratio: The ratio of your co-solvent might be on the edge of the solubility limit. Try slightly increasing the proportion of the better solvent in your mixture.

  • Consider Surfactants: For aqueous or highly polar systems, a small amount of a surfactant like Sodium Dodecyl Sulfate (SLS) or Tween® can help stabilize the solution by forming micelles around the solute, preventing re-aggregation and precipitation.[13][14]

Section 3: Advanced Considerations

Question 5: Can pH be used to modify the solubility of this compound?

Yes, potentially. The pyridine ring is basic and can be protonated under acidic conditions to form a pyridinium salt.

  • Mechanism: The pKa of the pyridine nitrogen is key.[10] If protonated, the resulting salt will have significantly higher polarity and may exhibit enhanced solubility in polar protic solvents like water or ethanol.

  • Experimental Approach:

    • Suspend the compound in your target solvent (e.g., water or an alcohol/water mixture).

    • Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise.

    • Monitor for dissolution. A significant increase in solubility upon acidification confirms the formation of a more soluble salt.[11][15]

  • Caution: This approach is only suitable if the compound is stable to acid and if the presence of an acid/salt does not interfere with downstream applications. The carboxamide group could be susceptible to hydrolysis under harsh acidic (or basic) conditions, especially with heating.

References

Technical Support Center: Interpreting Unexpected NMR Peaks in the Analysis of 5-Bromo-3-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-Bromo-3-methylpyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected signals in their ¹H and ¹³C NMR spectra. Our expertise in synthetic and analytical chemistry provides a framework for identifying the root cause of these spectral anomalies, ensuring the integrity of your experimental results.

Structure of this compound

To effectively troubleshoot, it is essential to first understand the expected NMR signals for the target molecule.

G a Br b N c CH3 d C(=O)NH2 5 5 5->a 4 4 5->4 3 3 4->3 3->c 2 2 3->2 2->d N N 2->N 6 6 N->6 6->5

Caption: Chemical structure of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the NMR analysis of this compound in a question-and-answer format.

Q1: My ¹H NMR spectrum shows more than the expected two aromatic signals and one methyl signal. What could be the cause?

A1: The presence of extra signals in the aromatic and methyl regions can be attributed to several factors. A systematic approach is necessary to pinpoint the exact cause.

It is common for residual solvents from purification or the NMR solvent itself to appear in the spectrum.

  • Troubleshooting Steps:

    • Identify Common Solvents: Compare the chemical shifts of the unexpected peaks with established tables for common laboratory solvents.[1]

    • Solvent Purity: Ensure the deuterated solvent used is of high purity and stored correctly to prevent contamination.

Common Residual Solvent¹H Chemical Shift (ppm) in CDCl₃¹H Chemical Shift (ppm) in DMSO-d₆
Acetone2.172.09
Dichloromethane5.305.76
Ethyl Acetate2.05 (CH₃), 4.12 (CH₂), 1.26 (CH₃)1.99 (CH₃), 3.97 (CH₂), 1.16 (CH₃)
Hexane0.88, 1.260.86, 1.24
Toluene2.36 (CH₃), 7.17-7.29 (Ar-H)2.30 (CH₃), 7.18-7.29 (Ar-H)

Data sourced from readily available NMR solvent charts.[1]

Impurities from the synthetic route are a frequent source of extra peaks. A common synthesis involves the conversion of 2-amino-5-bromo-3-methylpyridine.

  • Troubleshooting Steps:

    • Review Synthesis: Analyze the synthetic pathway to identify potential starting materials, intermediates, and byproducts.

    • Starting Material: Check for signals corresponding to 2-amino-5-bromo-3-methylpyridine.[2][3]

    • Byproducts: Consider the possibility of over-bromination leading to species like 2,5-dibromo-3-methylpyridine, or incomplete conversion from a nitrile precursor (5-bromo-3-methyl-2-cyanopyridine).[4][5][6][7] The Sandmeyer reaction, if used, can also introduce byproducts.[8][9][10][11]

G cluster_synthesis Potential Synthetic Impurities Starting Material Starting Material Target Molecule Target Molecule Starting Material->Target Molecule Incomplete Reaction Byproduct3 Sandmeyer Byproducts Starting Material->Byproduct3 Side Reaction Byproduct1 Dibrominated Species Target Molecule->Byproduct1 Over-reaction Byproduct2 Nitrile Intermediate Byproduct2->Target Molecule Incomplete Conversion G a Br b N c CH3 d C e O d->e f NH2 d->f 5 5 5->a 4 4 5->4 3 3 4->3 3->c 2 2 3->2 2->d N N 2->N 6 6 N->6 6->5 g <--> h Br i N j CH3 k C l O k->l m NH2 k->m 5' 5' 5'->h 4' 4' 5'->4' 3' 3' 4'->3' 3'->j 2' 2' 3'->2' 2'->k N' N' 2'->N' 6' 6' N'->6' 6'->5' G cluster_workflow Definitive Structure Elucidation Workflow A 1D ¹H and ¹³C NMR B COSY A->B C HSQC A->C D HMBC A->D E Structure Confirmation B->E C->E D->E

References

Technical Support Center: Optimizing Coupling Reactions with 5-Bromo-3-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules utilizing 5-Bromo-3-methylpyridine-2-carboxamide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during palladium-catalyzed cross-coupling reactions with this versatile building block. Our focus is to move beyond generic protocols and address the specific nuances imparted by the unique electronic and steric environment of this substrate.

Introduction: The unique challenges of this compound

This compound is a valuable synthon in medicinal chemistry due to the prevalence of the substituted pyridine motif in biologically active compounds. However, its successful application in cross-coupling reactions requires careful consideration of its structural features. The electron-deficient nature of the pyridine ring, coupled with the presence of three distinct functional groups—a reactive bromo-substituent at the 5-position, a methyl group at the 3-position, and a carboxamide at the 2-position—presents a unique set of challenges and opportunities.

The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[1] Furthermore, the 2-carboxamide group can act as a bidentate ligand, influencing the catalytic cycle in both productive and unproductive ways. This guide will provide a systematic approach to troubleshooting common issues and optimizing reaction conditions for various coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low to No Product Yield

Q1: My cross-coupling reaction with this compound is showing little to no conversion. What are the primary factors to investigate?

A1: Low or no yield is a common issue, often stemming from catalyst deactivation or suboptimal reaction parameters. A systematic approach to troubleshooting is crucial.

Initial Checks:

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are highly sensitive to oxygen. Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen) and that all solvents are properly degassed.

  • Reagent Purity: Verify the purity of your starting material, coupling partner (e.g., boronic acid, amine, alkyne), and all reagents. Boronic acids, in particular, can degrade during storage.

  • Catalyst System: The choice of palladium precursor and, critically, the ligand is paramount for success with heteroaryl halides.

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low or No Yield Observed check_reagents Verify Reagent Purity & Inert Atmosphere start->check_reagents catalyst_issue Suspect Catalyst System Issue check_reagents->catalyst_issue If reagents/atmosphere are fine ligand_screen Screen Ligands (e.g., Buchwald ligands, NHCs) catalyst_issue->ligand_screen base_screen Screen Bases (Inorganic vs. Organic) ligand_screen->base_screen temp_optimization Optimize Temperature (Lower to prevent degradation, Higher for activation) base_screen->temp_optimization solvent_screen Screen Solvents (Polar aprotic vs. Nonpolar) temp_optimization->solvent_screen side_products Analyze for Side Products (e.g., Protodebromination, Homocoupling) solvent_screen->side_products success Yield Improved side_products->success Based on analysis

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Issue 2: Side Reactions and Byproduct Formation

Q2: I am observing significant protodebromination (hydrodehalogenation) of my starting material. How can I mitigate this?

A2: Protodebromination, the replacement of the bromine atom with hydrogen, is a common side reaction with heteroaryl halides.

  • Moisture Control: Ensure all reagents and solvents are scrupulously dry. Water can act as a proton source.

  • Base Selection: The choice of base can influence the rate of protodebromination. Weaker bases such as K₂CO₃ or Cs₂CO₃ are often effective. If a stronger base is required, consider potassium phosphate (K₃PO₄).

  • Reaction Time: Minimize reaction time where possible. Prolonged heating can favor side reactions.

Q3: How can I minimize homocoupling of my boronic acid in Suzuki-Miyaura reactions?

A3: Homocoupling is often promoted by the presence of oxygen.

  • Rigorous Degassing: Improve the degassing procedure for your solvent and ensure the reaction is maintained under a strict inert atmosphere.

  • Palladium Source: Using a Pd(0) source (e.g., Pd(PPh₃)₄) directly can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources.

  • Temperature Control: Lowering the reaction temperature may disfavor the homocoupling pathway.

Issue 3: Stability of the Carboxamide Group

Q4: I am concerned about the hydrolysis of the 2-carboxamide group under the basic conditions of the coupling reaction. What precautions should I take?

A4: Amide hydrolysis can occur under strongly basic conditions, especially in the presence of water and at elevated temperatures.

  • Base Selection: Opt for milder inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ over strong hydroxide bases or alkoxides where possible.

  • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water content.

  • Temperature and Time: Employ the lowest effective temperature and monitor the reaction to avoid unnecessarily long reaction times.

  • Protecting Group Strategy: In cases where hydrolysis is unavoidable, consider protecting the amide. However, this adds synthetic steps. A more direct approach is to carefully select coupling conditions that are compatible with the amide functionality. A study on a similar substrate, 5-bromo-2-methylpyridin-3-amine, successfully employed K₃PO₄ in a dioxane/water mixture for Suzuki coupling, suggesting that carefully controlled aqueous basic conditions can be tolerated.[2]

Q5: Can the 2-carboxamide group coordinate to the palladium catalyst and affect the reaction?

A5: Yes, the pyridine nitrogen and the amide oxygen can act as a bidentate ligand for the palladium center. This can be either beneficial or detrimental.

  • Potential for Catalyst Inhibition: Strong coordination can sometimes lead to the formation of stable, off-cycle palladium complexes, thereby inhibiting catalysis.

  • Potential for Directed C-H Activation: In some cases, such coordination can direct C-H activation at a nearby position, though this is less likely to be a primary pathway in a cross-coupling reaction with a bromo-substituent.

If catalyst inhibition is suspected, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can often displace coordinating groups from the palladium center and promote the desired catalytic cycle.

Optimized Starting Conditions for Common Coupling Reactions

The following tables provide recommended starting conditions for various palladium-catalyzed cross-coupling reactions with this compound. These should be considered as a starting point for further optimization.

Suzuki-Miyaura Coupling
ParameterRecommended ConditionsRationale & Notes
Palladium Source Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%) with a ligandPd(PPh₃)₄ is a reliable Pd(0) source. Pd₂(dba)₃ requires a ligand to form the active catalyst.
Ligand PPh₃ (for Pd₂(dba)₃, 4-12 mol%) or Buchwald ligands (e.g., XPhos, SPhos, 2-8 mol%)For challenging substrates, bulky, electron-rich phosphine ligands are often superior.
Base K₃PO₄ (2-3 equiv) or K₂CO₃ (2-3 equiv)K₃PO₄ is often effective for heteroaryl couplings.[2] K₂CO₃ is a milder alternative.
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂OThe use of some water is often necessary to dissolve the base and facilitate transmetalation.
Temperature 80-110 °CHigher temperatures are often required for bromopyridines.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent, followed by the palladium precursor and ligand.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination
ParameterRecommended ConditionsRationale & Notes
Palladium Source Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (1-3 mol%)Both are common and effective Pd precursors.
Ligand XPhos, RuPhos, or BrettPhos (2-8 mol%)The choice of ligand is critical and depends on the amine coupling partner.[3][4]
Base NaOtBu (1.2-1.5 equiv) or K₂CO₃/Cs₂CO₃ (2-3 equiv)Stronger bases like NaOtBu are often required, but weaker carbonates can be effective with more reactive systems.
Solvent Toluene, Dioxane, or THFAnhydrous, non-protic solvents are preferred.
Temperature 80-120 °CReaction temperature is dependent on the reactivity of the amine and the catalyst system.
Sonogashira Coupling
ParameterRecommended ConditionsRationale & Notes
Palladium Source Pd(PPh₃)₂Cl₂ (1-3 mol%) or Pd(OAc)₂ (1-3 mol%)Standard palladium sources for Sonogashira coupling.
Copper Co-catalyst CuI (1-5 mol%)The copper co-catalyst is typically required for the traditional Sonogashira reaction.
Ligand PPh₃ (2-6 mol%) or other phosphine ligandsPPh₃ is a commonly used ligand for this reaction.
Base Et₃N or DIPA (as solvent or co-solvent)An amine base is required to neutralize the HBr formed during the reaction.
Solvent THF, DMF, or neat amine baseThe choice of solvent depends on the solubility of the substrates.
Temperature Room temperature to 80 °CMany Sonogashira couplings can proceed at or near room temperature.

A study on the Sonogashira coupling of 2-amino-3-bromopyridines found optimal conditions to be 2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃, 5 mol% CuI, and Et₃N in DMF at 100 °C.[5] These conditions provide a good starting point for this compound.

Heck Reaction
ParameterRecommended ConditionsRationale & Notes
Palladium Source Pd(OAc)₂ (1-5 mol%)A common and effective Pd(II) precursor for the Heck reaction.
Ligand PPh₃, P(o-tol)₃, or NHC ligands (2-10 mol%)Ligand choice can influence regioselectivity and efficiency.
Base Et₃N, K₂CO₃, or NaOAc (1.5-2.5 equiv)A base is required to regenerate the active Pd(0) catalyst.
Solvent DMF, NMP, or AcetonitrilePolar aprotic solvents are typically used.
Temperature 100-140 °CHeck reactions often require higher temperatures.[6]

Advanced Troubleshooting: When Standard Conditions Fail

Q6: I've tried the recommended starting conditions, but my reaction is still problematic. What are the next steps?

A6: If initial optimizations are unsuccessful, a more in-depth analysis is required.

  • Catalyst Pre-activation: For Pd(II) sources, pre-stirring the palladium precursor and ligand in the solvent for a short period before adding the other reagents can sometimes lead to the formation of a more active catalytic species.

  • Ligand-to-Metal Ratio: Varying the ligand-to-palladium ratio can have a significant impact. For monodentate ligands, a 2:1 or 4:1 ratio is common, while for bidentate ligands, a 1:1 or 1.2:1 ratio is typical.

  • Use of Additives: In some cases, additives such as phase-transfer catalysts (e.g., TBAB) or silver salts (for reactions involving chlorides or triflates) can be beneficial.

  • Alternative Coupling Chemistries: If a particular cross-coupling reaction remains challenging, consider alternative bond-forming strategies. For example, if a Suzuki reaction is failing, a Stille or Negishi coupling might be a viable alternative, although these often involve more toxic organometallic reagents.

Decision Tree for Advanced Troubleshooting:

advanced_troubleshooting start Standard Conditions Failed preactivation Try Catalyst Pre-activation start->preactivation ligand_ratio Vary Ligand:Pd Ratio preactivation->ligand_ratio No improvement success Problem Resolved preactivation->success Improvement additives Screen Additives (e.g., TBAB, Ag salts) ligand_ratio->additives No improvement ligand_ratio->success Improvement alt_chem Consider Alternative Coupling Chemistry (Stille, Negishi) additives->alt_chem No improvement additives->success Improvement final_analysis Re-evaluate Substrate Stability & Purity alt_chem->final_analysis If all else fails alt_chem->success Improvement

References

Side reactions to avoid during the synthesis of 5-Bromo-3-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-3-methylpyridine-2-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this multi-step synthesis. Our goal is to equip you with the knowledge to anticipate and mitigate common side reactions, ensuring a successful and efficient synthesis.

I. Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process, typically commencing from 2-Amino-3-methylpyridine. The most common route involves three key transformations: bromination, diazotization followed by cyanation (a Sandmeyer-type reaction), and subsequent partial hydrolysis of the nitrile to the desired amide. Each step presents unique challenges and potential for side-product formation.

II. Visualizing the Synthesis and Potential Pitfalls

To better understand the process, the following diagram outlines the primary synthetic route and highlights the key stages where side reactions are most likely to occur.

Synthesis_of_5_Bromo_3_methylpyridine_2_carboxamide cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions A 2-Amino-3-methylpyridine B 2-Amino-5-bromo-3-methylpyridine A->B Bromination (e.g., Br2, NBS) S2 Isomeric Bromination A->S2 Incorrect Conditions C 5-Bromo-3-methylpyridine-2-carbonitrile B->C Sandmeyer Reaction (NaNO2, H+ then CuCN) S1 Di-brominated Products B->S1 Excess Brominating Agent S3 Phenol Formation (Hydroxylation) B->S3 Reaction with H2O S4 Azo Coupling Byproducts B->S4 Reaction with starting amine D This compound C->D Partial Hydrolysis (e.g., H2O2, base) S5 Carboxylic Acid (Over-hydrolysis) D->S5 Harsh Hydrolysis Conditions

Caption: Synthetic route to this compound and common side reactions.

III. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Step 1: Bromination of 2-Amino-3-methylpyridine

Question 1: My bromination of 2-amino-3-methylpyridine is yielding multiple products, including what appears to be a di-brominated species. How can I improve the selectivity for the desired 5-bromo isomer?

Answer: This is a common issue arising from the activating effect of the amino group, which makes the pyridine ring susceptible to over-bromination. The key to achieving mono-selectivity at the 5-position lies in controlling the reactivity of the starting material and the stoichiometry of the brominating agent.

  • Underlying Cause: The amino group is a strong activating group, directing electrophilic substitution to the positions ortho and para to it (positions 4 and 6). However, in 2-amino-3-methylpyridine, the 5-position is electronically favored for bromination. Using an excess of the brominating agent or harsh reaction conditions can lead to the formation of di-brominated products.

  • Preventative Measures & Solutions:

    • Protect the Amino Group: A highly effective strategy is to first protect the amino group as an acetamide. This is achieved by reacting 2-amino-3-methylpyridine with acetic anhydride.[1] The resulting N-(3-methylpyridin-2-yl)acetamide is less activated, leading to more controlled bromination. After bromination, the acetyl group can be removed by hydrolysis to yield 2-amino-5-bromo-3-methylpyridine.

    • Control Stoichiometry: Carefully control the molar ratio of the brominating agent (e.g., N-bromosuccinimide (NBS) or bromine) to the pyridine derivative. It is often preferable to use slightly less than one equivalent of the brominating agent to minimize the formation of di-brominated side products.[2]

    • Reaction Conditions: Perform the reaction at a low temperature to reduce the reaction rate and improve selectivity. A typical procedure involves adding the brominating agent dropwise to a solution of the substrate at a controlled temperature.[3]

Question 2: I am observing the formation of isomeric brominated products. How can I ensure bromination occurs specifically at the 5-position?

Answer: The directing effects of the substituents on the pyridine ring are crucial here. In 2-amino-3-methylpyridine, the amino group strongly directs bromination to the 5-position. If you are seeing other isomers, it could be due to harsh reaction conditions or the presence of strong acids that protonate the ring nitrogen, altering its directing effect.

  • Underlying Cause: While the 5-position is electronically favored, extreme temperatures or highly acidic conditions can sometimes lead to less selective bromination.

  • Preventative Measures & Solutions:

    • Milder Brominating Agents: Consider using a milder brominating agent like N-bromosuccinimide (NBS) instead of elemental bromine, as it can offer better selectivity.

    • Solvent Choice: The choice of solvent can influence the selectivity. Acetic acid is a commonly used solvent for this type of bromination.[3]

    • Temperature Control: As mentioned previously, maintaining a low and consistent temperature throughout the addition of the brominating agent is critical for selectivity.

Parameter Recommendation Rationale
Protecting Group AcetylReduces the activating effect of the amino group, preventing over-bromination.
Brominating Agent NBS or Br₂NBS can be milder and more selective.
Stoichiometry ~1.0 equivalent of brominating agentMinimizes the formation of di-brominated products.[2]
Temperature 0-10 °CSlows the reaction rate and improves selectivity.
Step 2: Sandmeyer Reaction (Conversion of 2-Amino to 2-Cyano)

Question 3: My Sandmeyer reaction to convert 2-amino-5-bromo-3-methylpyridine to the corresponding nitrile is giving a low yield, and I am isolating a significant amount of a phenolic byproduct. What is causing this and how can I prevent it?

Answer: The formation of a phenol (in this case, 5-bromo-3-methyl-2-hydroxypyridine) is a classic side reaction in the Sandmeyer reaction.[4] It occurs when the diazonium salt intermediate reacts with water instead of the intended nucleophile (in this case, cyanide).

  • Underlying Cause: Aryl diazonium salts are thermally unstable and can decompose, especially at temperatures above 5°C.[4] This decomposition can lead to the formation of an aryl cation, which is then readily trapped by water to form a phenol.

  • Preventative Measures & Solutions:

    • Strict Temperature Control: The diazotization step (reaction of the amine with nitrous acid) must be carried out at low temperatures, typically between 0 and 5°C, to ensure the stability of the diazonium salt.[3]

    • Use of Copper(I) Cyanide: The copper(I) salt is a crucial catalyst that facilitates the transfer of the cyanide nucleophile to the aryl radical intermediate.[5] Ensure you are using a good quality source of CuCN.

    • Minimize Water Content: While the reaction is typically run in an aqueous medium, it's important to control the amount of water and the reaction time to disfavor the competing hydroxylation reaction.

    • Order of Addition: A common procedure involves adding the cold diazonium salt solution to the copper(I) cyanide solution.[3]

Question 4: I am observing the formation of colored impurities, possibly azo compounds. How can I avoid this?

Answer: Azo compounds are formed when the diazonium salt couples with an electron-rich aromatic compound. In this case, the unreacted 2-amino-5-bromo-3-methylpyridine can act as the coupling partner.

  • Underlying Cause: This side reaction is more likely to occur if the diazotization is incomplete or if there is an excess of the starting amine.

  • Preventative Measures & Solutions:

    • Ensure Complete Diazotization: Use a slight excess of sodium nitrite and ensure it is added slowly to the acidic solution of the amine at low temperature. You can test for the presence of excess nitrous acid using starch-iodide paper.

    • Control pH: The coupling reaction is pH-dependent. Maintaining a strongly acidic environment during diazotization helps to prevent the free amine from being available for coupling.

Sandmeyer_Troubleshooting Start Low Yield in Sandmeyer Reaction Cause1 Decomposition of Diazonium Salt Start->Cause1 Cause2 Incomplete Diazotization Start->Cause2 Solution1 Strict Temperature Control (0-5 °C) Cause1->Solution1 Solution2 Minimize Water / Reaction Time Cause1->Solution2 Side_Product1 Phenol Formation Cause1->Side_Product1 leads to Solution3 Ensure Complete Reaction with NaNO2 Cause2->Solution3 Side_Product2 Azo Coupling Cause2->Side_Product2 leads to

Caption: Troubleshooting logic for the Sandmeyer reaction step.

Step 3: Partial Hydrolysis of the Nitrile to the Amide

Question 5: During the hydrolysis of 5-bromo-3-methylpyridine-2-carbonitrile to the amide, I am getting a significant amount of the corresponding carboxylic acid. How can I stop the reaction at the amide stage?

Answer: The hydrolysis of a nitrile can proceed to the amide and then further to the carboxylic acid.[6][7] Controlling the reaction conditions is key to selectively isolating the amide.

  • Underlying Cause: Amides can be hydrolyzed to carboxylic acids under both acidic and basic conditions, especially with prolonged heating.[8][9][10] If your hydrolysis conditions are too harsh (e.g., high temperature, strong acid or base, long reaction time), you will favor the formation of the carboxylic acid.

  • Preventative Measures & Solutions:

    • Milder Reagents: A common method for the selective partial hydrolysis of nitriles to amides is the use of hydrogen peroxide in the presence of a base (like sodium hydroxide or potassium carbonate) at controlled temperatures.

    • Temperature Control: Keep the reaction temperature low to moderate. The reaction is often exothermic, so controlled addition of reagents and external cooling may be necessary.

    • Reaction Time: Monitor the reaction progress closely using techniques like TLC or HPLC. Once the starting nitrile is consumed, quench the reaction to prevent over-hydrolysis to the carboxylic acid.

Parameter Recommendation Rationale
Reagent H₂O₂ / Base (e.g., NaOH, K₂CO₃)Provides milder conditions for partial hydrolysis.
Temperature Room temperature to slightly elevated (e.g., 40-50 °C)Minimizes the rate of the second hydrolysis step (amide to carboxylic acid).
Monitoring TLC / HPLCAllows for timely quenching of the reaction to maximize amide yield.

IV. Key Experimental Protocol: Synthesis of 2-Amino-5-bromo-3-methylpyridine

This protocol is adapted from a procedure for the bromination of a substituted aminopyridine.[3]

  • Protection (Optional but Recommended): To a solution of 2-amino-3-methylpyridine in an appropriate solvent, add acetic anhydride (1.2-1.5 equivalents). Heat the mixture to reflux and monitor by TLC until the starting material is consumed. Cool the reaction mixture and isolate the N-(3-methylpyridin-2-yl)acetamide product.

  • Bromination: Dissolve the N-(3-methylpyridin-2-yl)acetamide in glacial acetic acid. Cool the solution to 20-25°C in an ice bath.

  • Slowly add liquid bromine (1.0-1.1 equivalents) dropwise, maintaining the temperature between 20-25°C.

  • After the addition is complete, stir the reaction mixture at 50-60°C for 2-3 hours.

  • Work-up and Deprotection: Cool the reaction mixture and add water until all solids dissolve. Carefully neutralize the solution by dropwise addition of a sodium hydroxide solution. This will precipitate the brominated acetamide and also hydrolyze the acetyl group back to the amine.

  • Continue stirring for 30 minutes after neutralization.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-5-bromo-3-methylpyridine.

V. References

  • Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry (2nd ed.). W. A. Benjamin, Inc. --INVALID-LINK--

  • Allen, C. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Chemistry Almighty. --INVALID-LINK--

  • BYJU'S. (n.d.). Types of Amide Hydrolysis. --INVALID-LINK--

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-3-methylpyridine. --INVALID-LINK--

  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-Amino-5-bromo-3-methylpyridine synthesis. --INVALID-LINK--

  • Google Patents. (n.d.). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine. --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Amino-5-bromo-3-methylpyridine: A Versatile Intermediate for Innovative Synthesis. --INVALID-LINK--

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. --INVALID-LINK--

  • LibreTexts Chemistry. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. --INVALID-LINK--

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. --INVALID-LINK--

  • Clark, J. (n.d.). the preparation of amides. Chemguide. --INVALID-LINK--

  • Quora. (2020, August 15). How do carboxylic acids form amide?--INVALID-LINK--

  • ResearchGate. (n.d.). Bromination of 3‐methylpyridine with liquid ammonia to 3‐isobutylpyridine spice. --INVALID-LINK--

  • Wikipedia. (n.d.). Picolinic acid. --INVALID-LINK--

  • ResearchGate. (n.d.). (PDF) Conversion of carboxylic acids to amides under the action of tantalum(V) chloride. --INVALID-LINK--

  • ACS Publications. (n.d.). Kinetics and Process Parameter Studies in Highly Selective Air Oxidation of Side-Chain Alkyl Groups in Picolines, 2-Methylnaphthalene, and Pseudocumene. --INVALID-LINK--

  • ResearchGate. (n.d.). Rate of oxidation of 2-picoline (×) and selectivities for picolinic acid (), 2-pyridinecarbaldehyde (•), pyridine (•). --INVALID-LINK--

  • Braidy, N., Grant, R., & Guillemin, G. J. (2009). The Physiological Action of Picolinic Acid in the Human Brain. CNS & Neurological Disorders - Drug Targets, 8(2), 110–114. --INVALID-LINK--

  • National Institutes of Health. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. --INVALID-LINK--

  • Wikipedia. (n.d.). Sandmeyer reaction. --INVALID-LINK--

  • ChemicalBook. (n.d.). 3-Bromo-4-methylpyridine synthesis. --INVALID-LINK--

  • BenchChem. (n.d.). Common side reactions in Sandmeyer and azo coupling reactions. --INVALID-LINK--

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. --INVALID-LINK--

  • HETEROCYCLES. (2011, March 8). a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. --INVALID-LINK--

  • National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. --INVALID-LINK--

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. --INVALID-LINK--

  • ChemicalBook. (n.d.). 5-AMINO-3-BROMO-2-METHYLPYRIDINE synthesis. --INVALID-LINK--

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. --INVALID-LINK--

  • Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives. --INVALID-LINK--

  • Google Patents. (n.d.). US11613549B2 - Bromination of pyridine derivatives. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Bromo-3-methylpyridine. --INVALID-LINK--

  • Autech Industry Co.,Limited. (n.d.). Exploring 5-Bromo-2-Carboxy-3-Methylpyridine: Properties and Applications. --INVALID-LINK--

  • Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine. --INVALID-LINK--

References

Stability studies of 5-Bromo-3-methylpyridine-2-carboxamide under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability Studies of 5-Bromo-3-methylpyridine-2-carboxamide

Introduction: Understanding the Stability Profile

This compound is a substituted pyridine derivative often utilized as a key intermediate or building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] The chemical stability of such an intermediate is a critical quality attribute, as it directly impacts the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).[2]

This technical guide provides researchers and drug development professionals with a comprehensive resource for designing, executing, and troubleshooting stability studies for this compound. It is structured in a question-and-answer format to directly address common challenges. The methodologies and principles discussed are grounded in regulatory expectations, such as the International Council for Harmonisation (ICH) guidelines, which mandate forced degradation studies to elucidate potential degradation pathways and develop stability-indicating analytical methods.[2][3][4]

Frequently Asked Questions (FAQs) on Stability Profile

General Handling and Storage

Q1: What are the recommended long-term storage conditions for this compound?

While specific long-term stability data for this exact compound is not publicly available, best practices derived from structurally similar pyridine derivatives should be followed. We recommend storing the solid material in a well-sealed container under an inert atmosphere (e.g., argon or nitrogen), protected from light, and refrigerated at 2-8°C.[1] Some pyridine compounds can be air-sensitive, and these precautions help minimize the risk of oxidative and photodegradation over time.[5]

Hydrolytic Stability (Aqueous Solutions)

Q2: How is the compound expected to behave in aqueous solutions across different pH values?

The primary structural liability in this compound is the amide functional group. Amide hydrolysis is a well-characterized degradation pathway that is typically catalyzed by both acidic and basic conditions.[6] Therefore, the compound is expected to be most stable in neutral aqueous solutions (pH ~7) and show accelerated degradation at low pH (<3) and high pH (>9). The rate of degradation is also temperature-dependent.

Q3: What is the primary degradation product expected from hydrolysis?

The anticipated major degradation product from the hydrolysis of the amide bond is 5-Bromo-3-methylpyridine-2-carboxylic acid .[7][8] This reaction cleaves the amide, releasing ammonia. The identity of this degradant can be confirmed using LC-MS by matching the mass-to-charge ratio (m/z) of the observed peak to the calculated exact mass of the carboxylic acid derivative (C₇H₆BrNO₂, Exact Mass: 214.95819 Da).[7][9]

Photostability

Q4: Is this compound sensitive to light?

Aromatic compounds containing bromine are often susceptible to photodegradation.[10] Exposure to UV or broad-spectrum light can potentially induce debromination or other complex radical-mediated reactions.[11] As per ICH Q1B guidelines, a formal photostability study is essential.[2][3] This involves exposing the solid material and a solution of the compound to a controlled light source (e.g., a combination of cool white fluorescent and near-UV lamps) for a specified duration to assess any degradation. Samples should always be compared to a dark control stored under the same conditions.

Thermal and Oxidative Stability

Q5: How does the compound withstand thermal stress?

In its solid form, this compound is expected to be relatively stable at moderately elevated temperatures. However, forced degradation studies, which typically employ temperatures between 40°C and 80°C in solution, are necessary to confirm this profile and identify any thermally induced degradants.[2][6] The rate of hydrolysis, if present, will be significantly accelerated by heat.

Q6: Is the compound susceptible to oxidation?

The pyridine ring itself is generally robust against oxidation, but forced degradation protocols must include oxidative stress conditions (e.g., exposure to a dilute solution of hydrogen peroxide) to confirm this.[3][4] This testing is crucial to ensure that the analytical method can separate the parent compound from any potential N-oxides or other oxidative byproducts that might form under specific manufacturing or storage conditions.

Troubleshooting Guide for HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the most common technique for analyzing stability samples.[2] Pyridine derivatives, however, can present unique chromatographic challenges.

Q1: I'm observing significant peak tailing for the main compound. What is the cause and how can I fix it?

Causality: Peak tailing for basic compounds like pyridines is a classic problem in reversed-phase HPLC. It is caused by a secondary ionic interaction between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups (Si-OH) on the surface of traditional silica-based columns.[12] This leads to a portion of the analyte being more strongly retained, resulting in a skewed, tailing peak.

Solutions:

  • Mobile Phase pH Adjustment: Lower the mobile phase pH to 2.5-3.0 using an acid like phosphoric or formic acid. At this pH, the residual silanols are protonated and less likely to interact with the basic analyte.[12]

  • Use of Competing Base: Add a small amount of a competing base, such as 0.05-0.1% triethylamine (TEA), to the mobile phase. TEA will preferentially bind to the active silanol sites, masking them from the analyte.[12]

  • Modern Column Technology: Employ a column with advanced silica technology, such as one with high-purity, fully end-capped silica or a hybrid particle column, which has a lower concentration of active silanol sites.[12]

Q2: The retention time of my analyte is drifting between injections. How do I stabilize it?

Causality: Retention time instability can compromise data integrity. The most common causes are related to the mobile phase, column temperature, or hardware.[13][14]

Solutions:

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase before starting the analytical sequence. This is especially critical for gradient methods.[13]

  • Mobile Phase Preparation: Prepare mobile phases accurately and consistently. Even a 1% change in organic solvent composition can cause significant shifts in retention time.[13] Always degas the mobile phase to prevent air bubbles in the pump or detector.[13]

  • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can cause retention times to drift.[13]

Q3: My stressed samples show several new, small peaks. How do I identify them?

Causality: These new peaks are the primary objective of a forced degradation study, representing potential degradation products.[3]

Solution: The most effective approach is to use a mass spectrometer (MS) coupled to the HPLC (LC-MS).

  • Determine Mass-to-Charge (m/z): Obtain the m/z of each new peak.

  • Propose Structures: Based on the stress condition applied, propose logical chemical structures. For example, in an acid hydrolysis sample, look for a peak with an m/z corresponding to 5-Bromo-3-methylpyridine-2-carboxylic acid.[7] In an oxidative sample, look for an increase of 16 atomic mass units (an oxygen atom) corresponding to an N-oxide.

  • Confirm with MS/MS: Use tandem mass spectrometry (MS/MS) to fragment the parent ion and analyze its fragmentation pattern, which can provide definitive structural confirmation.

Key Experimental Protocols & Data

Summary of Forced Degradation Conditions

The following table summarizes typical stress conditions based on ICH guidelines, which should be adapted to achieve a target degradation of 5-20% for this compound.[3][4]

Stress ConditionReagent / ParametersTypical Duration & TemperaturePurpose
Acid Hydrolysis 0.1 M HCl2 - 24 hours at 60-80°CTo assess stability to acidic conditions and identify acid-catalyzed degradants.
Base Hydrolysis 0.1 M NaOH2 - 24 hours at 60-80°CTo assess stability to alkaline conditions and identify base-catalyzed degradants.
Neutral Hydrolysis Purified Water2 - 24 hours at 60-80°CTo evaluate the role of water and heat in degradation.
Oxidation 3% H₂O₂2 - 24 hours at Room TempTo identify potential oxidative degradation products.
Photochemical ICH-compliant light source (UV/Vis)1.2 million lux hours (Vis) & 200 watt hours/m² (UVA)To determine light sensitivity and identify photodegradants.
Thermal (Dry Heat) Solid compound24 - 48 hours at 80°CTo assess the intrinsic thermal stability of the solid material.
Visualizing Workflows and Pathways

A logical experimental workflow is critical for a successful forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution in Acetonitrile/Water Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Expose Aliquots Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Expose Aliquots Oxid Oxidation (3% H2O2, RT) Prep->Oxid Expose Aliquots Photo Photolysis (ICH Q1B) Prep->Photo Expose Aliquots Therm Thermal (Water, 60°C) Prep->Therm Expose Aliquots Analyze HPLC-UV/MS Analysis (Stability-Indicating Method) Acid->Analyze Neutralize & Dilute Base->Analyze Neutralize & Dilute Oxid->Analyze Neutralize & Dilute Photo->Analyze Neutralize & Dilute Therm->Analyze Neutralize & Dilute Identify Identify Degradants (Mass Balance Assessment) Analyze->Identify

Caption: A typical workflow for conducting forced degradation studies.

Based on fundamental chemical principles, the primary hydrolytic degradation pathway is the cleavage of the amide bond.

Degradation_Pathway Parent This compound Degradant 5-Bromo-3-methylpyridine-2-carboxylic acid + Ammonia Parent->Degradant H+ or OH- H2O, Heat

Caption: Putative hydrolytic degradation pathway of the target compound.

Protocol: Forced Hydrolysis Study
  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

  • Aliquot for Stress: Transfer 1 mL aliquots of the stock solution into separate, labeled, amber glass HPLC vials.

  • Apply Stress Conditions:

    • Acid: To one vial, add 100 µL of 1.0 M HCl.

    • Base: To another vial, add 100 µL of 1.0 M NaOH.

    • Neutral: To a third vial, add 100 µL of purified water.

  • Incubate: Loosely cap the vials to prevent pressure buildup and place them in a heating block or oven set to 60°C. Store an unstressed "time zero" sample at 4°C.

  • Monitor: Withdraw samples at predetermined time points (e.g., 2, 8, 24 hours).

  • Neutralize & Analyze: Before analysis, cool the sample to room temperature. Neutralize the acidic sample with an equivalent amount of NaOH and the basic sample with an equivalent amount of HCl. Dilute all samples with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL) and analyze immediately using a validated stability-indicating HPLC method.

Protocol: Starting HPLC Method for Stability Analysis
  • Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 2.8 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 10% B

    • 18-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm or as determined by UV scan.

  • Injection Volume: 10 µL.

References

Purification challenges and solutions for 5-Bromo-3-methylpyridine-2-carboxamide analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromo-3-methylpyridine-2-carboxamide analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these valuable intermediates in high purity. The unique electronic and steric properties of this scaffold can lead to specific purification hurdles. This document provides a structured, question-and-answer-based approach to troubleshoot common issues, grounded in established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

This section addresses high-level, common queries regarding the purification of this compound and its derivatives.

Q1: What are the most common impurities I should expect from the synthesis of these analogs?

A1: The impurity profile is highly dependent on the synthetic route, but several common classes of impurities are frequently observed:

  • Unreacted Starting Materials: Residual carboxylic acid, amine, or acyl chloride from the amide bond formation step.

  • Over-brominated Species: Formation of di-bromo or tri-bromo pyridine analogs can occur if bromination conditions are not carefully controlled.

  • Isomeric Byproducts: Depending on the directing effects of substituents on the pyridine ring, regioisomers of bromination may form.

  • Hydrolysis Products: The carboxamide functional group can be susceptible to hydrolysis back to the carboxylic acid under harsh acidic or basic workup conditions.

  • Residual Palladium Catalyst: If the synthesis involves a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), residual palladium can be a critical impurity for downstream applications.

Q2: My TLC shows a major spot, but my NMR spectrum is still messy. What's going on?

A2: This is a common scenario. Several factors could be at play:

  • Co-elution: One of the most likely causes is that a significant impurity has a very similar polarity to your desired product, causing them to co-elute in the TLC solvent system. This gives the appearance of a single spot.

  • Involatile Impurities: Salts (e.g., ammonium or triethylammonium salts from the reaction workup) or other non-UV active, involatile materials will not move on the TLC plate but will appear in the NMR spectrum.

  • Rotational Isomers (Rotamers): Amides can exhibit slow rotation around the C-N bond, leading to the appearance of two sets of signals for a single compound in the NMR spectrum. This can be confirmed by acquiring an NMR spectrum at an elevated temperature, which should cause the distinct signals to coalesce.

Q3: Should I prioritize flash column chromatography or recrystallization for my primary purification?

A3: The choice depends on the state and initial purity of your crude material. Recrystallization is often the method of choice for solid compounds if a suitable solvent can be identified, as it is highly effective at removing small amounts of impurities and can be more scalable than chromatography. Flash chromatography is more versatile and is typically the primary choice for oils or for separating mixtures with significant amounts of impurities with different polarities.

G start Crude Product Analysis is_solid Is the product a solid? start->is_solid is_high_purity Is initial purity >90%? is_solid->is_high_purity Yes chromatography Flash Column Chromatography is_solid->chromatography No is_high_purity->chromatography No recrystallization Recrystallization is_high_purity->recrystallization Yes

Caption: Decision workflow for selecting a primary purification method.

Troubleshooting Guide: Flash Column Chromatography

Flash chromatography is the workhorse of purification in organic synthesis. However, the basic nature of the pyridine ring and the polarity of the carboxamide group can introduce challenges.

Problem 1: My compound is streaking or tailing badly on the silica gel column.

  • Probable Cause: The basic nitrogen on the pyridine ring is interacting strongly with acidic silanol groups (Si-OH) on the surface of the silica gel. This creates a secondary, non-ideal interaction that slows the elution of the compound in a non-uniform way, leading to tailing peaks and poor separation.

  • Solution 1: Use a Mobile Phase Modifier. The most common solution is to add a small amount of a basic modifier to your eluent. Triethylamine (TEA) at 0.1-1% (v/v) is a standard choice. The TEA acts as a competitive base, preferentially binding to the acidic silanol sites and allowing your pyridine analog to elute more symmetrically.

  • Solution 2: Deactivate the Silica Gel. Before preparing your column, you can create a slurry of the silica gel in your eluent system that already contains 1% TEA. This ensures the stationary phase is "deactivated" before the compound is loaded.

  • Solution 3: Switch to a Different Stationary Phase. If tailing persists, consider using a less acidic stationary phase. Neutral alumina can be an excellent alternative for basic compounds.

Problem 2: I can't achieve separation between my product and a key impurity.

  • Probable Cause: The polarity of the two compounds is too similar in the chosen solvent system.

  • Solution 1: Optimize the Eluent System. The goal is to maximize the difference in retention factors (ΔRf) on TLC.

    • Decrease Polarity: If your Rf values are high (>0.5), decrease the proportion of the polar solvent (e.g., switch from 1:1 Hexane:Ethyl Acetate to 4:1). This will force the compounds to interact more with the stationary phase, potentially improving separation.

    • Change Solvent Selectivity: If simply changing the ratio doesn't work, switch one of the solvents. For example, replacing ethyl acetate with dichloromethane or a small amount of methanol can alter the specific interactions (e.g., hydrogen bonding) between your compounds and the stationary/mobile phases, often leading to better separation.

  • Solution 2: Employ Gradient Elution. Start with a low-polarity eluent to first wash off non-polar impurities. Then, gradually increase the polarity of the mobile phase over the course of the separation to elute your product, followed by more polar impurities. This technique often provides superior resolution for complex mixtures.

Troubleshooting Chromatography: Summary Table
IssueProbable Cause(s)Recommended Solution(s)
Peak Tailing / Streaking Strong interaction of basic pyridine with acidic silica gel.Add 0.1-1% Triethylamine (TEA) to the eluent. Use neutral alumina as the stationary phase.
Poor Separation (Co-elution) Similar polarity of components.Optimize eluent system (try different solvents like DCM/MeOH). Use a shallower solvent gradient.
Low Recovery / Decomposition Compound instability on acidic silica gel.Deactivate silica with TEA before use. Switch to a neutral stationary phase like alumina.
Product Won't Elute Compound is too polar for the chosen eluent system.Increase the polarity of the mobile phase (e.g., add methanol). Consider reverse-phase chromatography.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for achieving high purity, but finding the right conditions is crucial.

Problem 1: My compound "oils out" instead of forming crystals.

  • Probable Cause: The solution is supersaturated to a point where the compound's solubility limit is exceeded while it is still above its melting point. This can be caused by using a solvent that is too effective or by cooling the solution too rapidly.

  • Solution 1: Slow Down the Cooling Process. After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, undisturbed. Insulating the flask with glass wool can help further. Only after it has reached room temperature should you move it to an ice bath or refrigerator.

  • Solution 2: Use a Solvent Pair. If a single solvent isn't working, use a binary system. Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the good solvent to redissolve the precipitate and then allow the mixture to cool slowly. Common pairs include ethanol/water, hexane/ethyl acetate, and THF/hexane.

Problem 2: I can't find a suitable solvent for recrystallization.

  • Probable Cause: The polarity and hydrogen bonding capability of the compound make it either too soluble or not soluble enough in common lab solvents.

  • Solution: Systematic Solvent Screening. This is an empirical process. Place a small amount of your crude material (10-20 mg) in several different test tubes. Add ~0.5 mL of a different solvent to each tube and observe the solubility at room temperature and upon heating.

Recommended Solvents for Screening
Solvent ClassExamplesComments
Alcohols Ethanol, IsopropanolGood for moderately polar compounds; often used in pairs with water.
Esters Ethyl AcetateA versatile, medium-polarity solvent.
Ketones AcetoneA polar aprotic solvent; can be paired with hexanes.
Ethers Diethyl Ether, 1,4-DioxaneDioxane is a good solvent for amides.
Hydrocarbons Hexanes, HeptaneGood as "poor" solvents in binary systems.
Nitriles AcetonitrileOften gives very good results for recrystallizing amids.

A good candidate solvent will not dissolve the compound at room temperature but will fully dissolve it upon heating.

Experimental Protocols

Protocol 1: Flash Column Chromatography with a Basic Modifier

This protocol describes a general procedure for purifying a this compound analog using silica gel chromatography with a triethylamine-modified eluent.

  • TLC Analysis & Eluent Selection: a

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 5-Bromo-3-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-3-methylpyridine-2-carboxamide is a key building block in the synthesis of various pharmaceutical compounds. Its strategic functionalization, featuring a bromine atom for further coupling reactions, a methyl group influencing steric and electronic properties, and a carboxamide moiety for hydrogen bonding interactions, makes it a valuable intermediate for drug discovery and development. This guide provides a comprehensive comparison of two distinct synthetic routes for the preparation of this important molecule. We will delve into the mechanistic rationale, provide detailed experimental protocols, and offer a comparative analysis of the two pathways to assist researchers in selecting the most suitable method for their specific needs.

Introduction

The pyridine scaffold is a ubiquitous motif in medicinal chemistry, and its derivatives exhibit a wide range of biological activities. The targeted synthesis of specifically substituted pyridines is therefore of paramount importance. This compound presents a unique synthetic challenge in achieving the desired substitution pattern with high regioselectivity and yield. This guide will explore two viable synthetic strategies, starting from readily available precursors, and critically evaluate their respective merits and drawbacks.

Route 1: Multi-step Synthesis via Sandmeyer Reaction and Selective Aminocarbonylation

This route commences with the commercially available 2-amino-3-methylpyridine and proceeds through a series of classical and modern transformations to afford the target compound. This pathway is particularly notable for its reliance on well-established reactions and its culmination in a selective palladium-catalyzed carbonylation.

Overall Synthetic Pathway

Caption: Overall workflow for Route 1.

Mechanistic Considerations and Rationale

The initial step involves the electrophilic bromination of 2-amino-3-methylpyridine. The amino group is a strong activating group and directs the incoming electrophile to the para position (C5), which is sterically accessible.

The subsequent Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group into a variety of functionalities. In this case, the 2-amino group is diazotized and then displaced by a bromide ion, yielding 2,5-dibromo-3-methylpyridine[1][2].

The final and most critical step is the selective aminocarbonylation of the 2-bromo position. The regioselectivity of this palladium-catalyzed reaction is governed by both electronic and steric factors. The 2-position of the pyridine ring is more electron-deficient than the 5-position, making it more susceptible to oxidative addition to the Pd(0) catalyst. Furthermore, the use of bulky phosphine ligands, such as Xantphos, can enhance the selectivity for the less sterically hindered 2-position[3]. The catalytic cycle involves oxidative addition of the C-Br bond to the palladium center, followed by CO insertion and reductive elimination with an ammonia source to furnish the desired carboxamide.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromo-3-methylpyridine

  • To a solution of 2-amino-3-methylpyridine (10.8 g, 0.1 mol) in acetic anhydride (12.3 g, 0.12 mol), heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Cool the reaction mixture to 20-25 °C and slowly add liquid bromine (17.6 g, 0.11 mol) dropwise.

  • After the addition is complete, heat the reaction mixture to 50-60 °C for 2-3 hours.

  • Add water to the reaction mixture until all solids are dissolved, then slowly add a 40% aqueous solution of sodium hydroxide until the solution is basic.

  • Collect the precipitate by filtration, dry, and recrystallize from ethanol to obtain 2-amino-5-bromo-3-methylpyridine.

Step 2: Synthesis of 2,5-Dibromo-3-methylpyridine

  • Suspend 2-amino-5-bromo-3-methylpyridine (7.6 g, 0.04 mol) in a 48% hydrobromic acid solution (50 mL) in a three-necked flask equipped with a stirrer and a thermometer.

  • Cool the mixture to -5 °C in an ice-salt bath.

  • In a separate beaker, dissolve cuprous bromide (6.9 g, 0.048 mol) in 48% hydrobromic acid.

  • Slowly add a saturated aqueous solution of sodium nitrite (4.8 mL) to the suspension of the amine, keeping the temperature below 0 °C.

  • After the addition is complete, stir the reaction mixture for 2 hours at -5 to 0 °C.

  • Neutralize the reaction mixture to pH 7-8 with a 40% aqueous solution of sodium hydroxide.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,5-dibromo-3-methylpyridine[2]. A yield of approximately 64% can be expected[2].

Step 3: Synthesis of this compound

  • In a pressure vessel, combine 2,5-dibromo-3-methylpyridine (1.0 g, 3.98 mmol), palladium(II) acetate (0.045 g, 0.02 mmol), and a suitable phosphine ligand such as Xantphos (0.115 g, 0.02 mmol) in a solvent like toluene (20 mL).

  • Add a source of ammonia, such as ammonium chloride (0.42 g, 7.96 mmol), and a base, for instance, triethylamine (1.1 mL, 7.96 mmol).

  • Pressurize the vessel with carbon monoxide (e.g., 10 bar) and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • After cooling, carefully vent the vessel, and filter the reaction mixture.

  • The filtrate can be washed with water, dried, and concentrated. The crude product is then purified by column chromatography to give this compound.

Route 2: Synthesis via Nitrile Hydrolysis

This alternative route offers a more direct approach, starting from a commercially available pyridine carbonitrile derivative. The key transformation is the hydrolysis of the nitrile group to a primary amide.

Overall Synthetic Pathway

Caption: Overall workflow for Route 2.

Mechanistic Considerations and Rationale

The starting material for this route, 5-bromo-3-methylpyridine-2-carbonitrile, can be synthesized from 3-methylpyridine through a sequence of reactions typically involving bromination and subsequent cyanation[4]. The cyanation of a halopyridine can be achieved using copper(I) cyanide in a nucleophilic substitution reaction.

The core of this synthetic route is the hydrolysis of the nitrile functionality. This transformation can be achieved under either acidic or basic conditions[5].

  • Acid-catalyzed hydrolysis: The nitrile nitrogen is first protonated, which activates the carbon-nitrogen triple bond towards nucleophilic attack by water. The resulting imidic acid tautomerizes to the more stable amide[5].

  • Base-catalyzed hydrolysis: The hydroxide ion directly attacks the electrophilic carbon of the nitrile, forming an intermediate that is subsequently protonated by water to yield the amide[5].

For the synthesis of a primary amide, careful control of reaction conditions is necessary to prevent over-hydrolysis to the corresponding carboxylic acid.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-3-methylpyridine-2-carbonitrile (Illustrative)

While this intermediate is commercially available, a potential synthesis involves:

  • Bromination of 3-methylpyridine to introduce a bromine atom at the 5-position.

  • Introduction of a leaving group at the 2-position (e.g., via N-oxidation followed by chlorination).

  • Nucleophilic substitution of the leaving group with a cyanide source, such as copper(I) cyanide[6].

Step 2: Synthesis of this compound

  • To a solution of 5-bromo-3-methylpyridine-2-carbonitrile (1.0 g, 4.7 mmol) in a suitable solvent such as ethanol or tert-butanol, add a concentrated acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).

  • Heat the reaction mixture to reflux for a specified period (typically 1-4 hours), monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture and neutralize it with a suitable base (if acid was used) or acid (if base was used).

  • The product may precipitate out of the solution and can be collected by filtration. Alternatively, the product can be extracted into an organic solvent.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Comparative Analysis

FeatureRoute 1: Sandmeyer & AminocarbonylationRoute 2: Nitrile Hydrolysis
Starting Material 2-Amino-3-methylpyridine (readily available)5-Bromo-3-methylpyridine-2-carbonitrile (commercially available, but can be expensive) or 3-methylpyridine (requiring more steps to synthesize the nitrile)
Number of Steps 3 steps from 2-amino-3-methylpyridine1 step from the nitrile intermediate
Key Reactions Bromination, Sandmeyer reaction, Pd-catalyzed aminocarbonylationNitrile hydrolysis
Reagents & Conditions Involves potentially hazardous reagents like bromine and requires high-pressure carbon monoxide. Palladium catalyst can be costly.Utilizes standard laboratory acids or bases. Milder conditions compared to Route 1.
Scalability The Sandmeyer reaction and high-pressure carbonylation may present challenges for large-scale synthesis.Generally more amenable to scale-up, though the synthesis of the nitrile starting material may have its own challenges.
Selectivity The regioselectivity of the aminocarbonylation is a critical step that may require careful optimization of ligands and conditions.The hydrolysis of the nitrile is a highly selective transformation for the desired functional group.
Overall Yield The multi-step nature may lead to a lower overall yield. The Sandmeyer reaction can have variable yields.Potentially higher overall yield due to the fewer number of steps from the nitrile.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 is a versatile, albeit longer, approach that relies on a series of well-understood transformations. Its key advantage lies in the use of a relatively inexpensive and simple starting material. However, the multi-step nature and the need for specialized equipment for the carbonylation step might be limiting factors for some laboratories. The crucial aspect of this route is achieving high regioselectivity in the final aminocarbonylation step.

Route 2 provides a more convergent and potentially higher-yielding synthesis, especially if the nitrile intermediate is readily available. The simplicity of the final hydrolysis step makes it an attractive option for rapid synthesis and for applications where scalability is a primary concern. The main consideration for this route is the accessibility and cost of the starting nitrile.

The choice between these two routes will ultimately depend on the specific requirements of the researcher, including the scale of the synthesis, the availability of starting materials and specialized equipment, and the desired overall efficiency of the process.

References

A Comparative Guide to the Biological Activity of 5-Bromo-3-methylpyridine-2-carboxamide and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyridine carboxamide scaffold represents a "privileged" structure, consistently appearing in a multitude of biologically active compounds. Its unique electronic properties and capacity for hydrogen bonding make it a versatile framework for designing targeted therapies. This guide provides an in-depth technical comparison of the biological activity of 5-Bromo-3-methylpyridine-2-carboxamide and its structurally similar compounds, with a focus on their potential as PIM kinase inhibitors and antimicrobial agents. We will delve into the structure-activity relationships (SAR) that govern their efficacy, supported by experimental data from relevant studies, and provide detailed protocols for key biological assays.

Introduction: The Significance of the Pyridine Carboxamide Scaffold

The pyridine ring, a bioisostere of benzene, enhances aqueous solubility and the ability to form crucial hydrogen bonds with biological targets. When combined with a carboxamide group, a key pharmacophoric feature, the resulting pyridine carboxamide scaffold becomes a powerful tool in medicinal chemistry. This has led to the development of numerous derivatives with a broad spectrum of therapeutic applications, including anticancer and antimicrobial activities.

Our focus, this compound, and its analogs are of particular interest due to the influence of substitution patterns on their biological profiles. The position and nature of substituents on the pyridine ring can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties.

Comparative Biological Activity: A Focus on PIM Kinase Inhibition and Antimicrobial Effects

While direct head-to-head comparative data for this compound against its immediate halogen analogs is limited in publicly available literature, we can infer a strong structure-activity relationship by examining related compounds. The primary therapeutic target for this class of molecules appears to be the PIM kinase family, with secondary activities observed in the antimicrobial realm.

PIM Kinase Inhibition: A Promising Avenue in Oncology

The PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that are frequently overexpressed in a variety of hematological and solid tumors. Their role in promoting cell survival and proliferation makes them attractive targets for cancer therapy. Numerous pyridine carboxamide derivatives have been investigated as potent PIM kinase inhibitors.

Structure-Activity Relationship (SAR) Insights:

  • Pyridine Nitrogen and Amide Group: The pyridine nitrogen and the carboxamide moiety are crucial for binding to the hinge region of the PIM kinase ATP-binding pocket, typically through hydrogen bonding.

  • Substitution at the 5-Position: The nature of the substituent at the 5-position of the pyridine ring significantly impacts potency. Halogenation at this position is a common strategy. While we lack a direct comparison of the bromo, chloro, and iodo analogs of 3-methylpyridine-2-carboxamide, studies on other halogenated pyridines suggest that the size and electronegativity of the halogen can fine-tune binding affinity. Generally, bromo and chloro substituents are well-tolerated and can contribute to favorable interactions within the binding pocket.

  • Methyl Group at the 3-Position: The methyl group at the 3-position likely influences the conformation of the carboxamide side chain and may engage in hydrophobic interactions within the active site, potentially enhancing potency.

Table 1: PIM1 Kinase Inhibitory Activity of Representative Pyridine Carboxamide Derivatives

Compound IDStructurePIM1 IC50 (nM)Reference
Compound A 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)-N'-phenylacetohydrazide14.3[1]
Compound B Pyridyl carboxamide derivative1.3[2]
Compound C 4,6-diaryl-3-cyano-2-substitutedpyridine95[3]

The data in Table 1, although not a direct comparison, illustrates the high potency that can be achieved with the pyridine carboxamide scaffold against PIM1 kinase, with some compounds exhibiting nanomolar efficacy.[1][2][3]

Antimicrobial Activity: A Secondary but Significant Potential

The pyridine nucleus is a common feature in many antimicrobial agents.[4] The biological activity of halogenated pyridine derivatives has been explored against various bacterial and fungal strains.

Structure-Activity Relationship (SAR) Insights:

  • Halogenation: The presence of halogens on the pyridine ring can enhance antimicrobial activity. Studies on halogenated pyridine Schiff bases have shown more pronounced biocidal effects against Gram-positive bacteria.[5] The electronegativity and lipophilicity conferred by the halogen atom can influence membrane permeability and interaction with microbial targets.

  • Gram-Positive vs. Gram-Negative Activity: Many pyridine derivatives exhibit greater potency against Gram-positive bacteria compared to Gram-negative bacteria.[4][5] This is often attributed to the differences in the cell wall structure between these two bacterial types.

Table 2: Antimicrobial Activity of Representative Pyridine Derivatives

Compound ClassTarget OrganismsKey FindingsReference
Halogenated Pyridine Schiff BasesGram-positive bacteria (e.g., S. aureus, B. subtilis)Pronounced biocidal effect.[5]
Pyridine-2,6-dicarboxamidesStaphylococcus aureus (including MRSA and VRSA)Robust antibacterial properties (MIC = 2-16 µg/mL).[6]
N-alkylated pyridine-based saltsS. aureus, E. coliModerate activity with MIC values around 55-56% inhibition at 100 µg/mL.[4]

These findings suggest that this compound and its analogs warrant investigation as potential antimicrobial agents, particularly against Gram-positive pathogens.

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for key biological assays.

Protocol 1: PIM1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures the activity of PIM1 kinase by detecting the amount of ADP produced during the phosphorylation reaction.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that determines kinase activity by quantifying the amount of ADP produced. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration.

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., this compound and its analogs) in a suitable buffer containing DMSO. The final DMSO concentration in the assay should be kept constant (typically ≤1%).

  • Reaction Setup: In a 384-well plate, add:

    • 1 µL of the inhibitor solution (or DMSO for control).

    • 2 µL of PIM1 kinase solution.

    • 2 µL of a substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls (0% inhibition with DMSO and 100% inhibition with no enzyme or a potent inhibitor). Plot the normalized data against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

PIM1_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Serial Dilution of Test Compounds Reaction_Plate Combine in 384-well Plate: - Inhibitor - PIM1 Kinase - Substrate/ATP Compound_Prep->Reaction_Plate Enzyme_Prep PIM1 Kinase Solution Enzyme_Prep->Reaction_Plate Substrate_ATP_Prep Substrate/ATP Mixture Substrate_ATP_Prep->Reaction_Plate Incubate_1 Incubate 60 min @ RT Reaction_Plate->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubate_1->Add_ADP_Glo Incubate_2 Incubate 40 min @ RT Add_ADP_Glo->Incubate_2 Add_Detection_Reagent Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) Incubate_2->Add_Detection_Reagent Incubate_3 Incubate 30 min @ RT Add_Detection_Reagent->Incubate_3 Read_Luminescence Measure Luminescence Incubate_3->Read_Luminescence Calculate_IC50 Calculate IC50 Value Read_Luminescence->Calculate_IC50

Caption: Workflow for the PIM1 Kinase Inhibition Assay.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effects of the compounds.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The intensity of the purple color, which is measured spectrophotometrically after dissolution, is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., a relevant leukemia or solid tumor cell line) into a 96-well plate at an appropriate density and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Incubate_Overnight Incubate Overnight Start->Incubate_Overnight Treat_Cells Treat with Test Compounds Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for 48-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Remove_Medium Remove Medium Incubate_MTT->Remove_Medium Add_Solubilizer Add Solubilization Solution Remove_Medium->Add_Solubilizer Measure_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50

Caption: Workflow for the MTT Cytotoxicity Assay.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the wells are visually inspected for microbial growth.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then create a serial two-fold dilution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the bacterial strain (e.g., Staphylococcus aureus) to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the final well volume.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Acquisition: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Data Analysis: Record the MIC value for each compound against each tested strain.

Broth_Microdilution_Workflow Start Prepare Serial Dilution of Test Compound in Broth Inoculate_Plate Inoculate 96-well Plate Start->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate for 18-24h Inoculate_Plate->Incubate_Plate Read_Results Visually Inspect for Growth Incubate_Plate->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC

Caption: Workflow for Broth Microdilution MIC Assay.

Conclusion and Future Directions

The pyridine carboxamide scaffold, exemplified by this compound, holds significant promise for the development of novel therapeutics, particularly as PIM kinase inhibitors for oncology applications. While direct comparative data for a series of 5-halo-3-methylpyridine-2-carboxamides is needed to definitively establish a precise structure-activity relationship, the existing body of research on related analogs provides a strong foundation for future investigations. The halogen at the 5-position and the methyl group at the 3-position are key modulators of biological activity, and further exploration of substitutions at these and other positions is warranted. Additionally, the observed antimicrobial properties of this chemical class suggest a potential for dual-purpose agents or for repurposing in infectious disease research. The detailed protocols provided in this guide offer a standardized framework for researchers to conduct their own comparative studies and contribute to the growing understanding of this versatile and potent class of compounds.

References

A Comparative Spectroscopic Guide to 5-Bromo-3-methylpyridine-2-carboxamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of 5-Bromo-3-methylpyridine-2-carboxamide, a key heterocyclic building block, and its structurally related derivatives. Designed for researchers, scientists, and professionals in drug development, this document elucidates the distinct spectral signatures arising from subtle molecular modifications. By explaining the causality behind experimental observations and providing validated protocols, this guide serves as a practical reference for structural characterization and quality control.

Introduction and Molecular Overview

Pyridinecarboxamides are a class of compounds of significant interest in medicinal chemistry and materials science, often serving as scaffolds for pharmacologically active agents and functional materials.[1][2] this compound is a versatile intermediate whose utility is defined by its specific arrangement of functional groups: a pyridine ring, a carboxamide moiety, and bromine and methyl substituents. Each of these components imparts unique electronic and steric properties that are directly observable through various spectroscopic techniques.

This guide will compare the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data of the parent compound with key derivatives to illustrate the influence of each substituent on the molecule's spectroscopic fingerprint.

Molecular Structures and Numbering

The systematic comparison requires a clear understanding of the molecular architecture. The structures below, rendered using the DOT language, illustrate the parent compound and a key derivative, establishing the atomic numbering scheme used throughout this guide.

Figure 1: Chemical structures of the parent compound and a non-brominated derivative.

Comparative Spectroscopic Analysis

The following sections detail the expected spectral characteristics for this compound and compare them with derivatives where the bromine or methyl group is absent.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations.[3] The key vibrational modes for pyridinecarboxamides involve the N-H and C=O bonds of the amide, the C-H bonds of the aromatic ring and methyl group, and the C-Br bond.

Functional Group Vibrational Mode This compound (Expected, cm⁻¹) Derivative Comparison
Amide N-HSymmetric & Asymmetric Stretch3350 - 3150 (two bands, broad)Largely unaffected by ring substituents.
Aromatic C-HStretch3100 - 3000Present in all derivatives.
Alkyl C-HStretch2980 - 2850Absent in derivatives lacking the 3-methyl group.
Amide C=O"Amide I" Stretch~1680The position can be slightly shifted by the electronic effects of other substituents. Electron-withdrawing groups like bromine can cause a slight increase in frequency.
Aromatic RingC=C and C=N Stretches1600 - 1450The pattern of these bands is characteristic of the substitution pattern on the pyridine ring.[4]
Amide N-HBend~1620Can sometimes overlap with ring stretching bands.
C-BrStretch700 - 550This band is characteristically absent in non-brominated derivatives.

Expert Interpretation: The most definitive spectral differences will be the presence or absence of the alkyl C-H stretches and the C-Br stretch. The Amide I band is a strong, reliable indicator of the carboxamide group. Its precise location is sensitive to the electronic environment; the electron-withdrawing nature of the bromine atom at the 5-position is expected to slightly increase the C=O bond order and shift this peak to a higher wavenumber compared to its non-brominated analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy provides detailed information about the structure and electronic environment of each atom in a molecule. The chemical shift (δ) of a nucleus is highly sensitive to the effects of neighboring atoms and functional groups.

The ¹H NMR spectrum reveals the number of distinct protons and their connectivity. For this compound, we expect to see signals for the two remaining aromatic protons, the methyl protons, and the two amide protons.

Proton(s) Multiplicity This compound (Expected δ, ppm) Derivative Comparison
H4Doublet~8.2 - 8.4In the non-brominated analog, this proton would be further upfield and show coupling to H5.
H6Doublet~8.5 - 8.7This proton is adjacent to the ring nitrogen, resulting in a significant downfield shift. Its chemical shift is less affected by the bromine at C5.
-CH₃Singlet~2.5This signal will be absent in derivatives without the methyl group.
-CONH₂Two Broad Singlets~7.5 - 8.0 and ~8.0 - 8.5These signals are often broad due to quadrupole coupling with the nitrogen atom and can exchange with D₂O.

Causality Explained: The chemical shifts of the pyridine ring protons are governed by the electron density at their respective carbon atoms.[5] The nitrogen atom, the carboxamide group, and the bromine atom are all electron-withdrawing, which decreases the electron density on the ring and shifts the attached protons downfield (to a higher ppm value). The methyl group is weakly electron-donating, which would slightly shield adjacent protons.[6]

The ¹³C NMR spectrum provides a map of the carbon skeleton.

Carbon(s) This compound (Expected δ, ppm) Derivative Comparison
C=O~165 - 168Relatively consistent across derivatives, with minor shifts due to electronic effects.
C2~150 - 153Attached to the electron-withdrawing nitrogen and carboxamide group.
C3~135 - 138Attached to the methyl group. In the non-methylated derivative, this carbon's chemical shift would be different.
C4~140 - 143Shifted downfield due to the para-like relationship with the electron-withdrawing bromine.
C5~120 - 123Directly attached to bromine, its signal is significantly affected. This signal would be much further downfield in the non-brominated analog. Additivity parameters are often used to predict these shifts.[7]
C6~150 - 153Shifted significantly downfield due to its proximity to the electronegative nitrogen atom.
-CH₃~18 - 22Absent in derivatives lacking the methyl group.
Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.

Molecular Ion Peak: The most critical feature for a bromine-containing compound is its isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[8] This results in two molecular ion peaks of almost equal intensity:

  • M+ peak: Corresponding to the molecule containing ⁷⁹Br.

  • [M+2]+ peak: Corresponding to the molecule containing ⁸¹Br.

For this compound (C₇H₇BrN₂O), the expected molecular ions would be at m/z 216 (for ⁷⁹Br) and 218 (for ⁸¹Br). The absence of this characteristic 1:1 doublet in the molecular ion region is a clear indication that the compound is not brominated.

Key Fragmentation Pathways: Electron Ionization (EI) MS will cause the molecular ion to fragment in predictable ways.

G M [C₇H₇BrN₂O]⁺˙ m/z 216/218 F1 Loss of •NH₂ [M-16]⁺ [C₇H₅BrNO]⁺˙ M->F1 F2 Loss of •CONH₂ [M-44]⁺ [C₆H₅BrN]⁺˙ M->F2 F3 Loss of •Br [M-79/81]⁺ [C₇H₇N₂O]⁺ M->F3

Figure 2: Predicted major fragmentation pathways for this compound.

  • Loss of Amide Radical (•NH₂): A common fragmentation for primary amides is the alpha-cleavage leading to the loss of the amino radical, resulting in a peak at [M-16].[9]

  • Loss of Carboxamide Radical (•CONH₂): Cleavage of the bond between the pyridine ring and the carboxamide group results in a peak at [M-44].

  • Loss of Bromine Radical (•Br): Cleavage of the C-Br bond would result in a peak at [M-79] or [M-81], depending on the isotope lost. The resulting fragment would lack the characteristic bromine isotopic pattern.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended.

Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Pure Compound Prep_IR Prepare KBr Pellet or Neat Film Sample->Prep_IR Prep_NMR Dissolve in Deuterated Solvent (e.g., DMSO-d₆) Sample->Prep_NMR Prep_MS Dissolve in Volatile Solvent (e.g., Methanol) Sample->Prep_MS Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_NMR NMR Spectrometer (e.g., 400 MHz) Prep_NMR->Acq_NMR Acq_MS Mass Spectrometer (e.g., EI-MS) Prep_MS->Acq_MS Analysis Compare Spectra: - Frequencies (IR) - Shifts (NMR) - m/z & Isotopes (MS) Acq_IR->Analysis Acq_NMR->Analysis Acq_MS->Analysis

Figure 3: General workflow for comprehensive spectroscopic characterization.

Protocol 1: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the solid sample with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet-pressing die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Scan Parameters: Acquire the spectrum over a range of 4000-400 cm⁻¹. Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

  • Background Correction: Perform a background scan using an empty sample holder or a pure KBr pellet and subtract it from the sample spectrum.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters on a 400 MHz instrument would be a 90° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (several hundred to thousands) and a longer relaxation delay may be required.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate it using the TMS signal.

Protocol 3: Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Ionization Method: For determining fragmentation patterns, Electron Ionization (EI) is standard. For accurate mass and confirmation of the molecular ion, a soft ionization technique like Electrospray Ionization (ESI) may be preferred.

  • Instrument Parameters (EI): Introduce the sample via a direct insertion probe or GC inlet. Use a standard electron energy of 70 eV.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peaks (M+ and [M+2]+). Analyze the lower mass fragments to identify characteristic losses and confirm the proposed structure.

Conclusion

The spectroscopic characterization of this compound and its derivatives is a clear illustration of structure-property relationships. IR spectroscopy provides rapid confirmation of key functional groups, with the C-Br and C-H alkyl stretches serving as definitive markers for specific substituents. NMR spectroscopy offers a detailed map of the molecular framework, where the chemical shifts of aromatic protons and carbons are highly sensitive to the electronic influence of the bromine, methyl, and carboxamide groups. Finally, mass spectrometry provides unambiguous confirmation of the molecular weight and the presence of bromine through its distinct M+/[M+2]+ isotopic pattern, while fragmentation analysis corroborates the connectivity of the functional groups. Together, these techniques provide a comprehensive and self-validating system for structural elucidation and comparative analysis.

References

A Comparative Guide to the Purity Analysis of 5-Bromo-3-methylpyridine-2-carboxamide: A Head-to-Head Evaluation of HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stringent assessment of purity for pharmaceutical intermediates like 5-Bromo-3-methylpyridine-2-carboxamide is not merely a regulatory formality but a cornerstone of drug safety and efficacy. As a crucial building block in the synthesis of novel therapeutic agents, its impurity profile can directly influence the quality and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of two paramount analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity analysis of this compound. We will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights to empower you in selecting the most fitting methodology for your analytical needs.

The Criticality of Purity for this compound

This compound is a bespoke chemical entity, and its synthesis is a multi-step process prone to the generation of various impurities. These can include unreacted starting materials, intermediates, by-products from side reactions, and degradation products. The presence of such impurities, even at trace levels, can have deleterious effects, potentially altering the pharmacological and toxicological profile of the resulting API. Therefore, robust and validated analytical methods are indispensable for the meticulous characterization and control of the purity of this intermediate.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes

HPLC stands as the preeminent technique for the purity assessment of a vast array of pharmaceutical compounds, particularly those that are non-volatile or thermally labile.[1] The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1] For a polar molecule like this compound, reversed-phase HPLC is the method of choice.

Experimental Protocol: HPLC Purity Determination

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The C18 stationary phase provides excellent retention and separation for moderately polar compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to ensure good peak shape for the basic pyridine moiety.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient elution is employed to ensure the timely elution of both polar and non-polar impurities.

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 254 nm, or a wavelength determined by the UV spectrum of the main compound.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

Causality Behind Experimental Choices

The selection of a C18 column is based on its versatility and proven efficacy in retaining and separating a wide range of pharmaceutical compounds. The gradient elution from a highly aqueous mobile phase to a high organic content allows for the separation of potential impurities with a broad polarity range. Formic acid is chosen as a mobile phase modifier to improve peak symmetry by protonating the pyridine nitrogen, thereby reducing tailing.

Gas Chromatography-Mass Spectrometry (GC-MS): Excellence in Volatile and Semi-Volatile Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds.[1] The sample is vaporized and separated in a gaseous mobile phase, with detection by a mass spectrometer providing both quantitative data and structural information. While pyridine-containing compounds are generally amenable to GC analysis, the thermal stability of the carboxamide functional group is a critical consideration.

Experimental Protocol: GC-MS Purity and Impurity Profiling

Instrumentation:

  • GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

Chromatographic Conditions:

  • Column: A low-bleed, non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). This type of column is robust and provides good separation for a wide range of analytes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Split (e.g., 50:1) to prevent column overloading with the main component.

  • Injector Temperature: 250 °C. This temperature should be high enough to ensure complete vaporization without causing thermal degradation.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV. EI provides reproducible fragmentation patterns for library matching.

  • Scan Range: 40-450 amu.

Sample Preparation:

  • Dissolve the sample in a volatile, inert solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Causality Behind Experimental Choices

The choice of a non-polar DB-5ms column is based on its general applicability and thermal stability. The temperature program is designed to separate volatile impurities at the beginning of the run, followed by the elution of the main compound and any less volatile impurities. The use of a mass spectrometer as a detector is a key advantage of this method, as it allows for the tentative identification of unknown impurities based on their mass spectra.

Comparative Performance: HPLC vs. GC-MS

The selection between HPLC and GC-MS for the purity analysis of this compound is contingent on the specific analytical objective and the nature of the potential impurities.

FeatureHPLCGC-MS
Applicability Ideal for non-volatile and thermally labile compounds. The carboxamide functionality poses no issue.Suitable for volatile and thermally stable compounds. Potential for on-column degradation of the carboxamide at high temperatures.
Selectivity High selectivity can be achieved by optimizing the mobile phase and stationary phase.Excellent selectivity, especially with the mass spectrometer providing a second dimension of separation.
Sensitivity High sensitivity, particularly with UV detection for chromophoric compounds.Very high sensitivity, especially in selected ion monitoring (SIM) mode.
Impurity Identification Identification is based on retention time comparison with known standards. Hyphenation with MS (LC-MS) is required for structural elucidation of unknown impurities.Tentative identification of unknown impurities is possible through mass spectral library matching.
Quantification Excellent quantitative accuracy and precision.Good quantitative performance, but can be affected by matrix effects and thermal degradation.
Analysis Time Typically longer run times due to the need for gradient elution and re-equilibration.Faster analysis times are often possible with rapid temperature programming.

Potential Impurities and their Analysis

A comprehensive purity analysis requires consideration of potential process-related impurities. Based on common synthetic routes for similar pyridine derivatives, potential impurities could include:

  • Starting Materials: e.g., 2-amino-5-bromo-3-methylpyridine.

  • Intermediates: Incomplete reaction products.

  • By-products: Resulting from side reactions such as over-bromination or hydrolysis of the carboxamide.

  • Degradation Products: Formed under stress conditions (e.g., heat, light, acid, or base).

HPLC is generally superior for the analysis of the full spectrum of these potential impurities, as many are likely to be non-volatile. GC-MS would be particularly advantageous for identifying and quantifying any volatile or semi-volatile impurities, such as residual solvents from the synthesis.

Visualizing the Workflow

Analytical Workflow cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis hplc_sample Sample Preparation (Dissolution in Mobile Phase) hplc_injection HPLC Injection hplc_sample->hplc_injection hplc_separation C18 Reversed-Phase Separation hplc_injection->hplc_separation hplc_detection UV/DAD Detection hplc_separation->hplc_detection hplc_data Purity Calculation (Area %) hplc_detection->hplc_data gcms_sample Sample Preparation (Dissolution in Volatile Solvent) gcms_injection GC Injection gcms_sample->gcms_injection gcms_separation Capillary Column Separation gcms_injection->gcms_separation gcms_detection Mass Spectrometric Detection gcms_separation->gcms_detection gcms_data Purity Calculation & Impurity ID (Area %, MS Library Search) gcms_detection->gcms_data start This compound (Bulk Material) start->hplc_sample start->gcms_sample

Caption: A comparative workflow for the purity analysis of this compound using HPLC and GC-MS.

Logical Comparison of Methodologies

Method Comparison compound This compound (Polar, Potentially Thermally Labile) hplc HPLC compound->hplc Highly Suitable (Non-volatile, Polar) gcms GC-MS compound->gcms Potentially Suitable (Requires Thermal Stability) hplc_adv Advantages: - Broad applicability - No thermal stress - Robust quantification hplc->hplc_adv hplc_disadv Disadvantages: - Longer analysis time - Limited impurity identification (without MS) hplc->hplc_disadv gcms_adv Advantages: - Fast analysis - Excellent for volatile impurities - Inherent impurity identification gcms->gcms_adv gcms_disadv Disadvantages: - Risk of thermal degradation - Not suitable for non-volatile impurities gcms->gcms_disadv

References

A Comparative Efficacy Analysis of 5-Bromo-3-methylpyridine-2-carboxamide-Based PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of targeted cancer therapies has identified Poly(ADP-ribose) polymerase (PARP) as a critical enzyme in DNA damage repair and a prime target for therapeutic intervention. Inhibitors of PARP have shown remarkable success, particularly in cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations. At the heart of several potent PARP inhibitors lies the pyridine-2-carboxamide scaffold, a key pharmacophore that contributes significantly to their binding affinity and efficacy. This guide provides a comparative study of the efficacy of inhibitors based on the 5-Bromo-3-methylpyridine-2-carboxamide framework, placing them in context with established clinical alternatives and elucidating the experimental methodologies that underpin these evaluations.

The Central Role of the Pyridine-Carboxamide Moiety in PARP Inhibition

The pyridine-carboxamide structure is a cornerstone in the design of numerous enzyme inhibitors. Its ability to form crucial hydrogen bonds and engage in hydrophobic interactions within the nicotinamide-binding pocket of PARP enzymes makes it a privileged scaffold in the development of potent antagonists. The strategic placement of substituents on this core structure allows for the fine-tuning of inhibitory activity, selectivity, and pharmacokinetic properties. The this compound moiety, in particular, has been explored as a building block for novel therapeutic agents, leveraging the electronic and steric properties of its substituents to optimize target engagement.

Comparative Efficacy of Pyridine-Carboxamide-Based Inhibitors and Clinical Counterparts

While specific efficacy data for this compound as a standalone PARP inhibitor is not extensively documented in publicly available literature, the significance of its structural motifs is underscored by their presence in highly potent, clinically approved PARP inhibitors. A comparative analysis, therefore, necessitates an evaluation of these advanced analogs and established drugs that share a common chemical language.

The following table summarizes the inhibitory concentrations (IC50) of key clinical PARP inhibitors, providing a benchmark for the potency of compounds derived from the pyridine-2-carboxamide scaffold.

CompoundTargetIC50 (nM)Key Structural Features
Niraparib (MK-4827) PARP-1 / PARP-23.8 / 2.1[1][2]Indazole-carboxamide core
Olaparib PARP-1 / PARP-25 / 1[3]Phthalazinone-carboxamide
Rucaparib PARP-11.4[3]Indole-carboxamide
Talazoparib PARP-1 / PARP-20.57 / 0.8[4]Fluorophthalazinone-carboxamide
XZ-120312 PARP-18.6[5]Imidazo[4,5-c]pyridine-7-carboxamide

Note: IC50 values can vary depending on the specific assay conditions.

The data clearly indicates that inhibitors featuring a carboxamide moiety attached to a heterocyclic ring system, such as the indazole in Niraparib and the imidazopyridine in XZ-120312, achieve potent, low nanomolar inhibition of PARP enzymes.[1][2][5] The development of these compounds has been guided by extensive structure-activity relationship (SAR) studies, which have demonstrated that modifications to the pyridine ring and the carboxamide substituent can significantly impact efficacy. For instance, the introduction of a bromine atom can influence the electronic properties of the ring and provide a handle for further synthetic modifications.

Structure-Activity Relationship: The Causality Behind Experimental Choices

The design of potent PARP inhibitors is a rational process rooted in understanding the molecular interactions within the enzyme's active site. The carboxamide group of the pyridine-2-carboxamide scaffold typically forms key hydrogen bonds with the backbone of Gly863 and Ser904 in the nicotinamide-binding pocket of PARP-1. The pyridine ring itself can engage in π-stacking interactions with Tyr907.

The selection of specific substituents, such as the 5-bromo and 3-methyl groups, is a deliberate experimental choice aimed at optimizing these interactions. The bromine atom, being electron-withdrawing, can modulate the pKa of the pyridine nitrogen and influence the overall electronic distribution of the molecule. The methyl group can provide favorable van der Waals contacts within a hydrophobic sub-pocket. The overarching goal of these modifications is to enhance the inhibitor's affinity and residence time at the active site, thereby increasing its potency.

Experimental Protocols for Efficacy Determination

The comparative efficacy data presented is generated through rigorous in vitro and cellular assays. Understanding these methodologies is crucial for interpreting the results and designing further experiments.

PARP Inhibition Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of the PARP enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PARP-1 and/or PARP-2.

Materials:

  • Recombinant human PARP-1 or PARP-2 enzyme

  • Histone H1 (substrate)

  • NAD+ (co-substrate)

  • Activated DNA (e.g., nicked DNA)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagents (e.g., colorimetric, fluorescent, or chemiluminescent substrate for quantifying ADP-ribosylation)

  • Test compounds and a known PARP inhibitor (positive control)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a microplate, combine the assay buffer, activated DNA, and histone H1.

  • Inhibitor Addition: Add the serially diluted test compound or control to the reaction wells.

  • Enzyme Addition: Initiate the reaction by adding the PARP enzyme.

  • Co-substrate Addition: Add NAD+ to start the enzymatic reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.

  • Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol to quantify the amount of ADP-ribosylation.

  • Data Analysis: Measure the signal (e.g., absorbance or fluorescence) and calculate the percentage of inhibition for each compound concentration. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the cytotoxic effect of the inhibitor on cancer cells, particularly those with deficiencies in DNA repair pathways.

Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50) in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., BRCA1/2-deficient and proficient cell lines)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compounds

  • MTT reagent or CellTiter-Glo® reagent

  • Solubilization solution (for MTT assay)

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment:

    • MTT Assay: Add MTT solution to each well and incubate to allow for the formation of formazan crystals. Solubilize the crystals and measure the absorbance.

    • CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, and measure the luminescence.

  • Data Analysis: Normalize the data to the vehicle-treated control cells and calculate the percentage of cell viability. Determine the IC50 value from the dose-response curve.

Visualizing the Path to Inhibition

To better understand the logical flow of inhibitor evaluation and the underlying biological pathway, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Efficacy cluster_cellular Cellular Efficacy compound_prep Compound Synthesis & Preparation enzymatic_assay PARP Enzymatic Assay compound_prep->enzymatic_assay Test Compound ic50_determination IC50 Determination enzymatic_assay->ic50_determination Inhibition Data proliferation_assay Cellular Proliferation Assay ic50_determination->proliferation_assay Potent Compounds cell_culture Cancer Cell Line Culture cell_culture->proliferation_assay Treated Cells cellular_ic50 Cellular IC50 proliferation_assay->cellular_ic50 Viability Data cellular_ic55 Lead Optimization cellular_ic50->cellular_ic55

Caption: Experimental Workflow for Evaluating PARP Inhibitors.

parp_pathway DNA_damage DNA Single-Strand Break PARP PARP Activation DNA_damage->PARP PARylation Poly(ADP-ribosyl)ation (PARylation) PARP->PARylation NAD+ DDR_proteins Recruitment of DNA Repair Proteins PARylation->DDR_proteins DNA_repair DNA Repair DDR_proteins->DNA_repair Inhibitor 5-Bromo-3-methylpyridine- 2-carboxamide-based Inhibitor Inhibitor->PARP Inhibition

Caption: Simplified PARP Signaling Pathway and Point of Inhibition.

Conclusion and Future Directions

The this compound scaffold represents a valuable framework for the design of potent PARP inhibitors. While direct efficacy data for the parent compound is limited, the success of structurally related clinical inhibitors like Niraparib validates the therapeutic potential of this chemical class. The comparative analysis highlights the low nanomolar potency achieved by optimizing this core structure. Future research should focus on the synthesis and detailed biological evaluation of a broader range of derivatives to fully elucidate the structure-activity relationships and to identify novel candidates with improved efficacy, selectivity, and pharmacokinetic profiles for the advancement of targeted cancer therapy.

References

Advantages of using 5-Bromo-3-methylpyridine-2-carboxamide over other pyridine building blocks

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Advantages of 5-Bromo-3-methylpyridine-2-carboxamide in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its prevalence in FDA-approved pharmaceuticals and advanced organic materials underscores the enduring need for versatile and precisely functionalized building blocks. Among the myriad of available pyridine intermediates, this compound has emerged as a uniquely powerful tool for chemists. This guide provides an in-depth comparison, grounded in experimental evidence, to illuminate the distinct advantages of this trifunctional building block over other common pyridine alternatives.

The strategic value of this compound lies in the orthogonal reactivity and specific spatial arrangement of its three key functional groups. Each substituent offers a distinct handle for molecular elaboration, providing chemists with unparalleled control over the final molecular architecture.

  • The Pyridine Core: An electron-deficient aromatic system, the pyridine ring is a privileged scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and its metabolic stability.

  • C5-Bromine: The bromine atom at the 5-position serves as a versatile linchpin for carbon-carbon and carbon-heteroatom bond formation. It is ideally positioned for a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][2][3] This allows for the systematic introduction of diverse aryl, heteroaryl, or alkyl groups to explore structure-activity relationships (SAR).

  • C2-Carboxamide: The primary carboxamide at the 2-position is a potent hydrogen bond donor and acceptor. This feature is crucial for molecular recognition, often enabling strong and specific interactions with biological targets like enzyme active sites. Furthermore, it can act as a coordinating group, influencing the regioselectivity of subsequent reactions.

  • C3-Methyl Group: This seemingly simple substituent provides critical steric influence. It can direct the conformation of adjacent groups, create specific hydrophobic interactions within a binding pocket, and shield nearby positions from unintended reactions, thereby enhancing selectivity.

The combination of these three groups on a single pyridine ring creates a building block with a pre-defined three-dimensional and electronic profile, offering a significant advantage in rational drug design.

G start 1. Combine Reactants - this compound - Arylboronic Acid - K₃PO₄ catalyst 2. Add Catalyst - Pd(PPh₃)₄ (5 mol%) start->catalyst solvent 3. Add Solvent - Degassed Dioxane/H₂O catalyst->solvent react 4. Heat & Stir - 90°C, 16h solvent->react workup 5. Aqueous Workup - EtOAc Extraction react->workup purify 6. Purify - Column Chromatography workup->purify product Final Product: 5-Aryl-3-methylpyridine-2-carboxamide purify->product

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5-Bromo-3-methylpyridine-2-carboxamide in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity in Drug Discovery

In the intricate world of drug discovery, the journey from a promising hit compound to a viable therapeutic candidate is paved with rigorous validation. A critical milestone in this journey is the characterization of a molecule's selectivity. Cross-reactivity, the unintended interaction of a compound with off-target proteins, can lead to a spectrum of consequences, from misleading experimental results and misinterpreted mechanisms of action to severe clinical toxicity.[1][2] For kinase inhibitors, this challenge is particularly acute. The human kinome comprises over 500 members, many of which share a highly conserved ATP-binding pocket, making off-target interactions a common occurrence.[1]

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for 5-Bromo-3-methylpyridine-2-carboxamide, a compound featuring a pyridine-carboxamide scaffold common in kinase inhibitors. We will operate under the hypothesis that this molecule is a putative inhibitor of the Pim kinase family, a group of constitutively active serine/threonine kinases that are compelling oncology targets.[3][4] Our focus will be on establishing robust, self-validating experimental systems to objectively compare its performance against alternative compounds and provide actionable data for developmental decisions.

Compound Profile: this compound

The subject of our investigation, this compound, belongs to a chemical class that has shown promise in targeting various enzymes. The pyridine ring and carboxamide linker are prevalent motifs in molecules designed to interact with the hinge region of kinase ATP-binding sites.[5] The Pim kinases (Pim-1, Pim-2, and Pim-3) are particularly relevant targets, as they play crucial roles in cell survival, proliferation, and drug resistance, making them significant in various cancers like prostate, pancreatic, and leukemia.[3][4][6] A thorough understanding of our lead compound's activity profile across the kinome is therefore not just a regulatory requirement, but a scientific necessity to qualify it as a selective chemical probe or a therapeutic lead.

Comparative Framework: Selecting Alternatives for Context

To interpret the cross-reactivity profile of this compound, its performance must be benchmarked against relevant alternatives. The choice of comparators is a critical experimental design element.

  • Known Pan-Assay Interference Compounds (PAINS): It is crucial to rule out non-specific activity. Compounds known for reactivity or aggregation should be used as negative controls in initial screens to ensure the observed activity is due to specific binding.[7]

  • Established Pim Kinase Inhibitors: Comparing our compound to well-characterized inhibitors provides context for its potency and selectivity. A suitable candidate is SGI-1776 , a known inhibitor of Pim kinases that also exhibits cross-reactivity with Fms-like tyrosine kinase 3 (FLT3), highlighting the importance of broad profiling.[4]

  • Structurally Similar Molecules: Including analogs with minor structural modifications can help build structure-activity relationships (SAR) and understand the contribution of different functional groups to both on-target potency and off-target activity. An example could be a variant lacking the bromine atom or with an altered carboxamide linkage.

Experimental Design for Rigorous Cross-Reactivity Profiling

A multi-faceted approach combining direct biochemical assays with confirmatory cell-based models is essential for a comprehensive cross-reactivity assessment.

Pillar 1: Direct Enzymatic Inhibition - The Biochemical Approach

The gold standard for assessing direct kinase inhibition is the radiometric assay, which directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[8][9] This method is highly sensitive and less prone to the compound-dependent interferences that can plague fluorescence- or luminescence-based formats.[8]

Experimental Workflow: Radiometric Kinase Assay dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption [label="Workflow for Radiometric Kinase Profiling.", fontname="Arial", fontsize=10]; end

Detailed Protocol: HotSpot™ Radiometric Kinase Assay

  • Principle: This assay measures the amount of ³³P-labeled phosphate transferred from [γ-³³P]-ATP to a specific peptide or protein substrate by the kinase. The level of radioactivity incorporated into the substrate is directly proportional to kinase activity.[9][10]

  • Methodology:

    • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound and comparator compounds in 100% DMSO, starting at a high concentration (e.g., 1 mM).

    • Reaction Mixture: In a 96-well plate, combine the kinase, a suitable substrate (e.g., a specific peptide for Pim-1), and the assay buffer.

    • Initiation: Add the test compound dilutions to the reaction wells. Pre-incubate for 10 minutes at room temperature to allow for compound binding to the kinase.

    • Start Reaction: Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]-ATP. It is critical to use an ATP concentration close to the Michaelis-Menten constant (Km(ATP)) for each kinase to ensure a fair comparison of ATP-competitive inhibitors.[8]

    • Incubation: Allow the reaction to proceed for a defined period (e.g., 2 hours) at 30°C.

    • Termination: Stop the reaction by adding 3% phosphoric acid.

    • Capture: Spot the reaction mixture onto a filtermat, which captures the phosphorylated substrate.

    • Washing: Thoroughly wash the filtermat to remove unincorporated [γ-³³P]-ATP.

    • Detection: Measure the radioactivity retained on the filtermat using a scintillation counter.

    • Data Analysis: Calculate the percentage of kinase activity remaining relative to a DMSO vehicle control. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Pillar 2: Cellular Target Engagement & Functional Consequences

While biochemical assays are essential, they do not replicate the complex intracellular environment. Cell-based assays are crucial to confirm that the compound can enter cells, engage its intended target, and elicit a functional response at concentrations consistent with its biochemical potency.

Experimental Workflow: Cellular Assay Cascade dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption [label="Workflow for Cellular Cross-Reactivity Validation.", fontname="Arial", fontsize=10]; end

Detailed Protocol: Cellular Phosphorylation Assay (ELISA-based)

  • Principle: This assay quantifies the phosphorylation of a known downstream substrate of the target kinase within a cellular context. For Pim-1, a relevant substrate is the pro-apoptotic protein BAD. Pim-1 phosphorylates BAD at Ser112, inhibiting its pro-apoptotic function. A potent and selective Pim-1 inhibitor should decrease p-BAD (Ser112) levels.

  • Methodology:

    • Cell Culture: Plate a human leukemia cell line (e.g., K562) known to express Pim-1 in 96-well plates and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of this compound and comparators for a specified time (e.g., 4 hours).

    • Cell Lysis: Lyse the cells to release cellular proteins.

    • ELISA: Use a sandwich ELISA kit specific for phosphorylated BAD (Ser112). Add cell lysates to wells coated with a capture antibody.

    • Detection: Add a detection antibody conjugated to an enzyme (e.g., HRP), followed by a substrate to generate a colorimetric or chemiluminescent signal.

    • Data Analysis: Measure the signal using a plate reader. Normalize the p-BAD signal to total protein concentration. Calculate the IC₅₀ value, representing the concentration of the compound that causes a 50% reduction in the phosphorylation of the target substrate.

Data Presentation and Interpretation

Clear and concise data presentation is paramount for objective comparison. Quantitative data should be summarized in tables.

Table 1: Comparative Kinase Inhibition Profile

CompoundPim-1 IC₅₀ (nM)Pim-2 IC₅₀ (nM)Pim-3 IC₅₀ (nM)Off-Target Kinase A IC₅₀ (nM)Off-Target Kinase B IC₅₀ (nM)Selectivity Score¹
This compound 5075120>10,0002,50050
SGI-1776 (Comparator) 102540150 (FLT3)>10,00015
Structural Analog (Comparator) 5008001,100>10,000>10,000>20

¹Selectivity Score calculated as: IC₅₀ (Off-Target Kinase B) / IC₅₀ (Pim-1). A higher score indicates greater selectivity. Data are hypothetical and for illustrative purposes only.

Interpreting the Results:

  • Potency vs. Selectivity: The primary goal is to find a compound that is potent against the desired target (low nM IC₅₀ for Pim-1) but weak against other kinases (high µM IC₅₀).[11]

  • Structure-Activity Relationship (SAR): Comparing the lead compound to its structural analog can reveal which chemical moieties are critical for on-target potency and which may contribute to off-target effects.

  • Biochemical vs. Cellular Correlation: A strong correlation between biochemical IC₅₀ and cellular EC₅₀ values suggests that the compound's cellular activity is driven by the inhibition of the intended target. A significant discrepancy may indicate poor cell permeability, rapid metabolism, or significant off-target effects driving the cellular phenotype.

Conclusion: A Pathway to Confident Drug Development

The comprehensive cross-reactivity profiling of this compound, or any drug candidate, is a non-negotiable step in preclinical development. By employing a systematic approach that begins with gold-standard biochemical assays and progresses to physiologically relevant cellular models, researchers can build a robust data package.[1] This layered strategy, grounded in explaining the causality behind each experimental choice, allows for the confident identification of compounds with the optimal balance of potency and selectivity. This, in turn, minimizes the risk of late-stage failures and accelerates the delivery of safe and effective medicines.

References

Performance Benchmarking of Novel Pyridine-Based Ligands in Catalysis: A Comparative Guide Featuring 5-Bromo-3-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the optimization of catalytic systems is a critical endeavor to enhance reaction efficiency, yield, and selectivity. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for forging C-C bonds, is profoundly influenced by the choice of ligand coordinated to the palladium catalyst.[1] This guide provides a comprehensive framework for benchmarking the performance of a novel N-heterocyclic ligand, 5-Bromo-3-methylpyridine-2-carboxamide , against established catalyst systems in the Suzuki-Miyaura reaction.

The rationale for investigating this compound as a potential ligand stems from the well-documented success of pyridine derivatives in catalysis.[2] The pyridine nitrogen atom acts as a versatile Lewis base, coordinating to the metal center, while the electronic properties of the ring can be finely tuned by substituents.[3] The introduction of a carboxamide group at the 2-position and a bromine atom at the 5-position is hypothesized to modulate the ligand's electronic and steric properties, potentially influencing the stability and activity of the palladium catalyst.[4] This guide will objectively compare the hypothetical performance of a catalyst system based on this novel ligand with industry-standard alternatives, supported by established experimental data for analogous transformations.

I. The Critical Role of Ligands in the Suzuki-Miyaura Catalytic Cycle

The efficacy of a palladium catalyst in the Suzuki-Miyaura reaction is inextricably linked to the properties of its coordinating ligand. The ligand influences every key step of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition: The initial step involves the insertion of the Pd(0) center into the aryl halide bond. Electron-rich ligands enhance the electron density on the palladium atom, facilitating this often rate-limiting step.[7]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium center. The ligand's steric bulk can influence the rate and efficiency of this exchange.[7]

  • Reductive Elimination: The final step, where the new C-C bond is formed and the Pd(0) catalyst is regenerated. Bulky ligands can promote this step, leading to faster product formation.[6]

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition (Ar-X) pd0->oa pd2_complex Ar-Pd(II)L₂(X) oa->pd2_complex transmetalation Transmetalation (R-B(OR')₂) pd2_complex->transmetalation Base pd2_biaryl Ar-Pd(II)L₂(R) transmetalation->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 product Ar-R (Product) re->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

II. Performance Metrics for Catalyst Evaluation

To objectively benchmark catalyst performance, a set of standardized metrics must be employed. These quantitative indicators provide a clear basis for comparison.[8]

  • Yield (%): The amount of desired product obtained relative to the theoretical maximum.

  • Turnover Number (TON): The total number of moles of substrate converted per mole of catalyst before deactivation. A higher TON indicates a more robust catalyst.

  • Turnover Frequency (TOF, h⁻¹): The number of turnovers per unit time (TON/time). TOF is a measure of the catalyst's intrinsic activity or speed.

  • Selectivity: The ratio of the desired product to undesired byproducts.

  • Catalyst Loading (mol%): The amount of catalyst used relative to the limiting reagent. Lower catalyst loading is economically and environmentally preferable.

  • Reaction Conditions: Temperature, time, and solvent are crucial parameters that affect performance. Milder conditions (e.g., room temperature) are generally preferred.

III. Comparative Analysis of Catalyst Systems

The following table presents a comparative analysis of established catalyst systems for the Suzuki-Miyaura coupling of aryl bromides, which serve as benchmarks for evaluating the novel this compound ligand. The data is compiled from studies on structurally analogous substrates to provide a reliable framework for comparison.[9][10]

Catalyst SystemLigand TypeKey AdvantagesTypical Catalyst Loading (mol%)Typical Yield (%)Reference(s)
System 1: Traditional Phosphine Pd(PPh₃)₄Monodentate PhosphineWidely available, cost-effective, reliable for many standard transformations.1 - 575 - 90[8][11]
System 2: Buchwald Ligands Pd(OAc)₂ + SPhosBulky, Electron-Rich PhosphineHigh activity, broad substrate scope, effective for challenging/hindered substrates.0.5 - 2> 95[5][6]
System 3: N-Heterocyclic Carbene (NHC) Pd-PEPPSI-IPrNHCHigh thermal stability, effective for aryl chlorides, resistant to oxidation.1 - 390 - 98[12]
System 4: Ligand-Free Pd(OAc)₂ or PdCl₂NoneSimple, avoids costly/toxic ligands, easy product purification.0.5 - 260 - 95[13][14]
System 5: Novel N-Ligand (Hypothetical) Pd(OAc)₂ + this compoundPyridine-CarboxamideTo be determined. Potential for unique reactivity due to N,O-chelation and tailored electronic properties.To be determined.To be determined.-

IV. Experimental Protocols for Benchmarking

Reproducible and well-documented experimental protocols are essential for valid comparisons.[15] The following sections provide step-by-step methodologies for conducting a Suzuki-Miyaura reaction with a benchmark catalyst and a proposed workflow for evaluating a new ligand.

This protocol is a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a highly active Buchwald ligand system.[10]

Materials:

  • Aryl Bromide (e.g., 4-Bromoanisole) (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (e.g., Phenylboronic acid) (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)

  • SPhos (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL, degassed)

  • Water (0.5 mL, degassed)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Atmosphere Exchange: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed toluene and water to the flask via syringe.

  • Reaction: Stir the reaction mixture vigorously at 100 °C.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After completion (typically 2-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

The following diagram outlines a systematic workflow for the evaluation and benchmarking of the novel ligand.

Benchmarking_Workflow cluster_workflow Ligand Benchmarking Workflow start Define Benchmark Reaction (e.g., Suzuki Coupling of 4-Bromoanisole and Phenylboronic Acid) setup_benchmark Run Benchmark Reactions (Systems 1-4) start->setup_benchmark setup_novel Optimize Reaction Conditions for Novel Ligand (System 5) (Base, Solvent, Temp.) start->setup_novel analyze_benchmark Analyze Benchmark Performance (Yield, TON, TOF) setup_benchmark->analyze_benchmark compare Compare Performance Data (Novel vs. Benchmarks) analyze_benchmark->compare run_optimized Run Optimized Reaction with Novel Ligand under Benchmark Conditions setup_novel->run_optimized analyze_novel Analyze Novel Ligand Performance (Yield, TON, TOF) run_optimized->analyze_novel analyze_novel->compare conclusion Draw Conclusions on Ligand Efficacy compare->conclusion

Caption: A systematic workflow for benchmarking a novel catalyst ligand.

V. Conclusion and Outlook

The strategic selection of a ligand is paramount for achieving high efficiency in palladium-catalyzed cross-coupling reactions. While established, highly effective systems based on bulky, electron-rich phosphine ligands like SPhos and XPhos dominate the field, the exploration of novel ligand architectures is essential for discovering new reactivity and improving process efficiency.[6]

This guide provides a robust framework for benchmarking the performance of this compound as a potential new ligand. By systematically comparing its performance against well-established catalysts using standardized metrics and protocols, researchers can objectively determine its value and potential applications. The unique electronic and chelating properties of pyridine-carboxamide scaffolds suggest they may offer advantages in specific contexts, potentially leading to the development of next-generation catalysts for the synthesis of pharmaceuticals and advanced materials.[4]

VI. References

  • BenchChem. (2025). A Comparative Study of Catalysts for Suzuki Coupling with 5-Bromophthalide: A Guide for Researchers. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to Phosphine Ligands for Enhanced Suzuki Coupling Efficiency. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to Ligand Performance in Suzuki Coupling of 6-Bromonicotinonitrile. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. --INVALID-LINK--

  • Carrow, B. P., & Nozaki, K. (2012). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. --INVALID-LINK--

  • Fey, N., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ResearchGate. --INVALID-LINK--

  • Gholivand, K., & Mohammadikish, M. (2015). Suzuki cross-coupling reaction over a palladium–pyridine complex immobilized on hydrotalcite. ResearchGate. --INVALID-LINK--

  • Bellina, F., & Rossi, R. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. --INVALID-LINK--

  • Yılmaz, M., & Keleş, M. (2018). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. DergiPark. --INVALID-LINK--

  • Andreani, T., et al. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. ACS Publications. --INVALID-LINK--

  • Wan, Y., et al. (2011). A Simple and Efficient Protocol for a Palladium-Catalyzed Ligand-Free Suzuki Reaction at Room Temperature in Aqueous DMF. ResearchGate. --INVALID-LINK--

  • Majumder, S., & Samanta, S. (2021). Coordination chemistry with pyridine/pyrazine amide ligands. Some noteworthy results. ResearchGate. --INVALID-LINK--

  • ResearchGate. (2019). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. --INVALID-LINK--

  • NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. --INVALID-LINK--

  • ResearchGate. (2020). An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water. --INVALID-LINK--

  • Mkhonazi, N. P., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PubMed Central. --INVALID-LINK--

  • Bour, J. R., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. --INVALID-LINK--

  • Wu, X., et al. (2005). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. ACS Publications. --INVALID-LINK--

  • Al-Masoudi, N. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. --INVALID-LINK--

  • San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. --INVALID-LINK--

  • Arnold, F. H., et al. (2018). Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. PubMed Central. --INVALID-LINK--

  • Pascanu, V., et al. (2017). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. ResearchGate. --INVALID-LINK--

  • Wang, Y., et al. (2021). First Principle Analysis on Pyridine Amide Derivatives' Adsorption Behavior on the Pt (111) Surface. MDPI. --INVALID-LINK--

  • Haukka, M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. ACS Publications. --INVALID-LINK--

  • Haukka, M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PubMed Central. --INVALID-LINK--

  • Thompson, A. E., & Hartwig, J. F. (2004). Generation of 3-pyridyl biaryl systems via palladium-catalyzed Suzuki cross-couplings of aryl halides with 3-pyridylboroxin. PubMed. --INVALID-LINK--

  • Luo, S., et al. (2019). Transition Metal Compounds of Pyridine-Amide-Functionalized Carbene Ligands: Synthesis, Structure, and Electrocatalytic Properties in Proton Reduction. Scholarly Publications Leiden University. --INVALID-LINK--

  • Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. --INVALID-LINK--

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. --INVALID-LINK--

  • Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. --INVALID-LINK--

  • ResearchGate. (2009). Carbohydrate-Based Pyridine-2-carboxamides for Mo-Catalyzed Asymmetric Allylic Alkylations. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Chloro Analog as Synthetic Intermediates. --INVALID-LINK--

  • BenchChem. (2025). Reactivity Face-Off: 2-Amino-5-bromo-4-methylpyridine. --INVALID-LINK--

  • National Institutes of Health. (n.d.). Methyl 5-bromo-2-chloropyridine-3-carboxylate. --INVALID-LINK--

References

A Senior Application Scientist's Guide to the Validated Quantification of 5-Bromo-3-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Heterocyclic Building Block

5-Bromo-3-methylpyridine-2-carboxamide is a substituted pyridine derivative that represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. As a potential intermediate or building block in the synthesis of active pharmaceutical ingredients (APIs), the ability to accurately and reliably quantify this compound is paramount. Rigorous analytical control is essential to ensure the purity of starting materials, monitor reaction progress, quantify final product yield, and conduct stability studies. The choice of analytical methodology directly impacts data integrity, regulatory compliance, and the overall success of a development program.

This guide provides a comparative analysis of validated analytical methods for the quantification of this compound. Moving beyond a simple listing of protocols, we will delve into the causality behind methodological choices, offering field-proven insights to guide researchers, analytical chemists, and drug development professionals in selecting and implementing the most appropriate technique for their specific needs. The methodologies discussed are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) to ensure they are fit for their intended purpose[1][2][3].

Chapter 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) coupled with a Ultraviolet (UV) detector is the quintessential workhorse for the analysis of non-volatile and thermally labile compounds like this compound[4]. Its robustness, accessibility, and cost-effectiveness make it the primary choice for routine quality control, assay, and purity determinations.

Expertise & Experience: The Rationale Behind the Method

The selection of a reversed-phase (RP) HPLC method is a logical starting point. The analyte possesses moderate polarity, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. The pyridine ring is an excellent chromophore, ensuring strong UV absorbance for sensitive detection. The UV spectrum of pyridine and its derivatives typically shows a strong absorption maximum between 250-270 nm, providing a clear signal for quantification[5][6].

Experimental Protocol: A Validated RP-HPLC-UV Method

This protocol describes a self-validating system designed for accuracy and precision.

1. Instrumentation and Consumables:

  • System: HPLC or UPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array (DAD) or multi-wavelength UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A column with low silanol activity, such as Newcrom R1, can be beneficial for pyridine-containing compounds[4][7].

  • Vials: 2 mL amber glass autosampler vials with PTFE septa.

2. Reagents and Sample Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water. Using a volatile, MS-compatible acid like formic acid is a strategic choice that allows for easy method transfer to LC-MS if required[7].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution.

  • Sample Preparation: Prepare the test sample by dissolving it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Scan for λmax (e.g., 200-400 nm); quantify at the absorption maximum, expected around 265 nm.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    10.0 90
    12.0 90
    12.1 10

    | 15.0 | 10 |

Visualization: HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis P1 Weigh Reference Standard P2 Prepare Stock & Calibration Curve Standards P1->P2 S2 Inject Sample/Standard (10 µL) P2->S2 P3 Prepare Test Sample P3->S2 S1 Mobile Phase Preparation (A: 0.1% FA in H2O | B: 0.1% FA in ACN) S3 Isocratic/Gradient Elution (C18 Column, 30°C, 1.0 mL/min) S2->S3 S4 UV Detection (λmax ~265 nm) S3->S4 D1 Generate Calibration Curve (Peak Area vs. Concentration) S4->D1 D2 Integrate Sample Peak S4->D2 D3 Quantify Analyte Concentration D1->D3 D2->D3

Caption: A generalized workflow for the quantification of this compound by HPLC-UV.

Trustworthiness: Typical HPLC-UV Method Validation Data

The performance of this method must be confirmed through formal validation according to ICH Q2(R2) guidelines[1][8]. The following table summarizes expected performance characteristics.

Validation ParameterTypical Acceptance CriteriaExpected Performance
Specificity Peak purity > 99.0%, Baseline resolvedThe method should resolve the analyte from process impurities and degradation products.
Linearity (r²) r² ≥ 0.999Linear over the specified range (e.g., 1-100 µg/mL).
Range 80-120% of test concentrationConfirmed by linearity, accuracy, and precision data.
Accuracy (% Recovery) 98.0% - 102.0%Determined by analyzing spiked samples at three concentration levels.
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate (Inter-day): ≤ 3.0%Low variability across multiple preparations and days.
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10Typically in the range of 0.5 - 1.0 µg/mL.
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3Typically in the range of 0.1 - 0.3 µg/mL.
Robustness No significant change in resultsMethod remains reliable with small variations in flow rate, temp, and mobile phase pH.

Chapter 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis (quantification in plasma or tissue) or trace-level impurity analysis, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard[9][10].

Expertise & Experience: The Rationale Behind the Method

LC-MS/MS combines the powerful separation of HPLC with the highly specific and sensitive detection of mass spectrometry[9]. Instead of relying on UV absorbance, this technique ionizes the analyte and measures its specific mass-to-charge ratio (m/z). By selecting a specific precursor ion (the molecular ion of our analyte) and fragmenting it to produce a characteristic product ion, we create a Multiple Reaction Monitoring (MRM) transition. This process is exceptionally selective, effectively filtering out noise from complex matrices and allowing for quantification at much lower levels than UV detection.

Experimental Protocol: A Validated LC-MS/MS Method

1. Instrumentation and Consumables:

  • System: UPLC system coupled to a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.

  • Chromatographic setup: Same as the HPLC-UV method to ensure a seamless method transfer.

2. Reagents and Sample Preparation:

  • Reagents: Same as HPLC-UV method. MS-compatible mobile phases are essential.

  • Standard/Sample Prep: Similar preparation, but often diluted to a much lower concentration range (e.g., 0.1 - 100 ng/mL). For biological samples, a protein precipitation or solid-phase extraction (SPE) step is required.

3. Chromatographic and Mass Spectrometric Conditions:

  • LC Conditions: The HPLC-UV gradient can be adapted, often with a faster flow rate and shorter run time if using a UPLC system.

  • Ionization Mode: ESI Positive. The pyridine nitrogen is readily protonated.

  • Analyte MRM Transition:

    • Precursor Ion (Q1): [M+H]⁺ for this compound (C₇H₇BrN₂O, MW = 215.05). Expected m/z ≈ 216.0 (accounting for isotopes).

    • Product Ion (Q3): Determined by infusing the standard and performing a product ion scan to find a stable, high-intensity fragment.

  • MS Parameters: Optimize source-dependent parameters (e.g., spray voltage, gas flows, source temperature) and compound-dependent parameters (e.g., collision energy, declustering potential).

Visualization: LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis P1 Prepare Standards & QC Samples P3 Final Sample in Diluent P1->P3 P2 Sample Extraction (e.g., Protein Precipitation, SPE) P2->P3 S1 UPLC Separation (C18 Column) P3->S1 S2 Electrospray Ionization (ESI+) S1->S2 S3 Q1: Precursor Ion Selection (m/z ~216.0) S2->S3 S4 Q2: Collision-Induced Dissociation S3->S4 S5 Q3: Product Ion Selection S4->S5 D1 Generate Calibration Curve (Peak Area Ratio vs. Concentration) S5->D1 D2 Quantify Analyte Concentration D1->D2

Caption: Workflow for highly sensitive quantification of the analyte using LC-MS/MS with MRM.

Trustworthiness: Typical LC-MS/MS Method Validation Data

LC-MS/MS methods are validated against similar parameters as HPLC, but with significantly lower concentration ranges and often tighter acceptance criteria for matrix effects.

Validation ParameterTypical Acceptance CriteriaExpected Performance
Selectivity No interfering peaks at the analyte RTHigh selectivity due to MRM detection, even in complex matrices like plasma.
Linearity (r²) r² ≥ 0.995, weighted regressionLinear over a wide dynamic range (e.g., 0.1 - 100 ng/mL).
Accuracy (% Recovery) 85.0% - 115.0% (bioanalysis)Within acceptable limits for bioanalytical or trace analysis.
Precision (% RSD) Intra- & Inter-day: ≤ 15% (≤ 20% at LLOQ)Excellent precision at pg to ng levels.
Limit of Quantitation (LOQ) Lowest standard on the curve meeting Acc/PrecTypically in the low ng/mL or even pg/mL range.
Matrix Effect Assessed and controlledIon suppression or enhancement should be minimal and consistent across samples.
Robustness No significant change in resultsMethod should be resilient to minor changes in LC and MS parameters.

Chapter 3: Gas Chromatography (GC) - A Conditional Alternative

Gas Chromatography (GC) is a powerful technique for volatile and thermally stable compounds[11]. For this compound, its application is conditional.

Expertise & Experience: The Rationale Behind the Method

The presence of the carboxamide group, with its polar N-H and C=O bonds, increases the boiling point and potential for thermal degradation in the hot GC inlet. Therefore, direct injection is often challenging, leading to poor peak shape and non-reproducible results. A more viable approach involves chemical derivatization to convert the polar amide into a more volatile and thermally stable ester or silyl ether, though this adds complexity to sample preparation. GC is generally considered a secondary option unless specific circumstances (e.g., analysis of volatile impurities in the sample) warrant its use.

Experimental Protocol: A Conceptual GC-MS Method

1. Instrumentation:

  • System: GC with a split/splitless inlet, coupled to a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

2. Derivatization and Sample Preparation:

  • Derivatization Agent: An agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) could be used to silylate the amide proton, increasing volatility.

  • Reaction: The sample is dried and heated with the derivatization agent in a suitable solvent (e.g., pyridine, acetonitrile) prior to injection.

3. GC Conditions:

  • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Inlet Temperature: ~250 °C (optimized to prevent degradation).

  • Oven Program: A temperature ramp from ~100 °C to ~280 °C.

  • Carrier Gas: Helium or Hydrogen.

  • Detection: FID for general quantification or MS (in scan or SIM mode) for selective detection.

Visualization: GC-MS Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis P1 Prepare Standards & Samples P2 Chemical Derivatization (e.g., Silylation with BSTFA) P1->P2 S1 Inject Derivatized Sample P2->S1 S2 Vaporization in Hot Inlet S1->S2 S3 Separation on Capillary Column (Temperature Program) S2->S3 S4 MS Detection (EI, Scan or SIM mode) S3->S4 D1 Generate Calibration Curve S4->D1 D2 Quantify Analyte Derivative D1->D2

Caption: Conceptual workflow for quantification of the analyte by GC-MS, including a mandatory derivatization step.

Chapter 4: Method Comparison and Selection Guide

Choosing the right analytical method is a strategic decision based on the specific requirements of the analysis. The following table provides a direct comparison to guide this choice.

FeatureHPLC-UVLC-MS/MSGC-MS (with Derivatization)
Primary Application Routine QC, Assay, Purity, StabilityBioanalysis, Trace Impurity ProfilingSpecialized applications, Volatile impurities
Selectivity Good (Chromatographic)Excellent (Chromatographic + Mass-based)Very Good (Chromatographic + Mass-based)
Sensitivity (LOQ) Moderate (~µg/mL)Very High (~pg/mL to ng/mL)High (~ng/mL)
Sample Preparation Simple (Dilute and shoot)Complex (Extraction often needed)Very Complex (Requires chemical reaction)
Cost & Accessibility Low cost, widely availableHigh cost, specialized instrumentationModerate cost, widely available
Throughput HighHigh (with UPLC)Moderate (derivatization adds time)
Robustness ExcellentGood (sensitive to matrix effects)Moderate (derivatization can be variable)

Decision Logic:

  • For potency testing and quality control of the neat substance or formulated product, HPLC-UV is the most logical, robust, and cost-effective choice.

  • For pharmacokinetic studies or detection of trace-level impurities , the superior sensitivity and selectivity of LC-MS/MS are required.

  • GC-MS should only be considered if HPLC-based methods are unsuitable or if there is a specific need to analyze volatile components in the same run, and the additional method development for derivatization is justified.

Conclusion

The quantification of this compound can be reliably achieved through several validated analytical techniques. For the majority of applications in a drug development setting, a well-validated reversed-phase HPLC-UV method serves as the ideal platform, offering a perfect balance of performance, robustness, and accessibility. When the analytical challenge demands ultra-low detection limits and enhanced selectivity, particularly in complex biological matrices, LC-MS/MS is the undisputed method of choice. While GC represents a potential alternative, its utility is limited by the need for derivatization, making it a less direct and more complex approach. The ultimate selection should always be guided by the method's intended purpose and validated to demonstrate its fitness for use, ensuring data of the highest quality and integrity.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-methylpyridine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-methylpyridine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.